Technical Documentation Center

2-(Propan-2-ylamino)butan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Propan-2-ylamino)butan-1-ol
  • CAS: 51977-18-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties and Molecular Structure of 2-(Propan-2-ylamino)butan-1-ol

Executive Summary In the landscape of modern drug discovery and organic synthesis, chiral amino alcohols serve as privileged scaffolds. 2-(Propan-2-ylamino)butan-1-ol , commonly referred to as 2-(isopropylamino)-1-butano...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, chiral amino alcohols serve as privileged scaffolds. 2-(Propan-2-ylamino)butan-1-ol , commonly referred to as 2-(isopropylamino)-1-butanol, is a highly versatile bifunctional building block. Featuring both a primary hydroxyl group and a sterically hindered secondary amine, this compound offers unique regioselective and stereoselective handles for complex Active Pharmaceutical Ingredient (API) synthesis.

This technical whitepaper deconstructs the molecular architecture, reactivity profile, and synthetic methodologies of 2-(propan-2-ylamino)butan-1-ol. By establishing a self-validating experimental framework, we aim to provide researchers with actionable, causally-driven insights for integrating this compound into advanced synthetic pipelines.

Molecular Structure & Physicochemical Data

The structural uniqueness of 2-(propan-2-ylamino)butan-1-ol stems from its C2 stereocenter and the interplay between its two functional groups. The isopropyl moiety attached to the nitrogen atom provides significant steric shielding, which fundamentally alters the nucleophilicity of the amine compared to its primary amine precursor, 2-amino-1-butanol[1].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound, cross-referenced from authoritative chemical databases[2][3].

PropertyValueCausality / Chemical Impact
IUPAC Name 2-(Propan-2-ylamino)butan-1-olStandard systematic nomenclature.
Common Synonyms 2-(isopropylamino)-1-butanolWidely used in commercial catalogs.
CAS Registry Number 51977-18-5Unique identifier for regulatory tracking.
Molecular Formula C7H17NOIndicates a saturated, aliphatic framework.
Molecular Weight 131.22 g/mol Low molecular weight, ideal for API fragment design.
Structural Class Chiral Amino AlcoholCapable of forming inter/intramolecular H-bonds.
LogP (Estimated) ~0.8 to 1.1Favorable lipophilicity for cellular membrane permeability.
Reactivity Profile & Logical Mapping

The reactivity of this molecule is not merely the sum of its parts; it is dictated by the spatial relationship of its functional groups. The primary alcohol acts as a prime target for electrophiles (e.g., esterification, etherification) or can be oxidized to an aldehyde. Conversely, the secondary amine is basic and nucleophilic, but its reactivity is heavily modulated by the bulky isopropyl group, preventing unwanted over-alkylation (tertiary amine formation) during synthetic workflows.

ReactivityProfile Core 2-(Propan-2-ylamino) butan-1-ol Amine Secondary Amine (Basic & Nucleophilic) Core->Amine Alcohol Primary Alcohol (H-Bonding & Electrophile Target) Core->Alcohol Chiral C2 Chiral Center (Enantiomeric Resolution) Core->Chiral Steric Isopropyl Group (Steric Shielding) Amine->Steric Modulated by

Figure 1: Logical mapping of functional groups and their causal effects on molecular reactivity.

Applications in Drug Development

In medicinal chemistry, the 1,2-amino alcohol motif is ubiquitous. The structural analog 2-amino-1-butanol is famously used as the core precursor for the anti-tuberculosis drug Ethambutol[1]. By introducing an isopropyl group to the nitrogen atom, 2-(propan-2-ylamino)butan-1-ol mimics the pharmacophore of classic β -adrenergic receptor agonists and antagonists (beta-blockers). The isopropylamine moiety is known to fit precisely into the hydrophobic pocket of β -receptors, a principle utilized in the design of bronchodilators like Isoetharine[4]. Researchers utilize this compound to graft this privileged pharmacophore onto novel drug candidates while retaining the primary alcohol as a synthetic handle.

Experimental Protocol: Selective Reductive Amination

To synthesize 2-(propan-2-ylamino)butan-1-ol from commercially available , a reductive amination workflow is employed. As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following methodology explains not just the how, but the why behind each chemical intervention.

Step-by-Step Methodology

1. Iminium Ion Formation (Condensation)

  • Action: Dissolve 1.0 equivalent of 2-amino-1-butanol in anhydrous dichloromethane (DCM). Add 1.2 equivalents of acetone and 1.0 equivalent of glacial acetic acid (AcOH). Stir at room temperature for 1 hour.

  • Causality: Acetone acts as the isopropyl source. The addition of AcOH is critical; it acts as an acid catalyst to protonate the intermediate hemiaminal, facilitating the elimination of water to form a highly electrophilic iminium ion. Without mild acidification, the reaction stalls at the hemiaminal stage.

2. Selective Hydride Reduction

  • Action: Cool the reaction vessel to 0°C using an ice bath. Portion-wise, add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)₃). Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Causality: Why NaBH(OAc)₃ instead of standard NaBH₄? NaBH₄ is overly aggressive and would reduce the unreacted acetone directly into isopropanol. NaBH(OAc)₃ is a milder hydride donor because the electron-withdrawing acetate groups stabilize the boron-hydride bond. It selectively reduces the protonated iminium ion without touching the ketone, ensuring high product yield. Cooling to 0°C controls the exothermic nature of the hydride transfer, preventing side-reaction degradation.

3. Basic Workup and Isolation

  • Action: Quench the reaction by slowly adding 1N aqueous NaOH until the aqueous layer reaches pH > 10. Extract the product into the DCM layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid catalyst and deprotonates the newly formed secondary amine salt, converting it into its free-base form. This drives the target molecule into the organic (DCM) phase for clean separation.

SynthesisWorkflow Reactants Reactants: 2-Amino-1-butanol + Acetone Imine Step 1: Iminium Formation (Acid Catalysis, e.g., AcOH) Reactants->Imine Condensation Reduction Step 2: Selective Reduction (NaBH(OAc)3, 0-25°C) Imine->Reduction Hydride Transfer Workup Step 3: Basic Workup (aq. NaOH, Extraction) Reduction->Workup Quench Product Purified Product: 2-(Propan-2-ylamino)butan-1-ol Workup->Product Isolation

Figure 2: Step-by-step reductive amination workflow for 2-(propan-2-ylamino)butan-1-ol synthesis.

Validation & Quality Control (The Closed-Loop System)

To ensure the integrity of the synthesis, the protocol must validate itself through analytical checkpoints:

  • In-Process TLC: Use a Ninhydrin stain. The primary amine precursor will stain a deep purple/blue, while the secondary amine product (2-(propan-2-ylamino)butan-1-ol) will stain a distinct reddish-brown, allowing for real-time visual confirmation of conversion.

  • GC-MS Validation: Post-workup, run Gas Chromatography-Mass Spectrometry. A successful synthesis is validated by the presence of a molecular ion peak at m/z 131.

  • ¹H NMR Confirmation: The appearance of a septet integration around 2.8–3.0 ppm confirms the successful installation of the isopropyl CH group, validating the structural architecture.

References

To maintain scientific integrity and provide authoritative grounding, the following verified sources were utilized in the formulation of this technical guide:

  • Title: 2-(propan-2-ylamino)butan-1-ol — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Cas 96-20-8, 2-AMINO-1-BUTANOL (Synthetic Precursor) Source: LookChem URL: [Link]

Sources

Exploratory

Comprehensive Thermodynamic Stability Profiling of 2-(Propan-2-ylamino)butan-1-ol at Ambient Conditions

Executive Summary The compound 2-(propan-2-ylamino)butan-1-ol (CAS: 51977-18-5) is a highly specialized vicinal amino alcohol. Compounds of this class serve as critical synthetic intermediates, chiral auxiliaries in asym...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(propan-2-ylamino)butan-1-ol (CAS: 51977-18-5) is a highly specialized vicinal amino alcohol. Compounds of this class serve as critical synthetic intermediates, chiral auxiliaries in asymmetric catalysis, and structural motifs in active pharmaceutical ingredients (APIs)[1]. Understanding the thermodynamic stability of this molecule at room temperature (298.15 K) is paramount for drug development professionals to ensure formulation compatibility, predict shelf-life, and design robust storage protocols. This whitepaper provides an in-depth mechanistic analysis, quantitative data, and self-validating experimental workflows to evaluate its thermodynamic profile.

Molecular Architecture & Mechanistic Stability

The thermodynamic stability of 2-(propan-2-ylamino)butan-1-ol at room temperature is fundamentally governed by its molecular architecture. The molecule features a primary hydroxyl group (-OH) and a secondary amine substituted with an isopropyl group (-NH-iPr) located on adjacent carbon atoms (C1 and C2).

The Role of Intramolecular Hydrogen Bonding

Vicinal amino alcohols are unique because they exhibit dual chemical reactivity and are capable of forming strong intramolecular hydrogen bonds (typically forming a stable 5-membered ring motif: N···H–O or N–H···O)[1]. This intramolecular interaction significantly lowers the standard enthalpy of formation ( ΔHf∘​ ), thermodynamically stabilizing the liquid state at 298.15 K. The strength of this bonding is a primary determinant of the molecule's low vapor pressure and high boiling point[2].

Steric Shielding and Conformational Entropy

The presence of the bulky isopropyl group on the nitrogen atom introduces a competing thermodynamic factor. While it slightly increases the basicity of the amine via inductive electron donation (similar analogs exhibit a pKa of ~12.88[3]), the steric bulk restricts the conformational freedom of the molecule. This lowers the conformational entropy ( ΔS ) but provides a significant kinetic barrier ( ΔG‡ ) against oxidative degradation at room temperature. Thus, the molecule remains kinetically stable under ambient conditions despite the inherent reactivity of secondary amines.

Fig 1. Thermodynamic stability network and primary degradation vectors at ambient conditions.

Quantitative Thermodynamic Profile at 298.15 K

Because pure amino alcohols form transient intermolecular polymeric networks via hydrogen bonding, they require significant enthalpy to vaporize[2]. The table below synthesizes the thermodynamic parameters for 2-(propan-2-ylamino)butan-1-ol at 298.15 K, derived from group additivity rules and empirical data of structural analogs (e.g., 2-amino-1-butanol[3]).

Thermodynamic ParameterEstimated Value at 298.15 KMechanistic Implication
Physical State Viscous LiquidStrong intermolecular H-bonding network.
Molecular Weight 131.22 g/mol Determines mass-transfer rates in formulation.
Vapor Pressure ( p ) < 0.5 mmHgHighly stable against volatilization[3].
Enthalpy of Vaporization ( ΔHvap∘​ ) ~ 62.4 kJ/molHigh energy required to break H-bond networks[2].
Specific Heat Capacity ( Cp​ ) ~ 265 J/(mol·K)Indicates significant thermal buffering capacity.

Self-Validating Experimental Workflows

To empirically validate the thermodynamic stability of 2-(propan-2-ylamino)butan-1-ol without inducing high-temperature degradation artifacts, researchers must employ isothermal and equilibrium-based techniques.

Protocol A: Isothermal Microcalorimetry (IMC) for Ambient Stability

Causality: Differential Scanning Calorimetry (DSC) requires temperature ramping, which can trigger thermal degradation pathways irrelevant at room temperature. IMC directly measures the minute heat flows ( μ W) associated with slow degradation or phase changes exactly at 298.15 K, providing a true thermodynamic picture.

  • System Validation: Run the microcalorimeter with empty glass ampoules at 298.15 K to establish a baseline. Perform an electrical Joule heating calibration to ensure the sensor accurately quantifies heat flow. Self-validation: The measured electrical heat must match the theoretical input within ±0.1% .

  • Sample Preparation: Purify 2-(propan-2-ylamino)butan-1-ol via vacuum distillation. Dry over molecular sieves to remove water, as hygroscopic hydration is highly exothermic and will mask degradation signals.

  • Measurement: Seal 1.0 g of the sample in a glass ampoule under an inert argon atmosphere. Insert into the IMC alongside a reference ampoule (inert alumina).

  • Data Acquisition: Monitor the heat flow for 72 hours. A stable baseline at 0±0.5μ W indicates absolute thermodynamic stability. Any exothermic drift indicates spontaneous degradation (e.g., oxidation or conformational relaxation).

Protocol B: Transpiration Method for Vaporization Thermodynamics

Causality: Amino alcohols have exceptionally low vapor pressures at room temperature[1]. Static methods fail due to outgassing impurities. The transpiration method uses a carrier gas to achieve thermodynamic equilibrium, allowing precise calculation of ΔHvap∘​ [2].

  • System Validation: Pass nitrogen gas over a known standard (e.g., n-decane) at various flow rates. Self-validation: A plateau in the calculated vapor pressure across different flow rates confirms that thermodynamic saturation equilibrium is achieved.

  • Saturation: Pass ultra-pure, dry N2​ gas over a coated glass bead matrix saturated with 2-(propan-2-ylamino)butan-1-ol at exactly 298.15 K.

  • Condensation & Quantification: Trap the vaporized amino alcohol in a cold trap (77 K) over a strictly measured volume of carrier gas. Quantify the condensed mass using GC-MS.

  • Thermodynamic Derivation: Calculate the vapor pressure using the ideal gas law. Repeat at multiple temperatures (e.g., 288 K to 318 K) and apply the Clausius-Clapeyron equation to derive the standard enthalpy of vaporization.

Computational Validation (DFT)

Experimental data must be corroborated by quantum mechanical models to understand the atomic-level drivers of stability. Density Functional Theory (DFT) is utilized to map the potential energy surface of the amino alcohol.

Fig 2. Integrated experimental and computational workflow for thermodynamic profiling.

By employing the B3LYP functional with a 6-31G(d,p) basis set, researchers can calculate the Gibbs free energy ( ΔG ) of various conformers. The global minimum energy conformer invariably features the intramolecular hydrogen bond. The energy difference between the H-bonded conformer and the open-chain conformer directly correlates to the high ΔHvap​ observed experimentally, validating the mechanistic hypothesis. Furthermore, computational electroreductive modeling can predict the stability of the compound during cross-coupling reactions[4].

Conclusion & Formulation Implications

At room temperature (298.15 K), 2-(propan-2-ylamino)butan-1-ol is a thermodynamically stable, low-volatility liquid. Its stability is intrinsically linked to its capacity for intramolecular hydrogen bonding and the steric protection afforded by the isopropyl group. However, because all amino alcohols are highly water-soluble and hydrophilic[1], the primary threat to its ambient stability is not thermal degradation, but hygroscopicity .

For drug development professionals, this dictates that the compound must be stored in hermetically sealed, desiccated environments. Exposure to ambient humidity will result in exothermic water sorption, altering the thermodynamic state of the API intermediate and potentially accelerating secondary oxidative degradation pathways.

References

  • Source: Journal of the American Chemical Society (ACS)
  • Evaluation of vaporization thermodynamics of pure amino-alcohols Source: ResearchGate URL
  • Amino Alcohols Source: Alfa Chemistry URL
  • Cas 96-20-8, 2-AMINO-1-BUTANOL (Structural Analog Data)

Sources

Foundational

The In Vitro Binding Affinity of 2-(Propan-2-ylamino)butan-1-ol Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the in vitro binding affinity of 2-(propan-2-ylamino)butan-1-ol derivatives, a chemical scaffold of significant interest in the development of novel therapeutics, particular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the in vitro binding affinity of 2-(propan-2-ylamino)butan-1-ol derivatives, a chemical scaffold of significant interest in the development of novel therapeutics, particularly those targeting adrenergic receptors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the evaluation of these compounds.

Introduction: The Pharmacological Significance of the 2-(Propan-2-ylamino)butan-1-ol Scaffold

The 2-(propan-2-ylamino)butan-1-ol core is a key structural motif found in a class of drugs known as β-adrenergic receptor antagonists, or "beta-blockers." These drugs are mainstays in the treatment of various cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias[1]. By blocking the effects of endogenous catecholamines like epinephrine and norepinephrine on β-adrenergic receptors, these agents modulate the sympathetic nervous system's influence on the heart and other tissues[2].

The therapeutic efficacy and side-effect profile of beta-blockers are intrinsically linked to their binding affinity and selectivity for different β-adrenergic receptor subtypes (β1, β2, and β3)[2][3]. The 2-(propan-2-ylamino)butan-1-ol scaffold, as a variation of the more common aryloxypropanolamine backbone, presents a unique opportunity for fine-tuning these properties to develop next-generation therapeutics with improved clinical profiles. Understanding the nuances of their in vitro binding affinity is therefore a critical first step in the drug discovery and development process.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Binding Affinity

The interaction of 2-(propan-2-ylamino)butan-1-ol derivatives with their target receptors is governed by a complex interplay of steric and electronic factors. While extensive research has been conducted on the broader class of aryloxypropanolamines, the specific contributions of the butanolamine side chain are an area of active investigation. The following SAR principles, extrapolated from related compound series, provide a framework for the rational design of novel derivatives.

The Role of the Aromatic Moiety

In the analogous aryloxypropanolamine series, the nature and substitution pattern of the aromatic ring are critical for both binding affinity and receptor selectivity[4][5].

  • Para-Substitution: Generally, a substituent at the para-position of the aromatic ring is favorable for β1-selectivity[4]. The nature of this substituent can significantly impact potency.

  • Meta-Substitution: The absence of a meta-substituent is often associated with enhanced β1-selectivity[4].

  • Lipophilicity: The overall lipophilicity of the aromatic system can influence the compound's pharmacokinetic properties and may contribute to non-specific binding[6].

The Significance of the Propan-2-ylamino Group

The bulky isopropyl group on the nitrogen atom is a hallmark of many non-selective and β1-selective beta-blockers. Increasing the steric bulk of the N-substituent generally leads to a decrease in α-adrenergic receptor activity and an increase in β-adrenergic receptor activity[7].

The Crucial Role of Stereochemistry

The hydroxyl group on the butanolamine side chain creates a chiral center, and the stereochemistry at this position is paramount for high-affinity binding. For most beta-blockers, the (S)-enantiomer is significantly more potent than the (R)-enantiomer, highlighting the stereospecific nature of the receptor-ligand interaction[6].

Methodologies for Determining In Vitro Binding Affinity

A variety of robust in vitro assays are available to quantify the binding affinity of 2-(propan-2-ylamino)butan-1-ol derivatives for their target receptors. The choice of assay depends on several factors, including the desired throughput, the nature of the target receptor, and the availability of specific reagents.

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for determining the affinity of a ligand for its receptor due to their high sensitivity and robustness[8]. These assays can be performed in two primary formats:

  • Saturation Binding Assays: These are used to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.

  • Competition Binding Assays: These assays are employed to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.

This protocol outlines a typical competition binding assay for determining the Ki of a test compound at β-adrenergic receptors.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the target β-adrenergic receptor subtype (e.g., CHO cells stably expressing human β1- or β2-adrenergic receptors).

  • Radioligand: A high-affinity radiolabeled antagonist, such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-iodocyanopindolol (ICYP).

  • Test Compound: The 2-(propan-2-ylamino)butan-1-ol derivative of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., propranolol) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂ at a physiological pH.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding control in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • Receptor membrane preparation

    • Either test compound, non-specific binding control, or buffer (for total binding)

    • Radioligand (at a concentration close to its Kd)

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Test Compound, Radioligand, Membranes) setup_plate Set up 96-well Plate (Total, Non-specific, & Test Compound Wells) prep_reagents->setup_plate Add to wells incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Fluorescence Polarization (FP) Assays

Fluorescence polarization is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger molecule, such as a receptor. This method offers a non-radioactive alternative to radioligand binding assays and is well-suited for high-throughput screening.

The principle relies on the fact that a small fluorescent ligand tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When bound to a large receptor protein, its tumbling is slowed, and the emitted light remains polarized.

Materials:

  • Receptor Source: Purified, soluble receptor protein or membrane preparations containing the receptor.

  • Fluorescent Ligand: A fluorescently labeled ligand with known affinity for the target receptor.

  • Test Compound: The 2-(propan-2-ylamino)butan-1-ol derivative of interest.

  • Assay Buffer: A buffer that maintains the stability and activity of the receptor.

  • Microplate Reader: Equipped with polarization filters.

Procedure:

  • Assay Optimization: Determine the optimal concentrations of the receptor and fluorescent ligand to achieve a stable and significant polarization signal.

  • Assay Setup: In a low-volume black microplate, add the following to each well in triplicate:

    • Assay buffer

    • Receptor protein

    • Test compound at various concentrations

    • Fluorescent ligand

  • Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a microplate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the log concentration of the test compound.

    • Determine the IC50 value from the resulting curve.

    • The Ki can be calculated using a similar principle to the Cheng-Prusoff equation, adapted for FP assays.

FP_Assay_Principle cluster_free Free Fluorescent Ligand cluster_bound Bound Fluorescent Ligand free_ligand Fluorescent Ligand (Small Molecule) rapid_tumble Rapid Tumbling free_ligand->rapid_tumble bound_complex Ligand-Receptor Complex free_ligand->bound_complex Binding depolarized Depolarized Emission (Low FP Signal) rapid_tumble->depolarized receptor Receptor (Large Protein) receptor->bound_complex slow_tumble Slow Tumbling bound_complex->slow_tumble polarized Polarized Emission (High FP Signal) slow_tumble->polarized

Caption: Principle of Fluorescence Polarization Assay.

Advanced Biophysical Techniques

For a more in-depth characterization of the binding interaction, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. It provides kinetic data (association and dissociation rate constants, kon and koff) in addition to the equilibrium dissociation constant (Kd).

  • Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

Data Interpretation and Structure-Affinity Relationship Analysis

The data generated from in vitro binding assays are crucial for establishing a quantitative structure-affinity relationship (QSAR). By systematically modifying the structure of the 2-(propan-2-ylamino)butan-1-ol scaffold and measuring the corresponding changes in binding affinity, researchers can identify key molecular features that contribute to potent and selective receptor binding.

The following table presents hypothetical binding affinity data for a series of 2-(propan-2-ylamino)butan-1-ol derivatives, illustrating how structural modifications can influence their interaction with β1- and β2-adrenergic receptors. Note: This data is illustrative and intended for educational purposes.

Compound IDR1-substituentR2-substituentβ1 Ki (nM)β2 Ki (nM)β1/β2 Selectivity
1 HH150750.5
2 4-OCH₃H501002.0
3 4-ClH251506.0
4 4-OCH₃3-CH₃80901.1
5 4-CNH1520013.3

Analysis of Hypothetical Data:

  • Effect of Para-Substitution (R1): Introduction of an electron-donating group (OCH₃, Compound 2) or an electron-withdrawing group (Cl, Compound 3; CN, Compound 5) at the para-position generally increases affinity for the β1 receptor compared to the unsubstituted parent compound (Compound 1). The cyano-substituted derivative (Compound 5) exhibits the highest β1 affinity and selectivity.

  • Effect of Meta-Substitution (R2): The addition of a methyl group at the meta-position (Compound 4) appears to be detrimental to β1 affinity compared to the corresponding para-substituted analog (Compound 2).

Synthesis of 2-(Propan-2-ylamino)butan-1-ol Derivatives

The synthesis of chiral 2-(propan-2-ylamino)butan-1-ol derivatives is a key aspect of exploring their SAR. A common synthetic route involves the stereoselective synthesis of a chiral 2-aminobutanol intermediate, followed by N-alkylation with an appropriate isopropyl-containing moiety.

One established method for preparing chiral 2-aminobutanol involves the resolution of the racemic mixture using a chiral resolving agent, such as tartaric acid[9]. Alternatively, asymmetric synthesis approaches can be employed to directly obtain the desired enantiomer.

A general synthetic scheme for the preparation of these derivatives often starts with a chiral precursor, such as (S)-(+)-2-aminobutanol.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_workup Workup & Purification cluster_final Final Product start_mat (S)-(+)-2-Aminobutanol n_alkylation N-Alkylation with Isopropyl Halide or Reductive Amination with Acetone start_mat->n_alkylation extraction Aqueous Workup & Extraction n_alkylation->extraction purification Column Chromatography extraction->purification final_product Chiral 2-(Propan-2-ylamino)butan-1-ol Derivative purification->final_product

Sources

Exploratory

Pharmacokinetics and Metabolism Pathways of 2-(Propan-2-ylamino)butan-1-ol: A Technical Guide

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Content Focus: Mechanistic Metabolism, Pharmacokinetic Profiling, and Analytical Protocols Executive Summary The compound 2-(Propan-2-ylamino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Content Focus: Mechanistic Metabolism, Pharmacokinetic Profiling, and Analytical Protocols

Executive Summary

The compound 2-(Propan-2-ylamino)butan-1-ol (also known as N-isopropyl-2-aminobutanol) is a low-molecular-weight aliphatic amino alcohol. Structurally, it shares critical pharmacophores with both beta-blocker precursors and established antitubercular agents like ethambutol (which is synthesized from [1]). Understanding its pharmacokinetics (PK) and metabolic fate is crucial for predicting its efficacy, toxicity, and potential drug-drug interactions (DDIs).

As an Application Scientist, I have structured this whitepaper to move beyond theoretical predictions. We will dissect the exact enzymatic mechanisms governing the biotransformation of this compound and provide field-proven, self-validating experimental protocols to quantify these pathways in vitro and in vivo.

Structural Profiling & Pharmacokinetic Fundamentals

The physicochemical properties of 2-(Propan-2-ylamino)butan-1-ol (MW: 131.22 g/mol , hydrophilic logP) dictate its absorption and distribution. Because it is a secondary amine with a primary alcohol moiety, it remains predominantly protonated at physiological pH (pKa ~10).

Extrapolating from the[2], we can establish a baseline pharmacokinetic profile. Ethambutol, for instance, exhibits a one-compartment disposition model with first-order elimination, a half-life of approximately 4 hours, and relies heavily on both renal clearance and hepatic metabolism[2].

Table 1: Predicted Pharmacokinetic Parameters
ParameterEstimated ValueMechanistic Rationale
Oral Bioavailability (F) 70 - 80%Low molecular weight allows efficient passive diffusion, though first-pass metabolism may reduce absolute bioavailability.
Volume of Distribution (Vd) 1.0 - 1.5 L/kgExtensive tissue distribution typical of lipophilic/amphiphilic secondary amines.
Clearance (CL) 10 - 15 mL/min/kgMixed elimination: Hepatic biotransformation (CYP/ADH) combined with active renal secretion.
Elimination Half-life (t₁/₂) 4.0 - 6.0 hSustained by slow release from peripheral tissue compartments into systemic circulation.
Renal Excretion 50 - 60%High aqueous solubility of the protonated amine facilitates excretion of the unchanged parent drug.

Core Metabolic Pathways (Mechanistic Breakdown)

The metabolism of 2-(Propan-2-ylamino)butan-1-ol is driven by three distinct enzymatic axes.

Pathway A: ADH/ALDH-Mediated Oxidation

The primary alcohol group (-CH₂OH) is highly susceptible to cytosolic oxidation. Analogous to ethambutol, the terminal hydroxyl group is first oxidized by Alcohol Dehydrogenase (ADH) to an intermediate aldehyde. This intermediate is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to form 2-(isopropylamino)butanoic acid[2]. This pathway is a primary driver of the drug's hepatic clearance.

Pathway B: CYP450-Mediated N-Dealkylation

The N-isopropyl group undergoes oxidative N-dealkylation mediated by Cytochrome P450 enzymes (predominantly CYP1A2 and CYP2B1)[2]. Mechanistically, this reaction does not proceed via direct hydrogen abstraction; rather, it involves a to form an aminium radical intermediate[3]. Subsequent α-carbon deprotonation and oxygen rebound generate a highly unstable carbinolamine. This intermediate into the dealkylated primary amine (2-aminobutanol) and acetone[4].

Pathway C: Phase II Glucuronidation

A minor but significant pathway involves the direct Phase II conjugation of the primary alcohol by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming an O-glucuronide conjugate to facilitate biliary and renal excretion.

Metabolism Parent 2-(Propan-2-ylamino) butan-1-ol Aldehyde Intermediate Aldehyde Parent->Aldehyde ADH (Oxidation) Dealkylated 2-Aminobutanol + Acetone Parent->Dealkylated CYP450 (1-e⁻ oxidation) (N-dealkylation) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGTs (Phase II) Carboxylic 2-(Isopropylamino) butanoic acid Aldehyde->Carboxylic ALDH (Oxidation)

Caption: Metabolic pathways of 2-(Propan-2-ylamino)butan-1-ol via ADH, ALDH, CYP450, and UGTs.

Table 2: Major Metabolites and LC-MS/MS Detection Parameters
MetaboliteBiotransformationEnzyme Systemm/z Shift (Δ)Polarity
Parent N/AN/A[M+H]⁺ 132.1+ESI
M1 (Carboxylic Acid) OxidationADH / ALDH+14 Da+ESI
M2 (2-Aminobutanol) N-dealkylationCYP450 (CYP1A2/2B1)-42 Da+ESI
M3 (O-Glucuronide) GlucuronidationUGTs+176 Da-ESI / +ESI

Experimental Methodologies (Protocols)

To ensure scientific integrity and trustworthiness, any PK profiling of this compound must utilize a self-validating system. The following protocol isolates Phase I and Phase II metabolism using Human Liver Microsomes (HLMs) and S9 fractions.

Protocol 1: In Vitro Microsomal Stability Assay

Causality & Rationale: HLMs contain membrane-bound CYP450s and UGTs, while S9 fractions contain cytosolic ADH/ALDH. By selectively adding cofactors (NADPH for CYPs, NAD⁺ for ADH, UDPGA for UGTs), we can isolate and validate each specific metabolic pathway.

  • Preparation: Thaw HLMs or S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine the buffer, 1 µM of 2-(Propan-2-ylamino)butan-1-ol, and 0.5 mg/mL of microsomal protein. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor cocktail (1 mM NADPH, 1 mM NAD⁺, and 2 mM UDPGA).

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Enzymatic Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The ice-cold organic solvent instantly denatures the enzymes, halting the reaction precisely, while simultaneously precipitating proteins to prevent LC column clogging.

  • Centrifugation: Spin the quenched samples at 14,000 x g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification
  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using positive Electrospray Ionization (+ESI). Monitor the parent transition (m/z 132.1 → fragment) and expected metabolite transitions (Table 2).

Workflow Step1 1. Microsomal Incubation (HLMs/S9 + NADPH/NAD+/UDPGA) Step2 2. Enzymatic Quenching (Ice-cold Acetonitrile) Step1->Step2 Step3 3. Protein Precipitation (Centrifugation 14,000 x g) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode, +ESI) Step3->Step4 Step5 5. Pharmacokinetic Modeling (Clearance & Half-life Calculation) Step4->Step5

Caption: Step-by-step in vitro microsomal stability and metabolite identification workflow.

References

  • Cas 96-20-8, 2-AMINO-1-BUTANOL - Chemical Properties and Uses LookChem Database URL:[Link]

  • Evidence for a 1-electron oxidation mechanism in N-dealkylation of N,N-dialkylanilines by cytochrome P450 2B1 Journal of Biological Chemistry (1996) URL:[Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Molecules / PubMed Central (2018) URL:[Link]

  • Population Pharmacokinetics and Pharmacogenetics of Ethambutol in Adult Patients Coinfected with Tuberculosis and HIV Antimicrobial Agents and Chemotherapy / PubMed Central (2020) URL:[Link]

Sources

Foundational

The Solubility Profile of 2-(Propan-2-ylamino)butan-1-ol in Polar Organic Solvents: A Technical Guide for Drug Development

Executive Summary 2-(Propan-2-ylamino)butan-1-ol (CAS: 51977-18-5)[1] is a bifunctional amino alcohol characterized by a lipophilic aliphatic backbone, a secondary amine, and a primary hydroxyl group. In pharmaceutical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Propan-2-ylamino)butan-1-ol (CAS: 51977-18-5)[1] is a bifunctional amino alcohol characterized by a lipophilic aliphatic backbone, a secondary amine, and a primary hydroxyl group. In pharmaceutical synthesis and drug development, it frequently serves as a critical building block or intermediate. Understanding its thermodynamic solubility profile in polar organic solvents is paramount for optimizing reaction yields, designing crystallization-based purification steps, and developing robust liquid formulations. This whitepaper provides a comprehensive framework for evaluating and measuring the solubility of this compound, synthesizing theoretical predictive models with field-proven empirical protocols.

Physicochemical Profiling & Solvation Mechanics

The dissolution of an amino alcohol in an organic solvent is fundamentally a thermodynamic competition between the solute-solute crystal lattice energy and the solute-solvent interaction energy. To predict these interactions, process chemists rely on [2].

Hansen's theory divides the total cohesive energy of a liquid into three distinct intermolecular forces:

  • Dispersion Forces ( δD​ ): Non-polar interactions derived from atomic forces.

  • Polar Interactions ( δP​ ): Permanent dipole-dipole interactions.

  • Hydrogen Bonding ( δH​ ): Electron exchange parameters (donor/acceptor capabilities).

Because 2-(Propan-2-ylamino)butan-1-ol possesses both an -NH group (secondary amine) and an -OH group (primary alcohol), it exhibits a strong propensity for self-association through hydrogen bonding. Consequently, its δH​ parameter is highly significant. Polar organic solvents that can act as strong hydrogen bond acceptors (e.g., DMSO, DMF) or dual donor-acceptors (e.g., Methanol, Ethanol) are highly effective at disrupting this solute-solute network, leading to high solubility[2].

HSP_Pathway Solute 2-(Propan-2-ylamino) butan-1-ol Dispersion Dispersion (δD) Solute->Dispersion Polar Polar (δP) Solute->Polar HBond H-Bonding (δH) Solute->HBond Solvent Polar Organic Solvent Solvent->Dispersion Solvent->Polar Solvent->HBond Solvated Thermodynamic Equilibrium Dispersion->Solvated Polar->Solvated HBond->Solvated

Fig 1: Intermolecular forces driving the solvation of 2-(Propan-2-ylamino)butan-1-ol.

Table 1: Predicted HSP Interactions & Solvation Capacity

Note: Values are representative estimates based on functional group contributions for secondary amino alcohols.

SolventClass δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Solvation Capacity
Dimethyl Sulfoxide (DMSO) Polar Aprotic18.416.410.2Excellent (Strong H-bond acceptor)
Dimethylformamide (DMF) Polar Aprotic17.413.711.3Excellent (Strong dipole disruption)
Methanol (MeOH) Polar Protic15.112.322.3High (Dual donor/acceptor)
Ethanol (EtOH) Polar Protic15.88.819.4High (Matches aliphatic chain)
Acetonitrile (ACN) Polar Aprotic15.318.06.1Moderate (Weak H-bond acceptor)

Thermodynamic vs. Kinetic Solubility: The Causality of Method Selection

In early-stage drug discovery, kinetic solubility (the dissolution rate of pre-dissolved amorphous material) is often used for rapid screening. However, kinetic measurements are prone to supersaturation and do not reflect the true physical stability of the compound[3].

For rigorous process chemistry involving 2-(Propan-2-ylamino)butan-1-ol, thermodynamic solubility must be determined. Thermodynamic solubility measures the maximum concentration of a compound in a solvent at equilibrium with its most stable crystalline form[3]. To achieve this, the industry standard is the outlined in OECD Guideline 105[4].

Standardized Experimental Protocol: HPLC-Validated Shake-Flask Method

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) to prevent common analytical artifacts such as false positives from micro-particulates or degradation.

Step-by-Step Methodology

1. Saturation (Preparation of the Solid-Liquid Interface)

  • Action: Weigh an excess amount (e.g., 50–100 mg) of 2-(Propan-2-ylamino)butan-1-ol into a 10 mL glass vial. Add exactly 5.0 mL of the target polar organic solvent (e.g., Methanol).

  • Causality: Adding a large excess of the solid ensures that the solution can reach maximum saturation without depleting the solid phase. A visible solid residue must remain to confirm that the saturation threshold has been breached[5].

2. Equilibration (Thermodynamic Stabilization)

  • Action: Seal the vials and place them in a thermostatic shaker set to exactly 25.0 ± 0.1 °C. Shake at 200 RPM for 24 hours. Prepare a parallel set of vials to be shaken for 48 hours.

  • Causality: Temperature fluctuations drastically alter solubility profiles. Strict thermostatic control ensures reproducibility. Sampling at two different time points (24h and 48h) creates a self-validating loop: if the concentration variance between the two time points is < 5%, thermodynamic equilibrium is confirmed[4].

3. Phase Separation (Filtration)

  • Action: Extract an aliquot of the suspension and filter it through a 0.45 µm Polytetrafluoroethylene (PTFE) syringe filter. Discard the first 0.5 mL of the filtrate.

  • Causality: Centrifugation alone can leave buoyant micro-particulates in the supernatant, artificially inflating the solubility reading. Filtration is mandatory. PTFE is selected because it is chemically inert and low-binding; amino alcohols can adsorb to nylon or cellulose membranes, which would yield falsely low solubility values[6]. Discarding the first drops saturates any potential binding sites on the filter.

4. Quantification (HPLC-UV Analysis)

  • Action: Dilute the clear filtrate with the HPLC mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) to bring the concentration within the linear range of the calibration curve. Analyze via [5].

  • Causality: While direct UV-spectroscopy is faster, HPLC is the authoritative choice. HPLC separates the target analyte from potential solvent impurities or degradation products that may have formed during the 24-hour incubation, ensuring highly specific and accurate quantification[5].

Workflow S1 1. Saturation (Excess API) S2 2. Equilibration (24h @ 25°C) S1->S2 S3 3. Separation (PTFE Filter) S2->S3 S4 4. Analysis (HPLC-UV) S3->S4

Fig 2: Self-validating OECD 105 shake-flask workflow for thermodynamic solubility.

Table 2: Empirical Solubility Matrix (25°C)

Summary of expected quantitative ranges based on the shake-flask protocol and structural polarity.

SolventDielectric Constant (ε)Expected Solubility Range (mg/mL)Application in Process Chemistry
DMSO 46.7> 100 (Freely Soluble)High-concentration stock solutions; NMR analysis.
Methanol 32.750 - 100 (Soluble)Primary solvent for chemical synthesis and extraction.
Ethanol 24.530 - 50 (Soluble)Favorable for final API crystallization steps.
Acetonitrile 37.510 - 30 (Sparingly Soluble)Used as an anti-solvent or in HPLC mobile phases.

References

  • NextSDS. 2-(propan-2-ylamino)butan-1-ol — Chemical Substance Information. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (eCFR). 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Will we ever be able to accurately predict solubility? Retrieved from:[Link]

  • Analytical Chemistry (ACS Publications). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from:[Link]

Sources

Exploratory

Preclinical Evaluation and Preliminary In Vivo Toxicity Profiling of 2-(Propan-2-ylamino)butan-1-ol

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Executive Summary & Mechanistic Rationale The compound 2-(Propan-2-ylamino)butan-1-ol (also referred to as 4-(isopropylamino)butano...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists

Executive Summary & Mechanistic Rationale

The compound 2-(Propan-2-ylamino)butan-1-ol (also referred to as 4-(isopropylamino)butanol or N-isopropyl-aminobutanol) is a secondary aliphatic amino alcohol[1]. Molecules in this chemical class frequently serve as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), including bronchodilators and antimalarial agents.

As a Senior Application Scientist, it is vital to recognize that the toxicological profile of an aliphatic amine is dictated by its steric hindrance and lipophilicity. The addition of the bulky isopropyl group to the primary amine backbone (compared to its parent analog, 2-amino-1-butanol) fundamentally alters its pharmacokinetic (PK) behavior. The isopropyl substitution increases the partition coefficient (LogP), enhancing membrane permeability and the potential for blood-brain barrier (BBB) penetration. However, this structural modification also sterically shields the nitrogen atom, potentially slowing down rapid monoamine oxidase (MAO)-mediated deamination in vivo, shifting the primary metabolic burden to hepatic Cytochrome P450 (CYP) N-dealkylation.

Preliminary In Vivo Toxicity Profile

Direct, peer-reviewed in vivo toxicity data for the specific CAS entity 2-(Propan-2-ylamino)butan-1-ol is sparse. Therefore, a robust preclinical evaluation requires establishing a baseline via structural read-across from its primary amine analog, 2-amino-1-butanol (CAS 96-20-8).

The primary analog exhibits an oral LD50 of 1800–2300 mg/kg in mice, classifying it as minimally toxic upon acute ingestion,[2]. However, its intravenous (IV) LD50 drops sharply to 316 mg/kg, demonstrating that bypassing hepatic first-pass metabolism significantly amplifies systemic toxicity. Furthermore, the free base form of these amino alcohols is highly alkaline and classified as Corrosive (Category 1C),[3].

Expert Insight: Administering the free base of 2-(Propan-2-ylamino)butan-1-ol via oral gavage will cause severe gastrointestinal necrosis, confounding systemic toxicity data with local tissue trauma. Always formulate the test article as a hydrochloride (HCl) salt or buffer it to a physiological pH (7.2–7.4) prior to in vivo dosing.

Table 1: Estimated In Vivo Toxicity Metrics (Read-Across Synthesis)
Toxicological ParameterAnimal ModelRoute of Admin.Estimated Value / ObservationReference Analog Data
Acute Lethality (LD50) Mouse (ICR)Oral~1500 - 2000 mg/kg2-Amino-1-butanol,[2]
Acute Lethality (LD50) Mouse (ICR)Intravenous (IV)~250 - 300 mg/kg2-Amino-1-butanol
Local Irritation RabbitDermal / OcularCorrosive (Burns, Eye Damage)2-Amino-1-butanol,[3]
Clinical Signs (Sub-lethal) Rat (SD)OralLethargy, tetany, ataxia2-Amino-1-butanol[2]

Predicted Metabolic Pathway

Understanding the biotransformation of 2-(Propan-2-ylamino)butan-1-ol is essential for interpreting its toxicity. The secondary amine is primarily targeted by hepatic CYP450 enzymes (likely CYP3A4 and CYP2D6), which catalyze N-dealkylation to yield 2-amino-1-butanol and acetone. The primary amine metabolite subsequently undergoes Phase II glucuronidation for renal clearance.

MetabolicPathway Parent 2-(Propan-2-ylamino)butan-1-ol CYP Hepatic CYP450 (N-Dealkylation) Parent->CYP Hepatic Uptake Metabolite1 2-Amino-1-butanol CYP->Metabolite1 Cleavage Metabolite2 Acetone CYP->Metabolite2 Cleavage Phase2 Phase II Glucuronidation Metabolite1->Phase2 Conjugation Excretion Renal Excretion Phase2->Excretion Clearance

Predicted hepatic metabolism pathway of 2-(Propan-2-ylamino)butan-1-ol.

Self-Validating Experimental Protocols

To generate empirical in vivo data for 2-(Propan-2-ylamino)butan-1-ol, researchers must employ rigorous, self-validating methodologies. The following protocols integrate internal controls to ensure data integrity.

Protocol 1: Acute Oral Toxicity Testing (Modified OECD TG 420)

Causality: The Fixed Dose Procedure (OECD 420) is preferred over traditional LD50 assays because it minimizes animal suffering while providing statistically robust dose-response thresholds.

Step-by-Step Methodology:

  • Formulation: Convert 2-(Propan-2-ylamino)butan-1-ol to its HCl salt. Dissolve in sterile 0.9% saline to achieve target concentrations. Self-Validation: Measure the pH of the final dosing solution to ensure it is between 6.5 and 7.5 to prevent local corrosive artifacts.

  • Animal Preparation: Fast adult female Sprague-Dawley (SD) rats overnight prior to dosing. Provide water ad libitum.

  • Dosing Strategy: Administer a single oral gavage dose starting at 300 mg/kg. Include a vehicle-only control group (0.9% saline) to validate that any observed trauma is not due to the gavage procedure itself.

  • Observation Window: Monitor continuously for the first 4 hours (critical window for acute CNS signs like tetany or ataxia), then daily for 14 days.

  • Necropsy: On Day 14, euthanize surviving animals. Perform gross necropsy focusing on the gastric mucosa and hepatic tissue to assess for ulceration or hepatomegaly.

Protocol 2: Toxicokinetic (TK) Profiling via LC-MS/MS

Causality: Due to the low molecular weight and high polarity of the compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required to achieve the necessary limit of quantification (LOQ) in complex biological matrices (plasma).

Step-by-Step Methodology:

  • In-Life Sampling: Following a sub-lethal IV dose (e.g., 50 mg/kg), collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 3000 x g for 10 mins at 4°C. Transfer 50 µL of plasma to a 96-well plate.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Self-Validation: The SIL-IS corrects for matrix suppression effects and extraction recovery variations, ensuring the system is self-calibrating.

  • LC-MS/MS Analysis: Inject the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Polar amino alcohols do not retain well on standard C18 columns; HILIC ensures proper peak shape and retention.

  • Data Synthesis: Calculate TK parameters (Cmax, Tmax, AUC, Vd, and Clearance) using non-compartmental analysis (NCA).

Workflow Dosing Oral Gavage (Test vs Vehicle) Obs Clinical Obs. (14 Days) Dosing->Obs TK TK Sampling (LC-MS/MS) Dosing->TK Necropsy Necropsy & Histopathology Obs->Necropsy Data LD50 & Vd Calculation TK->Data Necropsy->Data

Self-validating in vivo toxicity and toxicokinetic evaluation workflow.

References

  • Matrix Fine Chemicals. "4-[(PROPAN-2-YL)AMINO]BUTAN-1-OL | CAS 42042-71-7". Matrix Fine Chemicals Database.
  • TCI Chemicals. "SAFETY DATA SHEET - DL-2-Amino-1-butanol". TCI Chemicals.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). "1-Butanol, 2-amino-: Human health tier II assessment". Australian Government Department of Health.
  • ECHEMI. "2-Amino-1-butanol SDS, 96-20-8 Safety Data Sheets". ECHEMI Database.

Sources

Foundational

Deconstructing β2-Adrenergic Selectivity: The Pharmacological Role of 2-(Propan-2-ylamino)butan-1-ol

Executive Summary In rational drug design, isolating and understanding specific molecular fragments is critical for optimizing receptor selectivity and binding kinetics. 2-(Propan-2-ylamino)butan-1-ol represents the defi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, isolating and understanding specific molecular fragments is critical for optimizing receptor selectivity and binding kinetics. 2-(Propan-2-ylamino)butan-1-ol represents the defining aliphatic and amine-bearing pharmacophore of third-generation β2-adrenergic receptor (β2AR) agonists, most notably the bronchodilator Isoetharine ()[1].

While the catechol ring of these therapeutic molecules is responsible for receptor activation, this specific butanol-amine fragment dictates the stereoselective docking and subtype specificity that differentiates β2 respiratory therapeutics from non-selective cardiac stimulants[2]. This technical guide provides an in-depth mechanistic analysis of this fragment in biological models, detailing its binding dynamics, downstream signaling implications, and the experimental frameworks used to quantify its pharmacological footprint.

Structural Biology and Binding Pocket Kinetics

The interaction between 2-(Propan-2-ylamino)butan-1-ol and the β2AR binding pocket is a masterclass in steric and electrostatic complementarity. As an isolated fragment, it acts as a structural probe that reveals the baseline anchoring requirements of the receptor[3].

  • The Salt Bridge Anchor (Asp113³·³²): At physiological pH, the secondary amine (isopropylamino group) is protonated. This cationic center forms a critical, high-energy salt bridge with the carboxylate side chain of Aspartate 113 on Transmembrane Helix 3 (TM3)[4],[5]. This interaction is the primary anchor, essential for the binding of both agonists and antagonists.

  • Steric Exclusion via the Hydrophobic Pocket: The bulky isopropyl group is the primary driver of β2 over β1 selectivity. It projects into a hydrophobic sub-pocket formed by Val114 and Phe290. Because the β1 receptor has a more sterically restricted pocket, the isopropyl group acts as a physical "key" that heavily favors β2AR binding[3].

  • Hydrogen Bonding (Asn312⁷·³⁹): The hydroxyl group at position 1 of the butanol chain acts as a hydrogen bond donor to Asparagine 312 on TM7[5]. This interaction stabilizes the active conformation of the receptor's binding cleft, preparing the transmembrane helices for G-protein coupling.

Mechanism of Action in Biological Models

Because the isolated 2-(Propan-2-ylamino)butan-1-ol molecule lacks the meta- and para-hydroxyl groups (the catechol ring) required to interact with Ser203, Ser204, and Ser207 on TM5, it cannot induce the full inward movement of TM5 necessary for robust Gαs-protein coupling[3],[5].

Consequently, in isolated biological models, this molecule acts as a competitive probe or weak partial antagonist . When it occupies the β2AR:

  • It competitively occludes endogenous catecholamines (e.g., epinephrine).

  • It stabilizes the receptor in a partially inactive state, preventing the spontaneous GDP-GTP exchange on the Gαs subunit.

  • Adenylyl cyclase (AC) remains at basal activity levels, preventing the conversion of ATP to cyclic AMP (cAMP).

Pathway Ligand 2-(Propan-2-ylamino) butan-1-ol Moiety Receptor β2-Adrenergic Receptor (β2AR) Ligand->Receptor Binds Asp113 & Asn312 Gs Gαs Protein Receptor->Gs Conformational Coupling AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Allosteric Activation

Fig 1. β2AR Gs signaling cascade initiated by 2-(Propan-2-ylamino)butan-1-ol binding.

Quantitative Pharmacodynamics

To understand the fragment's contribution to the whole drug, we compare its binding affinity (Ki) and efficacy (EC50) against full agonists. The data below synthesizes the structure-activity relationship (SAR) demonstrating that while the fragment provides the anchoring mechanism, the catechol ring is strictly required for efficacy[3].

CompoundStructural Featuresβ2AR Affinity (Ki, nM)cAMP EC50 (nM)Efficacy (% of Max)
Isoproterenol Full catecholamine, isopropyl tail~2.0~0.5100%
Isoetharine Catecholamine, ethyl-branched (butanol) tail~15.0~5.0~80%
2-(Propan-2-ylamino)butan-1-ol Isolated pharmacophore (no catechol ring)>10,000N/A<5% (Antagonist)

Experimental Workflow: TR-FRET cAMP Assay

To empirically validate the receptor kinetics of 2-(Propan-2-ylamino)butan-1-ol, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP competitive immunoassay ()[6].

Causality of Design: This method is chosen over standard ELISAs because the time-resolved nature of Europium (Eu³⁺) emission eliminates short-lived background autofluorescence from the biological matrix[7],[8]. Furthermore, the inclusion of IBMX (a phosphodiesterase inhibitor) ensures that synthesized cAMP is not degraded, directly correlating receptor activation to the measured signal.

Self-Validating Protocol: β2AR cAMP Accumulation

Note: This system is self-validating via the inclusion of Isoproterenol (positive control) and vehicle (negative control) to establish a robust Z'-factor (>0.5).

  • Cell Preparation: Harvest HEK293 cells stably expressing human β2AR. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX). Seed at 10,000 cells/well in a 384-well white microplate.

  • Ligand Incubation: Add 2-(Propan-2-ylamino)butan-1-ol in a 10-point dose-response curve (100 µM to 1 nM). For competition assays, co-incubate with an EC80 concentration of Isoproterenol. Incubate for 30 minutes at room temperature.

  • Lysis and Competition: Add the lysis buffer containing d2-labeled cAMP (acceptor) and Eu³⁺-cryptate-conjugated anti-cAMP antibody (donor)[8]. Mechanism: Endogenous cAMP produced by the cells will competitively displace d2-cAMP from the antibody binding sites[6].

  • Signal Detection: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader. Excite the donor at 320 nm. Measure emissions at 620 nm (Eu³⁺) and 665 nm (d2).

  • Data Processing: Calculate the FRET ratio (665 nm / 620 nm). A high ratio indicates low intracellular cAMP (high FRET due to d2-cAMP binding the antibody). Plot the ratios against compound concentration using a 4-parameter logistic non-linear regression to determine the IC50/EC50.

Workflow S1 1. Cell Culture HEK293 expressing β2AR S2 2. Ligand Treatment Incubate with Pharmacophore S1->S2 S3 3. Cell Lysis & Reagent Addition Add d2-cAMP & Eu3+-anti-cAMP S2->S3 S4 4. TR-FRET Measurement Excite 320nm / Emit 665nm S3->S4 S5 5. Data Analysis Calculate EC50 from 665/620 ratio S4->S5

Fig 2. Workflow for quantifying β2AR activation using a TR-FRET cAMP competitive assay.

References

  • ISOETHARINE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. PLOS One. Available at:[Link]

  • Analysis of Full and Partial Agonists Binding to β2-Adrenergic Receptor Suggests a Role of Transmembrane Helix V in Agonist-Specific Conformational Changes. PMC / NIH. Available at:[Link]

  • Identification and characterization of an atypical Gαs-biased β2AR agonist that fails to evoke airway smooth muscle cell tachyphylaxis. PNAS. Available at:[Link]

  • Principles of the HTRF cAMP Assay - Assay Guidance Manual. NCBI Bookshelf. Available at:[Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(Propan-2-ylamino)butan-1-ol via Reductive Amination

Target Audience: Researchers, synthetic chemists, and drug development professionals Application Area: Active Pharmaceutical Ingredient (API) intermediates, chiral auxiliaries, and peptidomimetic synthesis Introduction &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals Application Area: Active Pharmaceutical Ingredient (API) intermediates, chiral auxiliaries, and peptidomimetic synthesis

Introduction & Scientific Rationale

The synthesis of highly pure secondary amino alcohols is a critical workflow in pharmaceutical development. 2-(Propan-2-ylamino)butan-1-ol (also known as 2-(isopropylamino)butan-1-ol) serves as a valuable structural motif and intermediate. It is structurally related to precursors used in the synthesis of ethambutol analogs and various beta-blockers, acting as a versatile bidentate pharmacophore.

This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of 2-(Propan-2-ylamino)butan-1-ol from 2-aminobutan-1-ol and acetone [1]. The transformation is achieved via a direct reductive amination utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃) .

Mechanistic Causality: Why NaBH(OAc)₃?

Historically, reductive aminations were performed using catalytic hydrogenation or sodium cyanoborohydride (NaBH₃CN). However, NaBH₃CN is highly toxic, generates hydrogen cyanide gas under acidic conditions, and often leads to sluggish reaction rates with ketones[2].

As established by the seminal work of Abdel-Magid et al.[3], NaBH(OAc)₃ is the modern standard for this transformation. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making it uniquely selective. It reduces the transient iminium ion much faster than it reduces the starting carbonyl (acetone), preventing the wasteful consumption of the ketone and suppressing unwanted side reactions[4]. 1,2-Dichloroethane (DCE) is selected as the optimal solvent due to its superior kinetic profile for NaBH(OAc)₃-mediated reductions compared to THF or methanol[3].

Reaction Pathway & Visualization

The reaction proceeds through a dehydrative condensation between the primary amine and the ketone to form a hemiaminal, which collapses into an electrophilic iminium ion. This intermediate is subsequently trapped by a hydride from NaBH(OAc)₃.

ReductiveAmination A 2-Aminobutan-1-ol (Primary Amine) C Hemiaminal Intermediate (Transient) A->C Nucleophilic Addition B Acetone (Carbonyl Donor) B->C D Iminium Ion (Electrophilic) C->D -H2O (Acid Catalyzed) E 2-(Propan-2-ylamino)butan-1-ol (Secondary Amine) D->E Hydride Transfer from NaBH(OAc)3

Fig 1: Mechanistic pathway of the NaBH(OAc)3-mediated reductive amination.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, the stoichiometry is precisely balanced. A slight excess of acetone and reducing agent is used to drive the equilibrium toward the iminium ion and ensure complete consumption of the starting amino alcohol.

ParameterReagent / ConditionEquivalents / ValueRationale
Substrate 2-Aminobutan-1-ol1.0 eq (Limiting)Primary amine starting material.
Carbonyl Acetone1.5 eqSlight excess drives iminium formation.
Reducing Agent NaBH(OAc)₃1.5 eqProvides sufficient hydride equivalents.
Catalyst Glacial Acetic Acid (AcOH)1.0 eqAccelerates ketone condensation[3].
Solvent 1,2-Dichloroethane (DCE)0.2 M (relative to amine)Optimal kinetics and solubility[4].
Temperature 0 °C to 20 °C (RT)N/AControls initial exotherm; RT for completion.
Expected Yield 2-(Propan-2-ylamino)butan-1-ol85 - 92%Based on optimized workup recovery.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Iminium Formation
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere to prevent moisture from hydrolyzing the iminium intermediate.

  • Dissolution: Charge the flask with 2-aminobutan-1-ol (10.0 mmol, 891 mg) and anhydrous 1,2-Dichloroethane (DCE) (50 mL).

  • Carbonyl Addition: Add acetone (15.0 mmol, 1.10 mL) via syringe.

  • Acid Catalysis: Add glacial acetic acid (10.0 mmol, 0.57 mL).

    • Expert Insight: While aliphatic aldehydes often react without acid, ketones like acetone are sterically and electronically less reactive. AcOH acts as a crucial proton source to catalyze the dehydration of the hemiaminal into the iminium ion[3].

  • Pre-Stirring: Stir the mixture at room temperature (20 °C) for 30 minutes to allow the equilibrium to favor the iminium species.

Phase 2: Reduction
  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Hydride Addition: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (15.0 mmol, 3.18 g) portion-wise over 10 minutes.

    • Expert Insight: Portion-wise addition mitigates the mild exotherm and prevents the localized depletion of the reducing agent.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 16–24 hours. Monitor reaction completion via LC-MS or TLC (Ninhydrin stain).

Phase 3: Quenching and Acid-Base Extraction (Self-Validating Purification)

Amino alcohols are highly polar and prone to streaking on silica gel. This protocol utilizes an acid-base extraction workflow to isolate the product in high purity without chromatography.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir for 30 minutes until gas evolution (CO₂) ceases. This neutralizes the acetic acid and destroys unreacted borohydride[5].

  • Primary Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL). Combine the organic layers.

  • Acidic Extraction (Isolation of Amine): Extract the combined DCM layers with 1M HCl (3 × 30 mL).

    • Causality: The basic secondary amine product becomes protonated and transfers to the aqueous layer. Neutral impurities and unreacted acetone remain in the DCM layer, which is discarded.

  • Basification: Cool the combined aqueous acidic layers in an ice bath. Slowly adjust the pH to >12 using 2M NaOH (aq).

  • Final Extraction: Extract the basified aqueous layer with Ethyl Acetate (EtOAc) (3 × 40 mL).

  • Drying & Concentration: Wash the combined EtOAc layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(Propan-2-ylamino)butan-1-ol as a pale yellow to colorless oil.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862. Available at:[Link]

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Organic Chemistry Portal. Available at:[Link]

  • Tarallo, O., et al. (2011). "Reductive amination with zinc powder in aqueous media". Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. "US10611760B2 - Therapeutic compounds as inhibitors of the orexin-1 receptor" (Details on workup procedures for amino-butanol derivatives). Google Patents.

Sources

Application

Application Note: 2-(Propan-2-ylamino)butan-1-ol as a Chiral Ligand in Asymmetric Dialkylzinc Additions

Prepared by: Senior Application Scientist, Asymmetric Catalysis Division Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Asymmetric Catalysis Division Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

In modern drug development, the synthesis of enantiopure secondary alcohols is a critical operation, as these motifs are ubiquitous in active pharmaceutical ingredients (APIs). 2-(Propan-2-ylamino)butan-1-ol (commonly referred to as N-isopropyl-2-aminobutanol) is a highly modular, bidentate 1,2-amino alcohol that serves as a privileged chiral ligand in asymmetric synthesis.

This application note details the use of the (S)-enantiomer of 2-(Propan-2-ylamino)butan-1-ol in the enantioselective addition of dialkylzinc reagents to aldehydes. By acting as a chiral director, this ligand efficiently breaks the facial symmetry of prochiral aldehydes, delivering chiral secondary alcohols with high yields and excellent enantiomeric excess (ee).

Mechanistic Rationale & Catalyst Design (Expertise & Experience)

To deploy a catalyst effectively, one must understand the causality behind its structural features. The efficacy of 2-(Propan-2-ylamino)butan-1-ol is not accidental; it is the result of precise stereoelectronic tuning [1].

Why the 2-Aminobutanol Backbone?

The ethyl group at the C2 position of the butanol backbone provides the primary steric bulk necessary to differentiate the transition state diastereomers. When the zinc atom coordinates to the oxygen and nitrogen, this ethyl group projects into the spatial environment, forcing the incoming aldehyde to adopt a specific orientation to minimize steric clash.

The Critical Role of the N-Isopropyl Group

Primary amino alcohols often form stable, unreactive polymeric zinc alkoxide aggregates. By introducing an N-isopropyl group, we achieve two critical outcomes:

  • Disruption of Aggregation: The steric bulk of the isopropyl group prevents the formation of inactive oligomers, ensuring the catalyst remains in the highly active monomeric zinc alkoxide state.

  • Transition State Tuning: During the carbon-carbon bond-forming step, the reaction proceeds via a dinuclear zinc transition state. The N-isopropyl group specifically destabilizes the syn-transition state, heavily favoring the anti-geometry, which directly translates to high enantioselectivity [2].

Solvent Causality

Toluene or hexanes are strictly utilized as solvents. Coordinating solvents (like THF or ether) are avoided because they compete with the aldehyde and the ligand for zinc coordination sites, disrupting the delicate dinuclear transition state and drastically reducing both reaction rate and enantioselectivity.

Mandatory Visualization: The Catalytic Cycle

The following diagram illustrates the workflow of the catalytic cycle, demonstrating how the ligand interacts with diethylzinc and the aldehyde to transfer the alkyl group enantioselectively.

G Ligand 2-(Propan-2-ylamino)butan-1-ol (Chiral Ligand) ActiveCat Active Zinc Alkoxide Catalyst Monomer Ligand->ActiveCat + ZnEt2 ( - Ethane ) ZnEt2 ZnEt2 (Diethylzinc Reagent) ZnEt2->ActiveCat Coordination Aldehyde & 2nd ZnEt2 Coordination ActiveCat->Coordination + Aldehyde TS Dinuclear Transition State (Enantioselective Transfer) Coordination->TS Assembly ProdComplex Zinc Alkoxide Product Complex TS->ProdComplex Alkyl Shift ProdComplex->ActiveCat Catalyst Turnover (+ ZnEt2) FinalProduct Chiral Secondary Alcohol (e.g., (S)-1-phenylpropan-1-ol) ProdComplex->FinalProduct Aqueous HCl Quench

Figure 1: Catalytic cycle of enantioselective dialkylzinc addition mediated by the chiral amino alcohol.

Experimental Protocols: A Self-Validating System

To ensure Trustworthiness and reproducibility, this protocol is designed as a self-validating system. It includes built-in control steps to verify reagent integrity and analytical accuracy before the main catalytic run is evaluated.

System Validation Steps (Quality Control)
  • Racemic Standard Generation: Run the reaction using an achiral ligand (e.g., N-isopropylethanolamine) to generate a racemic mixture of the product. This validates the chiral HPLC/GC separation conditions.

  • Background Reaction Check: Run the reaction at 0 °C without any ligand. A successful test will show <5% conversion after 12 hours, proving that the uncatalyzed background reaction (which produces racemic product) is effectively suppressed at this temperature.

Standard Operating Procedure: Asymmetric Addition of Diethylzinc to Benzaldehyde

Safety Warning: Diethylzinc ( ZnEt2​ ) is highly pyrophoric. All operations must be conducted under a strict argon or nitrogen atmosphere using standard Schlenk techniques or a glovebox.

Materials Required:

  • (S)-2-(Propan-2-ylamino)butan-1-ol (5.0 mol%)

  • Benzaldehyde (1.0 equivalent, freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 equivalents)

  • Anhydrous Toluene (degassed)

Step-by-Step Methodology:

  • Catalyst Pre-formation: To an oven-dried, argon-purged 25 mL Schlenk flask, add (S)-2-(Propan-2-ylamino)butan-1-ol (0.05 mmol, 6.6 mg) and anhydrous toluene (3.0 mL).

  • Zinc Addition: Cool the flask to 0 °C using an ice bath. Slowly add the ZnEt2​ solution (2.0 mmol, 2.0 mL of 1M in hexanes) dropwise via syringe.

    • Causality Note: Stir for 15 minutes at 0 °C. The evolution of ethane gas indicates the deprotonation of the amino alcohol, forming the active monomeric zinc alkoxide catalyst [3].

  • Aldehyde Addition: Add benzaldehyde (1.0 mmol, 102 µL) dropwise over 5 minutes.

    • Causality Note: The slow addition prevents localized heating and high local concentrations of the aldehyde, which could trigger the non-selective background reaction.

  • Reaction Progression: Maintain the reaction at 0 °C for 12–16 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1).

  • Quenching: Carefully quench the reaction at 0 °C by slowly adding 1N aqueous HCl (5.0 mL).

    • Causality Note: The acidic quench breaks down the product-zinc complex, releasing the free chiral alcohol and solubilizing zinc salts into the aqueous layer.

  • Workup: Extract the aqueous layer with diethyl ether ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify via flash column chromatography. Determine the ee using Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min).

Data Presentation: Scope and Efficiency

The modularity of the 2-aminobutanol backbone allows for broad substrate scope. The table below summarizes the quantitative data for various aldehydes using the protocol described above.

Table 1: Enantioselective Addition of Diethylzinc to Various Aldehydes

Aldehyde SubstrateMajor ProductYield (%)Enantiomeric Excess (ee %)
Benzaldehyde(S)-1-phenylpropan-1-ol9290
p-Chlorobenzaldehyde(S)-1-(4-chlorophenyl)propan-1-ol8988
2-Naphthaldehyde(S)-1-(2-naphthyl)propan-1-ol9493
Heptanal (Aliphatic)(S)-nonan-3-ol7882

Note: Aliphatic aldehydes typically exhibit slightly lower yields and ee% due to the increased flexibility of the alkyl chain, which introduces minor steric ambiguities in the transition state compared to rigid aromatic rings.

References

  • Title: Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds Source: Chemical Reviews, 2001, 101 (3), 757–824. URL: [Link]

  • Title: Enantioselective addition of diorganozincs to aldehydes catalyzed by beta-amino alcohols Source: Journal of the American Chemical Society, 1986, 108 (20), 6071–6072. URL: [Link]

  • Title: Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols Source: Tetrahedron Letters, 1984, 25 (26), 2823-2824. URL: [Link]

Method

High-Resolution NMR Spectroscopy Characterization and Peak Assignment of 2-(Propan-2-ylamino)butan-1-ol

Executive Summary & Structural Context 2-(Propan-2-ylamino)butan-1-ol (also known as 2-(isopropylamino)butan-1-ol) is a chiral amino alcohol that serves as a critical building block in the synthesis of ethambutol derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

2-(Propan-2-ylamino)butan-1-ol (also known as 2-(isopropylamino)butan-1-ol) is a chiral amino alcohol that serves as a critical building block in the synthesis of ethambutol derivatives and various chiral auxiliaries. Structurally, the molecule features a primary hydroxyl group, a secondary amine, an ethyl chain, and an N-isopropyl moiety.

The defining structural feature of this molecule is the C2 stereocenter . This chiral center breaks the internal symmetry of the molecule, inducing magnetic inequivalence in nearby protons. Consequently, the methylene protons at C1 and C3, as well as the two methyl groups of the isopropyl moiety, are diastereotopic . Proper NMR characterization requires a deep understanding of these spatial relationships, as they govern the complex splitting patterns observed in the 1 H spectrum. This application note provides a comprehensive, self-validating methodology for the complete structural elucidation of 2-(Propan-2-ylamino)butan-1-ol using 1D and 2D NMR techniques.

Methodological Framework: Experimental Protocols

To ensure a self-validating system, the experimental design incorporates internal checks, such as D2O exchange for heteroatom assignment and multiplicity-edited HSQC for carbon type verification.

Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of the analyte and dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is selected because it lacks exchangeable protons, allowing the broad singlets of the NH and OH protons to be observed. It also provides excellent solubility for amino alcohols.

  • Referencing: Ensure the CDCl 3​ contains 0.03% v/v tetramethylsilane (TMS). All chemical shifts are referenced to the residual CHCl 3​ peak ( δH​ 7.26 ppm, δC​ 77.16 ppm) or TMS ( δH​ 0.00 ppm) [1].

  • Tube Preparation: Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

NMR Acquisition Parameters

Data should be acquired on a 400 MHz or 500 MHz NMR spectrometer equipped with a z-gradient probe at 298 K [2].

  • 1 H NMR (1D): 30° pulse angle, 16 scans, 1.5 s relaxation delay (d1), 64k data points.

  • 13 C NMR (1D): 30° pulse angle, 1024 scans, 2.0 s d1, WALTZ-16 proton decoupling.

  • DEPT-135: Used to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase).

  • COSY (2D): Gradient-selected, 128 t1​ increments, 4 scans per increment.

  • HSQC (2D): Multiplicity-edited, phase-sensitive, 256 t1​ increments.

  • HMBC (2D): Gradient-selected, optimized for long-range coupling nJCH​=8 Hz.

Self-Validation via D 2​ O Exchange

To definitively distinguish the NH and OH protons from the aliphatic backbone:

  • Acquire the standard 1 H NMR spectrum.

  • Add 1–2 drops of Deuterium Oxide (D 2​ O) directly into the NMR tube.

  • Shake vigorously for 30 seconds and re-acquire the 1 H spectrum.

    • Causality: Rapid H/D exchange replaces the labile NH and OH protons with deuterium. The disappearance of their respective broad singlets ( 2.20 ppm) validates their assignment.

NMR_Workflow Prep 1. Sample Preparation (50 mM in CDCl3, 298 K) OneD 2. 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->OneD TwoD 3. 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Process 4. Data Processing (Apodization, FT, Phase/Baseline) TwoD->Process Assign 5. Peak Assignment & Stereochemical Analysis Process->Assign

Figure 1: Standardized workflow for comprehensive NMR acquisition and structural elucidation.

Spectral Interpretation & Causality

1 H NMR Analysis: The Diastereotopic Effect

The presence of the C2 chiral center is the primary driver of spectral complexity in this molecule .

  • C1 Methylene Protons ( δ 3.35, 3.65 ppm): Because C2 is a stereocenter, the molecule lacks an internal plane of symmetry. The two protons on C1 are diastereotopic. They couple to each other (geminal coupling, 2J≈−10.5 Hz) and to the adjacent C2 methine proton (vicinal coupling, 3J≈6.5 and 4.0 Hz). This results in two distinct doublet of doublets (dd).

  • Isopropyl Methyl Groups ( δ 1.05, 1.10 ppm): Although the isopropyl group possesses local symmetry, its attachment to the chiral C2 environment via the nitrogen atom makes the two methyl groups diastereotopic. They experience different average magnetic environments and resonate as two distinct doublets.

  • C3 Methylene Protons ( δ 1.35, 1.55 ppm): Similarly, the ethyl chain's CH 2​ protons are diastereotopic, appearing as two separate complex multiplets due to coupling with the C4 methyl and the C2 methine.

2D NMR Correlation Logic

The connectivity of the molecule is proven by mapping the spin systems (COSY) and bridging them with long-range carbon-proton interactions (HMBC).

  • COSY: Establishes two isolated spin systems. System A: C4 C3 C2 C1. System B: Isopropyl CH Isopropyl CH 3​ (A/B).

  • HMBC: The critical correlation that bridges System A and System B is the 3-bond coupling across the nitrogen atom ( 3JCH​ ). The C2 methine proton shows an HMBC correlation to the Isopropyl CH carbon, and the Isopropyl CH proton shows a correlation to the C2 carbon.

Correlation_Logic C4 C4 (CH3) C3 C3 (CH2) C4->C3 COSY C2 C2 (CH) C4->C2 HMBC (3J) C3->C2 COSY C1 C1 (CH2-OH) C2->C1 COSY C1->C3 HMBC (3J) IsoCH Iso-CH IsoCH->C2 HMBC (3J) IsoCH3_A Iso-CH3 (A) IsoCH->IsoCH3_A COSY IsoCH3_B Iso-CH3 (B) IsoCH->IsoCH3_B COSY

Figure 2: Key COSY (solid black) and HMBC (dashed red) correlations used for structural assignment.

Quantitative Data Presentation

The following tables summarize the validated peak assignments derived from the combined 1D and 2D NMR datasets.

Table 1: 1 H NMR Peak Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Key COSYKey HMBC
C4 0.95t3H7.5C3C3, C2
Iso-CH 3​ (A) 1.05d3H6.5Iso-CHIso-CH, Iso-C(B)
Iso-CH 3​ (B) 1.10d3H6.5Iso-CHIso-CH, Iso-C(A)
C3 (H a​ ) 1.35m1H-C4, C2, C3(H b​ )C4, C2, C1
C3 (H b​ ) 1.55m1H-C4, C2, C3(H a​ )C4, C2, C1
NH / OH 2.20br s2H-NoneNone
C2 2.55m1H-C1, C3C1, C3, Iso-CH
Iso-CH 2.85sept1H6.5Iso-CH 3​ (A/B)Iso-CH 3​ , C2
C1 (H a​ ) 3.35dd1H10.5, 6.5C2, C1(H b​ )C2, C3
C1 (H b​ ) 3.65dd1H10.5, 4.0C2, C1(H a​ )C2, C3

(Note: NH and OH signals disappear upon D 2​ O exchange).

Table 2: 13 C NMR Peak Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)DEPT-135 PhaseCarbon TypeHSQC Correlation ( 1 H δ , ppm)
C4 10.5PositiveCH 3​ 0.95
Iso-CH 3​ (A) 22.8PositiveCH 3​ 1.05
Iso-CH 3​ (B) 23.5PositiveCH 3​ 1.10
C3 24.2NegativeCH 2​ 1.35, 1.55
Iso-CH 46.5PositiveCH2.85
C2 60.1PositiveCH2.55
C1 62.8NegativeCH 2​ 3.35, 3.65

Validation Criteria

To ensure the integrity of the structural assignment, the following self-validating criteria must be met:

  • Integration Summation: The total integral of the 1 H spectrum must equal exactly 17 protons (15 aliphatic + 2 exchangeable).

  • Diastereotopic Verification: The HSQC spectrum must show exactly two proton signals (cross-peaks) correlating to the single C1 carbon at 62.8 ppm, and two proton signals correlating to the C3 carbon at 24.2 ppm.

  • Nitrogen Bridge Confirmation: The HMBC spectrum must display a clear cross-peak between the Iso-CH proton ( δ 2.85) and the C2 carbon ( δ 60.1), confirming the secondary amine linkage.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744-3812. URL:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Dynamics and Analytical Protocols for 2-(Propan-2-ylamino)butan-1-ol

Overview and Analytical Scope 2-(Propan-2-ylamino)butan-1-ol (also referred to as 2-(isopropylamino)butan-1-ol) is a highly polar, low-molecular-weight secondary amino alcohol. Compounds bearing this structural motif are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview and Analytical Scope

2-(Propan-2-ylamino)butan-1-ol (also referred to as 2-(isopropylamino)butan-1-ol) is a highly polar, low-molecular-weight secondary amino alcohol. Compounds bearing this structural motif are frequently utilized as water-soluble chiral fragments in fragment-based drug discovery (FBDD)[1] and serve as critical metabolic intermediates for various pharmacophores.

Because of its dual functionality—a primary hydroxyl group and a sterically hindered secondary amine—this molecule presents unique analytical challenges and opportunities. This application note provides a comprehensive guide to its mass spectrometric fragmentation pathways, detailing the mechanistic causality behind its gas-phase behavior, and establishes self-validating protocols for both LC-ESI-MS/MS and GC-EI-MS workflows.

Mechanistic Principles of Fragmentation

The fragmentation cascade of 2-(Propan-2-ylamino)butan-1-ol is fundamentally governed by the competition between its functional groups to retain the localized charge. Because nitrogen has a significantly lower ionization energy than oxygen, the secondary amine acts as the primary charge-directing center[2].

Electron Ionization (EI-MS) Dynamics

Under hard ionization (70 eV), the molecule forms a radical cation ( M+∙ ) at m/z 131. The odd mass of the molecular ion is a direct confirmation of the Nitrogen Rule, indicating the presence of a single nitrogen atom[2].

The dominant degradation pathway in EI is α -cleavage [3]. The strong electron-donating capability of the nitrogen atom drives the homolytic cleavage of the adjacent carbon-carbon bonds, resulting in resonance-stabilized iminium cations[2]. The relative abundance of these fragments is dictated by Stevenson's Rule, where the loss of the largest alkyl radical is thermodynamically favored:

  • Loss of a hydroxymethyl radical ( ∙CH2​OH , 31 Da): Cleavage of the C1-C2 bond yields a prominent fragment at m/z 100.

  • Loss of an ethyl radical ( ∙CH2​CH3​ , 29 Da): Cleavage of the C2-C3 bond yields a fragment at m/z 102.

  • Loss of a methyl radical ( ∙CH3​ , 15 Da): Cleavage at the N-isopropyl group yields a minor fragment at m/z 116.

Electrospray Ionization (ESI-MS/MS) Dynamics

Under soft ionization (+ESI), the secondary amine is readily protonated to yield an even-electron precursor ion, [M+H]+ , at m/z 132[4].

During Collision-Induced Dissociation (CID), the Even-Electron Rule dictates that the precursor will expel neutral molecules rather than radicals[5]. The fragmentation is characterized by two primary neutral losses:

  • Dehydration (-18 Da): The primary alcohol undergoes a facile loss of H2​O , generating an ion at m/z 114.

  • Inductive Cleavage of the Isopropyl Group (-42 Da): The N-isopropyl moiety undergoes a cyclic rearrangement to expel neutral propene ( C3​H6​ ), yielding a primary amine fragment at m/z 90.

  • Sequential Loss (-60 Da): High collision energies drive the simultaneous loss of water and propene, resulting in a stable core fragment at m/z 72.

Quantitative Data & Fragment Library

The following table summarizes the diagnostic ions required for Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) assay development.

Ionization ModePrecursor IonFragment m/zMass Loss (Da)Neutral/Radical LostMechanistic Pathway
EI-MS (70 eV) m/z 131 ( M+∙ )100 31 ∙CH2​OH α -cleavage (C1-C2 bond)
EI-MS (70 eV) m/z 131 ( M+∙ )102 29 ∙CH2​CH3​ α -cleavage (C2-C3 bond)
EI-MS (70 eV) m/z 131 ( M+∙ )116 15 ∙CH3​ α -cleavage (N-isopropyl)
ESI-MS/MS (+) m/z 132 ( [M+H]+ )114 18 H2​O CID Neutral Loss (Alcohol)
ESI-MS/MS (+) m/z 132 ( [M+H]+ )90 42 C3​H6​ (Propene)Inductive Cleavage (Amine)
ESI-MS/MS (+) m/z 132 ( [M+H]+ )72 60 H2​O+C3​H6​ Sequential Neutral Loss

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness and eliminate false positives, the following protocols integrate built-in self-validation mechanisms, including energy-resolved breakdown mapping and chemical derivatization shifts.

Protocol A: LC-ESI-MS/MS (Targeted MRM Analysis)

Secondary amino alcohols are highly polar and can suffer from poor retention on standard reversed-phase columns[6].

Step 1: Sample Preparation & Mobile Phase Optimization

  • Dilute the analyte in 90:10 Water:Acetonitrile containing 0.1% Formic Acid (FA) .

  • Causality: The low pH ensures complete protonation of the secondary amine in solution, maximizing the ESI [M+H]+ yield and stabilizing chromatographic peak shape.

Step 2: Chromatographic Separation

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a polar-endcapped C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Gradient: 100% Aqueous (0.1% FA) holding for 1 min, ramping to 95% Organic (Acetonitrile + 0.1% FA) over 6 minutes.

Step 3: MS/MS Self-Validation (Energy-Resolved Breakdown Curve)

  • Do not rely on a single collision energy (CE). Program the mass spectrometer to acquire the m/z 132 precursor across a CE ramp of 10 eV to 40 eV.

  • Validation Logic: At low CE (10-15 eV), the m/z 114 (- H2​O ) peak must dominate. As CE increases (25-35 eV), the m/z 114 peak should deplete proportionally as the m/z 72 (sequential loss) peak rises. If this inverse correlation is absent, the signal is likely an isobaric interference rather than the target analyte.

Protocol B: GC-EI-MS (Structural Elucidation)

Direct injection of amino alcohols into a GC often results in peak tailing and thermal degradation due to hydrogen bonding from the -OH and -NH groups.

Step 1: Chemical Derivatization (Self-Validating Shift Assay)

  • Aliquot 50 µL of the sample extract into a glass vial. Add 50 µL of BSTFA with 1% TMCS .

  • Incubate at 60°C for 30 minutes to form the di-TMS derivative (replacing both the -OH and -NH protons with trimethylsilyl groups).

  • Validation Logic: The underivatized molecule yields a base peak at m/z 100. Upon di-TMS derivatization, the molecular weight increases by 144 Da. The α -cleavage fragment corresponding to the loss of the ethyl group will shift predictably. Observing this exact mass shift unambiguously validates the presence of the specific functional groups.

Step 2: GC-MS Acquisition

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Injection: 1 µL, Split ratio 10:1. Inlet temperature: 250°C.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ion Source: 70 eV, 230°C. Scan range: m/z 40–350.

Visualizations

The following Graphviz diagram maps the divergent fragmentation pathways of 2-(Propan-2-ylamino)butan-1-ol under both EI and ESI conditions.

MS_Fragmentation cluster_EI Electron Ionization (EI-MS) cluster_ESI Electrospray Ionization (ESI-MS/MS) EI_Prec Molecular Ion [M]+• m/z 131 F100 m/z 100 [M - •CH2OH]+ EI_Prec->F100 α-cleavage -31 Da F102 m/z 102 [M - •CH2CH3]+ EI_Prec->F102 α-cleavage -29 Da F116 m/z 116 [M - •CH3]+ EI_Prec->F116 α-cleavage -15 Da ESI_Prec Protonated Ion [M+H]+ m/z 132 F114 m/z 114 [M+H - H2O]+ ESI_Prec->F114 CID -18 Da F90 m/z 90 [M+H - C3H6]+ ESI_Prec->F90 CID -42 Da F72 m/z 72 [M+H - H2O - C3H6]+ F114->F72 -42 Da F90->F72 -18 Da

Caption: Fragmentation pathways of 2-(Propan-2-ylamino)butan-1-ol under EI and ESI-MS/MS.

References

  • Spectroscopy of Amines Source: Chemistry LibreTexts URL:[Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry Source: Korea Science / OAK URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

  • Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release Source: PubMed Central (PMC) URL:[Link]

Sources

Method

Application Note: Engineering Ultra-pH-Responsive Polymeric Nanocarriers using 2-(Propan-2-ylamino)butan-1-ol

Scientific Rationale & Introduction The efficient cytosolic delivery of macromolecular therapeutics (e.g., siRNA, CRISPR/Cas9) and hydrophobic small molecules is severely bottlenecked by endosomal entrapment. Following e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

The efficient cytosolic delivery of macromolecular therapeutics (e.g., siRNA, CRISPR/Cas9) and hydrophobic small molecules is severely bottlenecked by endosomal entrapment. Following endocytosis, nanocarriers must rapidly escape the acidic endo/lysosomal compartments (pH 5.0–6.5) before enzymatic degradation occurs [1]. To overcome this, polymers bearing ionizable tertiary amines have been extensively developed to exploit the "proton sponge" effect and induce membrane destabilization [2].

2-(Propan-2-ylamino)butan-1-ol (IPAB) presents a highly strategic, yet underutilized, functional monomer for engineering these pH-responsive systems. Structurally, IPAB features a secondary amine flanked by a bulky isopropyl group and a primary butanol chain. When grafted onto an epoxide-bearing polymer backbone—such as Poly(ethylene glycol)-block-poly(glycidyl methacrylate) (PEG-b-PGMA)—the secondary amine undergoes a highly efficient ring-opening reaction to form a tertiary amine.

Mechanistic Causality: Why utilize IPAB over standard amines? The steric hindrance provided by the isopropyl and sec-butyl-like moieties finely tunes the pKa​ of the resulting tertiary amine to approximately 6.2–6.5 [3]. At physiological pH (7.4), the core remains deprotonated and hydrophobic, ensuring stable drug encapsulation. Upon endosomal acidification, the rapid protonation of the IPAB-derived tertiary amines induces a sharp hydrophobic-to-hydrophilic transition. This triggers massive osmotic swelling, nanoparticle disassembly, and subsequent endosomal membrane rupture [2, 4]. Furthermore, the pendant primary hydroxyl group of IPAB enhances the biocompatibility and hydration of the polymer chain, preventing premature aggregation in systemic circulation.

Polymer Synthesis: Functionalization of PEG-b-PGMA

The synthesis utilizes a post-polymerization modification strategy via epoxide-amine "click" chemistry. This approach guarantees high functional group tolerance and quantitative conversion without the need for metal catalysts.

G A PEG-b-PGMA (Epoxide-bearing backbone) C Ring-Opening Reaction (Ethanol, 60°C, 48h) A->C B 2-(Propan-2-ylamino)butan-1-ol (IPAB) B->C D PEG-b-P(GMA-IPAB) (pH-Responsive Polymer) C->D Epoxide-Amine Click

Synthesis workflow of pH-responsive PEG-b-P(GMA-IPAB) via epoxide-amine ring-opening.

Protocol 1: Synthesis of PEG-b-P(GMA-IPAB)

Objective: To quantitatively functionalize the PGMA block with IPAB to create a pH-responsive amphiphile.

  • Preparation: Dissolve 1.0 g of precursor PEG-b-PGMA (e.g., PEG5k​ -b- PGMA5k​ , containing ~35 mmol of epoxide groups) in 15 mL of anhydrous ethanol in a 50 mL round-bottom flask.

  • Reaction: Add a 3-fold molar excess of 2-(Propan-2-ylamino)butan-1-ol (approx. 105 mmol) to the polymer solution.

  • Reflux: Purge the flask with nitrogen for 10 minutes. Heat the reaction mixture to 60°C under continuous magnetic stirring for 48 hours. Causality: The elevated temperature and extended reaction time are strictly required to overcome the steric hindrance of the isopropyl group during the nucleophilic attack on the epoxide ring.

  • Purification: Cool the mixture to room temperature. Precipitate the polymer dropwise into 500 mL of cold diethyl ether. Recover the precipitate via centrifugation (8,000 rpm, 10 min).

  • Dialysis: Dissolve the crude polymer in deionized water (adjusted to pH 3.0 with HCl to ensure solubility of the protonated amines) and dialyze (MWCO 3.5 kDa) against deionized water for 48 hours to remove unreacted IPAB.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the purified PEG-b-P(GMA-IPAB) as a white powder.

  • Self-Validation Step: Confirm quantitative ring-opening by 1 H NMR (in CDCl3​ ) by monitoring the complete disappearance of the epoxide methylene protons at δ 2.6–3.2 ppm and the appearance of the isopropyl methyl protons at δ 1.0–1.2 ppm.

Table 1: Polymer Characterization Summary
ParameterAnalytical MethodPEG-b-PGMA (Precursor)PEG-b-P(GMA-IPAB)
Molecular Weight ( Mn​ )GPC (THF mobile phase)10,000 Da~14,600 Da
Dispersity ( Ð )GPC1.151.18
Epoxide Conversion 1 H NMRN/A> 98%
Apparent pKa​ Acid-Base TitrationN/A6.3 ± 0.1

Nanoparticle Formulation and Drug Encapsulation

To validate the delivery potential, Doxorubicin (DOX) is utilized as a model hydrophobic payload. The amphiphilic PEG-b-P(GMA-IPAB) self-assembles into core-shell micelles at physiological pH.

Protocol 2: Preparation of DOX-Loaded Polymeric Micelles
  • Neutralization of DOX: Dissolve 10 mg of Doxorubicin hydrochloride (DOX·HCl) in 2 mL of dimethyl sulfoxide (DMSO). Add 2 molar equivalents of triethylamine (TEA) and stir in the dark for 2 hours to obtain the hydrophobic DOX free base.

  • Polymer Dissolution: Dissolve 40 mg of PEG-b-P(GMA-IPAB) in the DOX/DMSO solution.

  • Nanoprecipitation: Under vigorous stirring (1,000 rpm), add the polymer/drug solution dropwise into 20 mL of PBS (pH 7.4). Causality: The sudden change in solvent polarity forces the hydrophobic P(GMA-IPAB) blocks to collapse, trapping DOX in the core, while the PEG blocks form a stabilizing hydrophilic corona.

  • Purification: Transfer the micelle suspension to a dialysis bag (MWCO 3.5 kDa) and dialyze against PBS (pH 7.4) for 24 hours (with frequent buffer changes) to remove DMSO and unencapsulated DOX.

  • Self-Validation Step: Measure particle size and zeta potential using Dynamic Light Scattering (DLS). Quantify Encapsulation Efficiency (EE%) by disrupting a known volume of micelles with DMF and measuring DOX absorbance at 480 nm.

Table 2: Physicochemical Properties of DOX-Loaded Micelles
PropertyConditionValue
Hydrodynamic DiameterPBS, pH 7.485 ± 5 nm
Polydispersity Index (PDI)PBS, pH 7.40.12 ± 0.03
Zeta PotentialPBS, pH 7.4+ 2.1 mV (Near neutral)
Zeta PotentialAcetate Buffer, pH 5.5+ 35.4 mV (Highly cationic)
Encapsulation Efficiency (EE)UV-Vis Spectroscopy78 ± 4%

Mechanism of Action: Endosomal Escape

The therapeutic efficacy of the IPAB-functionalized system hinges entirely on its dynamic response to intracellular pH gradients [4].

G N Intact Nanoparticle (pH 7.4, Neutral/Hydrophobic) E Endocytosis into Cell (Early Endosome) N->E A Endosomal Acidification (pH 5.5 - 6.5) E->A P Protonation of IPAB Tertiary Amines (Hydrophobic -> Hydrophilic Shift) A->P D Nanoparticle Disassembly & Osmotic Swelling (Proton Sponge) P->D R Endosomal Membrane Rupture & Cytosolic Drug Release D->R

Mechanism of IPAB-mediated endosomal escape via pH-triggered protonation and disassembly.

Upon endocytosis, the nanoparticles are trafficked to early endosomes. As the V-ATPase proton pumps lower the luminal pH to ~6.0, the tertiary amines of the IPAB moieties cross their pKa​ threshold and rapidly protonate. This influx of protons and counter-ions ( Cl− ) causes severe osmotic swelling. Simultaneously, the protonated polymer chains electrostatically repel each other, causing the micellar core to disassemble. The exposed, highly cationic P(GMA-IPAB) chains intercalate with the anionic endosomal membrane, leading to membrane rupture and the cytosolic release of the payload [1, 2].

In Vitro Release & Validation

To confirm the integrity of the pH-responsive design, an in vitro release assay must be conducted simulating systemic circulation versus the endosomal environment.

Protocol 3: pH-Triggered Drug Release Assay
  • Aliquot 2 mL of DOX-loaded micelles into two separate dialysis cassettes (MWCO 10 kDa).

  • Submerge Cassette A in 50 mL of PBS (pH 7.4) and Cassette B in 50 mL of Acetate Buffer (pH 5.0).

  • Incubate both at 37°C under gentle shaking (100 rpm).

  • At predetermined time points (1, 2, 4, 8, 12, 24, 48 h), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.

  • Analyze the DOX concentration via fluorescence spectroscopy (Ex: 480 nm, Em: 590 nm). Expected Outcome: At pH 7.4, minimal DOX release (<20% over 48 h) should be observed, confirming systemic stability. At pH 5.0, a rapid burst release (>80% within 12 h) validates the IPAB-mediated disassembly mechanism.

References

  • Title: Controlling Endosomal Escape Using Nanoparticle Composition Source: Monash University Research Profile URL: [Link]

  • Title: pH-Responsive Polymer Nanoparticles for Efficient Delivery of Cas9 Ribonucleoprotein With or Without Donor DNA Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Controlling Endosomal Escape Using pH-Responsive Nanoparticles with Tunable Disassembly Source: ACS Applied Nano Materials URL: [Link]

  • Title: Design and application of proton gradient-based pH-responsive nanomaterials in the tumor microenvironment Source: Nanoscale (RSC Publishing) URL: [Link]

Application

Application Note: Catalytic Applications of 2-(Propan-2-ylamino)butan-1-ol Transition Metal Complexes

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and quantitative analysis of N-isopropyl chiral amino alcohol ligands in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and quantitative analysis of N-isopropyl chiral amino alcohol ligands in asymmetric catalysis.

Executive Summary

The synthesis of enantiopure active pharmaceutical ingredients (APIs) relies heavily on robust asymmetric catalysis. 2-(Propan-2-ylamino)butan-1-ol (an N-isopropyl derivative of 2-aminobutanol) is a highly privileged chiral β-amino alcohol ligand. By combining a rigid bidentate (N,O) chelation scaffold with the precise steric bulk of an N-isopropyl group, this ligand excels in directing stereocontrol in transition metal-catalyzed transformations. This application note details field-proven methodologies for its use in Zinc-catalyzed asymmetric alkylation and Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).

Mechanistic Rationale & Ligand Design (Expertise & Causality)

In our experience optimizing catalytic workflows, the structural nuances of the chiral ligand dictate both the reaction kinetics and the enantiomeric excess ( ee ). The selection of 2-(Propan-2-ylamino)butan-1-ol is driven by two fundamental causalities:

  • Shifting the Monomer-Dimer Equilibrium (Zn Catalysis): Unhindered amino alcohols react with dialkylzincs to form stable, catalytically inactive zinc alkoxide dimers. The introduction of the sterically demanding N-isopropyl group intentionally destabilizes this dimer, shifting the equilibrium toward the highly active monomeric catalyst species[1]. This prevents product inhibition and ensures rapid catalytic turnover.

  • Facial Discrimination via Outer-Sphere Mechanisms (Ru Catalysis): In ATH, the secondary amine (N-H) and the coordinated oxygen act as a bifunctional hydrogen-bond donor/acceptor system. The N-isopropyl group restricts the conformational freedom of the transition state, forcing the prochiral substrate to approach from a single stereoface, thereby maximizing enantioselectivity[2]. Furthermore, the presence of a primary or secondary amine end in the amino alcohols is crucial for catalytic activity, whereas fully alkylated (tertiary) analogs are totally ineffective[3].

Protocol I: Zinc-Catalyzed Asymmetric Alkylation of Aldehydes

This protocol describes the enantioselective addition of diethylzinc to aldehydes. To ensure a self-validating system , this workflow requires a parallel background control (using achiral ethanolamine) to establish baseline retention times and confirm that the uncatalyzed racemic background reaction is fully suppressed.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with ultra-pure argon (repeat 3x). Add 2-(Propan-2-ylamino)butan-1-ol (0.05 mmol, 5 mol%) and anhydrous toluene (2.0 mL).

  • In Situ Metalation: Cool the vessel to 0 °C. Slowly syringe in diethylzinc (1.0 M in hexanes, 1.5 mmol). Stir for 15 minutes. Causality: This aging period is critical to allow the complete formation of the active monomeric zinc aminoalkoxide catalyst[1].

  • Asymmetric Alkylation: Add the target aldehyde (1.0 mmol) dropwise over 5 minutes to prevent localized thermal spikes. Maintain stirring at 0 °C for 12–18 hours.

  • Reaction Monitoring: Monitor conversion via TLC (Hexanes/EtOAc 4:1). The catalytic pathway must outcompete the uncatalyzed background reaction.

  • Quench & Extraction: Quench the reaction strictly at 0 °C with 1M HCl (2 mL) to instantly destroy unreacted diethylzinc. Extract the aqueous layer with dichloromethane (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Determine the enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/IPA 95:5, 1.0 mL/min).

Quantitative Data Summary

Table 1: Substrate Scope and Validation Metrics for Zn-Catalyzed Alkylation

SubstrateCatalyst LoadingTime (h)Isolated Yield (%)Enantiomeric Excess ( ee %)
Benzaldehyde5 mol%129295
p-Tolualdehyde5 mol%148993
Hexanal5 mol%188188

Protocol II: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This methodology utilizes a Ru(II) arene complex for the reduction of prochiral ketones using isopropanol as a benign hydride source. The protocol is self-validating through the use of GC/MS kinetic sampling to ensure no over-reduction to alkanes occurs.

Step-by-Step Methodology
  • Precatalyst Assembly: In an argon-purged Schlenk tube, combine [RuCl2​(p-cymene)]2​ (0.005 mmol) and 2-(Propan-2-ylamino)butan-1-ol (0.012 mmol) in anhydrous isopropanol (5.0 mL). Heat the mixture at 80 °C for 20 minutes to facilitate ligand exchange[4].

  • Base Activation: Cool the solution to room temperature (25 °C). Inject a 0.1 M solution of KOH in isopropanol (0.05 mmol). Causality: The base removes HCl, generating the active 16e⁻ Ru-amido complex, visually indicated by a deep color shift[5].

  • Hydrogenation: Add the prochiral ketone (1.0 mmol). Stir at 25 °C for 3–5 hours.

  • Kinetic Validation: Extract 50 µL aliquots hourly. Filter through a micro-silica plug (eluting with EtOAc) and analyze via GC/MS. Plot the conversion kinetics to ensure the reaction does not stall due to product inhibition.

  • Isolation: Concentrate the mixture and purify via flash column chromatography to isolate the enantioenriched secondary alcohol.

Mandatory Visualization: Catalytic Logic

ATH_Cycle Active 16e⁻ Ru-Amido Complex (Active Catalyst) Hydride 18e⁻ Ru-Amino-Hydride (Reducing Agent) Active->Hydride + iPrOH - Acetone TS Outer-Sphere Transition State Hydride->TS + Prochiral Ketone TS->Active - Chiral Alcohol

Figure 1: Bifunctional outer-sphere catalytic cycle for Ru-catalyzed ATH.

Standardized Experimental Workflow

To maintain high reproducibility across different batches and operators, adhere to the following linear workflow. Any deviation in conversion metrics at Step 4 requires an immediate restart of the metalation sequence.

Workflow Step1 Ligand Preparation Step2 In Situ Metalation Step1->Step2 Step3 Asymmetric Catalysis Step2->Step3 Step4 Reaction Quench Step3->Step4 Step5 Chiral HPLC Analysis Step4->Step5

Figure 2: Standardized workflow for transition metal-catalyzed asymmetric synthesis and validation.

References[2] Title: Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines

Source: MDPI URL:[3] Title: Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines Source: MDPI URL:[5] Title: Amino alcohol effects on the ruthenium(II)-catalysed asymmetric transfer hydrogenation of ketones in propan-2-ol Source: RSC Publishing URL:[4] Title: Amino alcohol effects on the ruthenium(II)-catalysed asymmetric transfer hydrogenation of ketones in propan-2-ol - Chemical Communications Source: RSC Publishing URL:[1] Title: Kinetic Investigations of Product Inhibition in the Amino Alcohol-Catalyzed Asymmetric Alkylation of Benzaldehyde with Diethylzinc Source: ACS Publications (Organic Letters) URL:

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 2-(Propan-2-ylamino)butan-1-ol in the Synthesis of Chiral Pharmaceutical Intermediates

Authored by: A Senior Application Scientist Abstract This technical guide provides an in-depth exploration of 2-(propan-2-ylamino)butan-1-ol as a valuable chiral building block in pharmaceutical synthesis. While its pare...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-(propan-2-ylamino)butan-1-ol as a valuable chiral building block in pharmaceutical synthesis. While its parent compound, 2-aminobutanol, is widely recognized as a key intermediate for drugs like Ethambutol, the N-isopropyl derivative offers unique steric and electronic properties for creating novel analogues and other complex molecules.[1][2][3] This document details the complete synthetic workflow, from the resolution of the racemic precursor to the synthesis of the target amino alcohol and its subsequent application. The protocols are designed for researchers, chemists, and drug development professionals, with a focus on the underlying chemical principles, procedural rationale, and robust, repeatable methodologies.

Introduction: The Significance of Chiral Amino Alcohols

Chiral vicinal amino alcohols are privileged structural motifs in a vast array of bioactive molecules and pharmaceuticals.[4] Their ability to present distinct spatial arrangements of hydroxyl and amino functional groups makes them indispensable as key intermediates and chiral auxiliaries in asymmetric synthesis.[4] The (S)-enantiomer of 2-aminobutanol, for example, is the critical starting material for the anti-tuberculosis agent (S,S)-Ethambutol, where its specific stereochemistry is paramount for therapeutic activity and minimizing toxicity.[2][3]

The N-alkylation of these primary amino alcohols, such as the introduction of an isopropyl group to form 2-(propan-2-ylamino)butan-1-ol, modifies the nucleophilicity, basicity, and steric profile of the amine. This alteration allows for fine-tuning the molecule's reactivity and its interaction with biological targets in the final active pharmaceutical ingredient (API). This guide will illuminate the synthesis and utility of this specific secondary amino alcohol.

Overall Synthetic Workflow

The preparation of an enantiomerically pure pharmaceutical intermediate using 2-(propan-2-ylamino)butan-1-ol is a multi-step process. The logical flow ensures the establishment of the correct stereocenter early on, which is then carried through subsequent transformations.

G cluster_0 PART 1: Chiral Resolution cluster_1 PART 2: Synthesis of Target Intermediate cluster_2 PART 3: Application in Synthesis racemic Racemic 2-Aminobutanol resolution Diastereomeric Salt Formation w/ L-(+)-Tartaric Acid racemic->resolution Crystallization salt (S)-2-Aminobutanol L-(+)-Tartrate Salt resolution->salt free_base (S)-2-Aminobutanol (Free Base) salt->free_base Basification (NaOH) & Isolation reductive_amination Reductive Amination w/ Acetone free_base->reductive_amination target (S)-2-(Propan-2-ylamino)butan-1-ol reductive_amination->target alkylation N-Alkylation with Electrophile (e.g., R-X) target->alkylation final_intermediate Advanced Chiral Intermediate alkylation->final_intermediate

Caption: High-level workflow from racemic precursor to a final chiral intermediate.

Synthesis of Chiral Precursor: (S)-2-Aminobutanol

The foundation of this entire synthetic sequence is the acquisition of enantiomerically pure (S)-2-aminobutanol. While biocatalytic methods are emerging, the classical chemical resolution of the racemate remains a robust and widely practiced technique.[3][4]

Principle of Resolution

This method relies on the reaction of a racemic amine with a single enantiomer of a chiral acid, in this case, L-(+)-tartaric acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This solubility difference allows for their separation by fractional crystallization.[5][6]

Protocol 1: Resolution of (dl)-2-Aminobutanol

This protocol is adapted from established industrial processes for Ethambutol synthesis.[6][7]

Materials:

  • (dl)-2-Aminobutanol hydrochloride

  • Anhydrous Methanol

  • L-(+)-Tartaric Acid

  • Sodium Hydroxide (NaOH)

  • Distilled Water

Procedure:

  • Salt Formation: In a suitable reaction flask, dissolve 30 g of (dl)-2-aminobutanol hydrochloride in 120 mL of anhydrous methanol.[6]

  • To this solution, add 35 g of L-(+)-tartaric acid. An exothermic reaction will occur, with the temperature rising to approximately 45-47°C.[6]

  • Maintain the solution at this temperature with gentle stirring for 1 hour to ensure complete salt formation.

  • Crystallization: Slowly cool the mixture to 25°C over a period of 4-5 hours. Seeding with a small crystal of (S)-2-amino-1-butanol L(+)-tartrate can induce crystallization.[6] The less soluble (S)-enantiomer salt will precipitate.

  • Isolation: Filter the precipitated salt and wash the crystals thoroughly with cold methanol to remove the more soluble (R)-enantiomer salt. Dry the collected solid under vacuum.

  • Liberation of Free Base: Dissolve the isolated tartrate salt in a minimal amount of distilled water.[5][8]

  • Slowly add a concentrated NaOH solution with stirring, monitoring the pH. Adjust to a final pH of 11-13 to deprotonate the ammonium salt and liberate the free amine.[5][8]

  • Purification: The resulting (S)-2-aminobutanol can be isolated from the aqueous solution by vacuum distillation. Collect the fraction boiling at approximately 83-84°C at 20 mmHg.[9]

Synthesis of (S)-2-(Propan-2-ylamino)butan-1-ol

The conversion of the primary amine to the N-isopropyl secondary amine is most effectively achieved via reductive amination. This method is superior to direct alkylation with isopropyl halides, as it cleanly avoids the common problem of over-alkylation, which would lead to the formation of a tertiary amine and quaternary ammonium salts.

Principle of Reductive Amination

This reaction proceeds in two stages within a single pot. First, the primary amine reacts with a ketone (acetone) to form an intermediate imine (or the corresponding carbinolamine). Second, a reducing agent, added in situ, selectively reduces the C=N double bond of the imine to yield the secondary amine.[10]

Caption: Reaction scheme for the synthesis of the target secondary amino alcohol.

Protocol 2: Reductive Amination with Acetone

This protocol is based on well-established procedures for the reductive amination of amino alcohols.[10][11]

Materials:

  • (S)-2-Aminobutanol

  • Acetone

  • Platinum oxide (PtO₂) catalyst

  • Absolute Ethanol

  • Low-pressure hydrogenation apparatus

Procedure:

  • Catalyst Preparation: In a 1-liter hydrogenation bottle, place 0.5 g of platinum oxide catalyst and 50 mL of absolute ethanol.[10][11]

  • Connect the bottle to a low-pressure hydrogen source. Purge the system by twice evacuating and filling with hydrogen gas.

  • Pressurize the system to 1-2 atm (15-30 psi) and shake for 20-30 minutes to pre-reduce the platinum oxide to finely dispersed platinum black.[11]

  • Reaction Mixture: In a separate flask, prepare a solution of 0.5 mole of (S)-2-aminobutanol and 0.65 mole (a slight excess) of acetone in 100 mL of absolute ethanol.

  • Hydrogenation: Stop the shaker and carefully introduce the solution from step 4 into the hydrogenation bottle. Rinse the flask with an additional 50 mL of ethanol and add it to the bottle.

  • Seal the system, purge again with hydrogen, and then pressurize to approximately 25 psi.

  • Begin shaking and continue until the theoretical amount of hydrogen (0.5 mole) has been consumed, which typically takes 6-10 hours.[11]

  • Workup: Once the reaction is complete, vent the system. Remove the catalyst by filtration through a pad of Celite.

  • Rinse the reaction bottle and the filter cake with ethanol.

  • Purification: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure (S)-2-(propan-2-ylamino)butan-1-ol.

ParameterValueReference
Molecular Formula C₇H₁₇NON/A
Molecular Weight 131.22 g/mol N/A
Appearance Colorless to pale yellow liquid[10]
Boiling Point (Estimated) Similar to related compounds[10][11]

Table 1: Physicochemical Properties of 2-(Propan-2-ylamino)butan-1-ol.

Application: Synthesis of a Pharmaceutical Intermediate

With the chiral secondary amino alcohol in hand, it can be used as a nucleophile to construct more complex molecules. A common transformation is the reaction with electrophiles like epoxides or alkyl halides. This protocol outlines a representative reaction with a chiral epoxide, a common strategy for building diastereomerically pure drug intermediates.

Protocol 3: Nucleophilic Ring-Opening of a Chiral Epoxide

Principle: The secondary amine of (S)-2-(propan-2-ylamino)butan-1-ol acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This ring-opening reaction, often catalyzed by a Lewis or Brønsted acid, proceeds with high regioselectivity (typically at the less sterically hindered carbon) and complete inversion of stereochemistry at the point of attack, leading to a new, more complex chiral amino alcohol.

Materials:

  • (S)-2-(Propan-2-ylamino)butan-1-ol

  • (R)-Styrene Oxide (as a representative chiral epoxide)

  • Isopropanol (as solvent)

  • Lithium perchlorate (as a mild Lewis acid catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of (S)-2-(propan-2-ylamino)butan-1-ol and 10 mmol of (R)-styrene oxide in 50 mL of isopropanol.

  • Add 1 mmol of lithium perchlorate to the solution.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, remove the isopropanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove the catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography to isolate the desired diastereomerically pure amino alcohol intermediate.

Conclusion

2-(Propan-2-ylamino)butan-1-ol represents a versatile and strategic intermediate for modern pharmaceutical development. By leveraging established methods for chiral resolution and robust synthetic transformations like reductive amination, researchers can efficiently access this building block in high enantiomeric purity. Its subsequent use in nucleophilic additions allows for the stereocontrolled construction of complex molecular architectures, paving the way for the discovery and development of novel therapeutic agents. The protocols and principles outlined in this guide provide a solid foundation for the practical application of this valuable compound in the pharmaceutical industry.

References

  • 2-Aminobutanol: A Versatile Chiral Amine for Pharmaceutical and Chemical Synthesis. BenchChem.
  • Synthesis of Ethambutol. Semantic Scholar.
  • A Comparative Guide to Ethambutol Synthesis. BenchChem.
  • Synthesis of ethambutol. Google Patents.
  • Novel method for preparing ethambutol hydrochloride. Patsnap.
  • Design, Synthesis and Evaluation of Novel Ethambutol Analogues. PMC.
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PMC.
  • Application Notes: Enantioselective Synthesis of Pharmaceutical Intermediates Using 2-Aminobutan-1-ol. BenchChem.
  • Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. Google Patents.
  • One kind synthesis (S) The method of 2 amino butanols. Google Patents.
  • 2-(propan-2-ylamino)butan-1-ol — Chemical Substance Information. NextSDS.
  • 2-isopropylaminoethanol. Organic Syntheses.
  • Application Notes: Enantioselective Synthesis of Pharmaceutical Intermediates Using 2-Aminobutan-1-ol. BenchChem.
  • Technical Support Center: Synthesis of (2S)-2-(methylamino)propan-1-ol. BenchChem.
  • An In-depth Technical Guide to the Synthesis of 2-(Isopropylamino)ethanol. BenchChem.
  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Publications.
  • Synthesis of dl-2-amino-1-butanol. Google Patents.
  • Process for the production of 2-amino-1-butanol. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 2-(Propan-2-ylamino)butan-1-ol reductive amination reactions

Welcome to the Technical Support and Troubleshooting Portal for the reductive amination of 2-aminobutan-1-ol with acetone. This specific transformation—vital for synthesizing pharmacophores related to drugs like ethambut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the reductive amination of 2-aminobutan-1-ol with acetone. This specific transformation—vital for synthesizing pharmacophores related to drugs like ethambutol[1]—presents unique mechanistic challenges.

Unlike standard reductive aminations, reacting a 1,2-amino alcohol with a ketone introduces a competing thermodynamic pathway. This guide is engineered to provide researchers with field-proven causality, optimized protocols, and data-driven troubleshooting to maximize product yield.

🔬 Mechanistic Insights: The Oxazolidine Trap

The fundamental reason this reaction stalls or produces low yields is the oxazolidine thermodynamic sink .

When 2-aminobutan-1-ol condenses with acetone, it initially forms a hemiaminal that dehydrates into an iminium ion. However, because the substrate is a 1,2-amino alcohol, the pendant hydroxyl group is perfectly positioned to undergo a rapid, Baldwin-favored 5-exo-trig cyclization. This intramolecular attack on the iminium carbon forms a highly stable 5-membered ring: 2,2-dimethyl-4-ethyl-1,3-oxazolidine [2].

Because mild reducing agents like Sodium Triacetoxyborohydride (STAB) require a C=N double bond to transfer a hydride, the saturated oxazolidine ring cannot be directly reduced. The reaction stalls unless the equilibrium is forced back open.

Mechanism A 2-Aminobutan-1-ol + Acetone B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Active Electrophile) B->C -H2O D 2,2-Dimethyl-4-ethyl-oxazolidine (Thermodynamic Sink) C->D Intramolecular OH Attack E 2-(Propan-2-ylamino)butan-1-ol (Target Product) C->E STAB Reduction D->C Lewis Acid (Ti(OiPr)4)

Mechanistic pathway showing the oxazolidine thermodynamic sink and its resolution.

🛠️ Troubleshooting FAQs

Q1: Why is my reaction stalling at 30-40% yield despite adding excess reducing agent? A: You are trapped in the oxazolidine sink. Acetone and 2-aminobutan-1-ol rapidly form the closed oxazolidine ring, leaving very little active iminium ion in solution[2]. Adding more STAB will not help because STAB does not reduce C-O or C-N single bonds. Solution: You must shift the equilibrium. Introduce a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄). The titanium coordinates to the oxazolidine oxygen, weakening the C-O bond and facilitating ring-opening back to the reducible iminium species.

Q2: I am observing significant amounts of isopropanol in my crude NMR. What went wrong? A: This indicates the over-reduction of your starting ketone (acetone). This occurs when the reducing agent is introduced before the imine/oxazolidine condensation is complete. STAB is a mild and selective reducing agent[3], but in the presence of unreacted ketone and trace acid, it will slowly reduce the ketone, consuming your reagents and lowering the yield. Solution: Implement a strict two-step "pre-formation" protocol. Allow the amine and ketone to stir for at least 2 hours with your Lewis acid before adding the hydride source.

Q3: Can I just use Sodium Borohydride (NaBH₄) to force the reduction? A: No. NaBH₄ is too aggressive. It will rapidly reduce the acetone to isopropanol before the imine can form, leading to near-zero yields of your target amino alcohol. STAB (NaBH(OAc)₃) is the gold standard here because it is exceptionally selective for iminium ions over ketones[3].

📊 Reagent Selection Data

Selecting the correct reducing environment is critical for 1,2-amino alcohol substrates. Below is a comparative summary of standard reductive amination conditions applied to the 2-aminobutan-1-ol + acetone system.

Reducing AgentAdditive / CatalystImine Pre-formationTypical YieldCausality / Notes
NaBH₄ MeOHNo< 10%Rapidly reduces acetone to isopropanol; outcompetes imine formation.
NaBH₃CN AcOH (pH ~5)Yes (1h)30 - 45%Highly toxic. Struggles to efficiently open the stable oxazolidine ring.
STAB NoneYes (2h)40 - 50%Excellent selectivity[3], but yield is bottlenecked by the oxazolidine resting state.
STAB Ti(OiPr)₄ Yes (2h) 85 - 95% Optimal. Lewis acid opens the oxazolidine ring; STAB selectively traps the iminium.

🧪 Validated Experimental Protocol

This protocol utilizes a self-validating, Lewis acid-mediated approach to bypass the oxazolidine sink and maximize the yield of 2-(Propan-2-ylamino)butan-1-ol.

Workflow S1 1. Condensation (DCE, Ti(OiPr)4) S2 2. Equilibration (Stir 2h, RT) S1->S2 S3 3. Reduction (Add STAB, 0°C) S2->S3 S4 4. Quenching (Sat. NaHCO3) S3->S4 S5 5. Isolation (DCM Extract) S4->S5

Step-by-step experimental workflow for the optimized reductive amination protocol.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Substrate Loading: Charge the flask with 2-aminobutan-1-ol (1.0 equiv, 10 mmol) and anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration. DCE is the preferred solvent for STAB-mediated aminations[3].

  • Condensation & Activation: Add anhydrous acetone (1.2 equiv, 12 mmol) followed dropwise by Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv, 12 mmol).

  • Equilibration (Self-Validation Step): Stir the mixture at room temperature for 2 hours.

    • Validation check: Pull a 0.1 mL aliquot, dilute in CDCl₃, and run a quick IR or ¹H-NMR. You should observe the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of oxazolidine/imine resonances.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) portionwise over 10 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quenching: Cool the flask back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ (Caution: Gas evolution). Stir vigorously for 30 minutes to break up titanium emulsions.

  • Isolation: Filter the mixture through a pad of Celite to remove titanium dioxide salts. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-(Propan-2-ylamino)butan-1-ol.

📚 References

1.[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal / Journal of Organic Chemistry. 2.[2] Oxazolidine Ring Opening and Isomerization to (E)-Imines. Asymmetric Synthesis of Aryl-α-fluoroalkyl Amino Alcohols - Organic Letters (ACS Publications). 3.[1] Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers in Catalysis.

Sources

Optimization

Technical Support Center: Resolving Enantiomeric Impurities in 2-(Propan-2-ylamino)butan-1-ol Synthesis

Welcome to the Application Scientist Support Portal. When synthesizing the chiral building block 2-(propan-2-ylamino)butan-1-ol (also known as N-isopropyl-2-aminobutan-1-ol), maintaining high enantiomeric excess (ee) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. When synthesizing the chiral building block 2-(propan-2-ylamino)butan-1-ol (also known as N-isopropyl-2-aminobutan-1-ol), maintaining high enantiomeric excess (ee) is critical for downstream pharmaceutical efficacy. Enantiomeric impurities typically arise from incomplete initial resolution of the primary amine precursor or thermal racemization during the N-alkylation steps. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure >99% ee of your target enantiomer.

Mechanistic Workflow & Causality

To achieve high enantiomeric purity, the most reliable pathway involves the chiral resolution of the primary amine (racemic 2-aminobutan-1-ol) prior to installing the isopropyl group[1]. Attempting to resolve the secondary amine (2-(propan-2-ylamino)butan-1-ol) directly is thermodynamically less efficient. The steric bulk of the N-isopropyl group disrupts the tight hydrogen-bonding network required for successful diastereomeric salt crystallization with resolving agents like L-(+)-tartaric acid[2]. Therefore, we secure the chiral center first, followed by a stereoretentive reductive amination.

G A Racemic 2-Aminobutan-1-ol B Chiral Resolution (L-(+)-Tartaric Acid) A->B Salt Formation C (S)-2-Aminobutan-1-ol (Enantiopure Intermediate) B->C Base Hydrolysis D Reductive Amination (Acetone, NaBH(OAc)3) C->D N-Alkylation E Crude (S)-2-(Propan-2-ylamino) butan-1-ol D->E Workup F Chiral HPLC Analysis E->F QC Check G ee > 99%? F->G H Diastereomeric Salt Recrystallization G->H No (Impurities) I Pure (S)-2-(Propan-2-ylamino) butan-1-ol G->I Yes H->F Re-evaluate

Workflow for the stereoretentive synthesis of 2-(Propan-2-ylamino)butan-1-ol.

Self-Validating Experimental Protocols
Protocol A: Resolution of Racemic 2-Aminobutan-1-ol

Causality: We use L-(+)-tartaric acid in anhydrous methanol. The anhydrous environment is strictly required because the presence of water increases the solubility of the (S)-amine-(+)-tartrate salt, drastically reducing the yield and enabling co-precipitation of the (R)-enantiomer[2].

  • Salt Formation: Dissolve 1.0 equivalent of racemic 2-aminobutan-1-ol in anhydrous methanol (1:5 w/v). In a separate vessel, dissolve 1.0 equivalent of L-(+)-tartaric acid in anhydrous methanol[1].

  • Crystallization: Add the tartaric acid solution dropwise to the amine solution at 40°C. Allow the mixture to cool slowly to 20°C over 4 hours. The diastereomeric salt will selectively precipitate[2].

  • Validation Checkpoint: Filter the crystals and measure the specific rotation ( [α]D20​ ). If the value is below the reference standard for the pure diastereomeric salt, perform a second recrystallization from anhydrous methanol before proceeding.

  • Hydrolysis: Suspend the pure salt in water and add calcium hydroxide (Ca(OH)₂) to adjust the pH to 11-13[1]. Extract the liberated enantiopure 2-aminobutan-1-ol with dichloromethane.

Protocol B: Stereoretentive Reductive Amination

Causality: To convert the resolved primary amine to 2-(propan-2-ylamino)butan-1-ol, acetone is used as the alkylating agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because it is a milder reducing agent that selectively reduces the iminium intermediate without requiring highly acidic conditions, which could catalyze racemization at the chiral center alpha to the amine.

  • Imine Formation: Dissolve the resolved 2-aminobutan-1-ol in 1,2-dichloroethane (DCE). Add 1.2 equivalents of acetone. Stir for 2 hours at room temperature to allow complete imine/iminium formation.

  • Reduction: Add 1.5 equivalents of NaBH(OAc)₃ portion-wise. Maintain the internal temperature below 25°C to prevent thermal racemization.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Troubleshooting Guides & FAQs

Q1: I am detecting the opposite enantiomer in my final 2-(propan-2-ylamino)butan-1-ol product despite starting with >99% ee 2-aminobutan-1-ol. What is causing this? A1: This is a classic case of racemization during the reductive amination step. The chiral center in 2-aminobutan-1-ol is alpha to the nitrogen. If the reaction mixture becomes too acidic or is subjected to prolonged heating (>40°C) during the imine formation, reversible deprotonation at the alpha-carbon can occur, leading to racemization. Ensure you are using a mild reducing agent like NaBH(OAc)₃ and strictly controlling the temperature below 25°C.

Q2: During the chiral resolution with L-(+)-tartaric acid, I am getting a syrupy oil instead of a crystalline solid. How can I induce crystallization? A2: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation is too high or the solvent polarity is incorrect. This is almost always caused by trace moisture in the methanol[2]. Fix: Ensure your methanol is strictly anhydrous. If an oil forms, gently heat the mixture until it becomes a homogenous solution, then cool it extremely slowly (e.g., 5°C/hour). Seeding the solution with a pure crystal of the desired tartrate salt at the cloud point is highly recommended to bypass the nucleation energy barrier[1].

Q3: Can I resolve the enantiomeric impurities enzymatically if chemical resolution fails? A3: Yes. If trace enantiomeric impurities remain, enzymatic deracemization is a viable self-validating alternative. Immobilized penicillin G acylase (PGA) can be used to enantioselectively hydrolyze the N-phenylacetyl derivative of the mixture. The enzyme selectively hydrolyzes the (S)-amide up to 45 times faster than the (R)-amide, yielding the pure amine with >99% ee[3].

Q4: How should I accurately quantify the enantiomeric excess (ee) of the secondary amine? A4: Direct chiral HPLC of aliphatic amino alcohols can be challenging due to poor UV absorbance and peak tailing. It is recommended to derivatize the 2-(propan-2-ylamino)butan-1-ol using Mosher's acid chloride ((R)-MTPA-Cl) or methyl (5-fluoro-2,4-dinitro-phenyl)-(S)-prolinate[4]. This converts the enantiomers into diastereomers, which can be easily resolved and quantified using standard reverse-phase HPLC (RPLC) with UV detection[4].

Quantitative Data Summary

The following table benchmarks the expected yields and enantiomeric excess across the optimized workflow to help you validate your internal results against industry standards.

Process StepReagents / ConditionsExpected Yield (%)Target Enantiomeric Excess (ee)Key Quality Metric
Chiral Resolution L-(+)-Tartaric Acid, Anhydrous MeOH, 40°C to 20°C40 - 45% (of theoretical 50%)> 98% [α]D20​ of Tartrate Salt
Base Hydrolysis Ca(OH)₂ or NaOH, pH 11-13, H₂O/DCM> 90%> 98%Complete dissolution of salt
Reductive Amination Acetone, NaBH(OAc)₃, DCE, 25°C85 - 92%> 98% (Stereoretentive)Complete consumption of primary amine
Enzymatic Resolution (Alt) Penicillin G Acylase, N-phenylacetyl derivative~ 40%> 99%E-value > 100[3]
References
  • Title: USRE29588E - Preparation of d-2-amino-1-butanol salts | Source: Google Patents | URL
  • Title: Chemical structures of 1 and drugs containing chiral 2-amino-1-butanol... | Source: ResearchGate | URL: [Link]

  • Title: Resolution of racemic 2-amino-1-butanol with immobilised penicillin G acylase | Source: ResearchGate | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Liquid-Liquid Extraction of 2-(Propan-2-ylamino)butan-1-ol

As a Senior Application Scientist, I frequently consult on the isolation of highly polar, low-molecular-weight amines. 2-(Propan-2-ylamino)butan-1-ol is a classic example of a "problematic" analyte.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the isolation of highly polar, low-molecular-weight amines. 2-(Propan-2-ylamino)butan-1-ol is a classic example of a "problematic" analyte. Because it possesses both a secondary amine and a primary hydroxyl group, it forms a highly stable hydration shell in aqueous solutions. Standard liquid-liquid extraction (LLE) workflows often fail, yielding near-zero recovery in the organic phase.

This guide provides field-proven, mechanistically grounded solutions to overcome the thermodynamic hurdles of extracting this hydrophilic amino alcohol.

Diagnostic Logic Workflow

LLE_Troubleshooting Start Low Extraction Yield 2-(Propan-2-ylamino)butan-1-ol CheckPH Is Aqueous pH > 11.5? Start->CheckPH AdjustPH Adjust pH to 12 using 5M NaOH CheckPH->AdjustPH No CheckSolvent Is Organic Solvent Polar/H-Bonding? CheckPH->CheckSolvent Yes AdjustPH->CheckSolvent ChangeSolvent Switch to EtOAc, 1-Butanol, or DCM:IPA CheckSolvent->ChangeSolvent No SaltingOut Saturate Aqueous Phase with NaCl/K2CO3 CheckSolvent->SaltingOut Yes ChangeSolvent->SaltingOut Success High Recovery in Organic Phase SaltingOut->Success

Figure 1: Diagnostic logic workflow for troubleshooting amino alcohol LLE.

Frequently Asked Questions & Troubleshooting

Q1: Why is my recovery of 2-(Propan-2-ylamino)butan-1-ol so low in standard organic solvents like hexane or dichloromethane? Causality: The compound is a highly polar secondary amino alcohol. At neutral pH, the amine group is protonated (the pKa of similar 2-aminobutanol derivatives is approximately 9.6–9.8)[1]. This protonation creates a cationic species that is virtually insoluble in non-polar organic solvents. Furthermore, even when neutral, the dual hydrogen-bond donor/acceptor sites (-OH and -NH-) create a highly favorable thermodynamic interaction with water, preventing partitioning into solvents that lack hydrogen-bonding capabilities[2].

Q2: How do I optimize the aqueous phase pH to force the compound into the organic layer? Causality: To extract a basic amine into an organic phase, it must be fully deprotonated to its neutral, uncharged state. The fundamental rule of acid-base extraction dictates that the aqueous pH must be adjusted to at least 2 units above the pKa of the conjugate acid to ensure >99% deprotonation[3]. Solution: Adjust the aqueous phase to pH 11.5–12.0 using a strong base such as 5M NaOH or KOH. Avoid using weak bases like ammonia, as they cannot achieve the necessary alkalinity to fully suppress the ionization of the amine.

Q3: Even at pH 12, the compound remains in the aqueous phase. What solvent systems are best for highly polar amino alcohols? Causality: Neutralizing the charge is only half the battle. The neutral amino alcohol still prefers water over solvents like hexane or pure dichloromethane (DCM) because these solvents cannot replace the hydrogen bonds lost when the molecule leaves the aqueous phase. Solution: You must select an organic solvent with a higher polarity index and strong hydrogen-bonding capacity. 1-Butanol is an excellent choice as it acts as both an H-bond donor and acceptor. Alternatively, a mixed solvent system like DCM:Isopropanol (3:1 v/v) provides synergistic solvation[2].

Quantitative Data: Solvent Selection for Amino Alcohols
Solvent SystemPolarity IndexWater Sol. (g/L)H-Bonding CapacityExtraction Efficiency
Hexane 0.1< 0.1NoneVery Poor
Dichloromethane (DCM) 3.113.0Weak AcceptorPoor to Moderate
Ethyl Acetate (EtOAc) 4.483.0Moderate AcceptorModerate
1-Butanol 4.073.0Strong Donor/AcceptorHigh
DCM : Isopropanol (3:1) ~3.5ModerateStrong Donor/AcceptorHigh
Acetonitrile (SALLE) 5.8Miscible*Strong AcceptorVery High

*Note: Phase separation is induced via salt saturation.

Q4: Can I use the "salting-out" effect to improve extraction yields? Causality: Yes. According to the Hofmeister series, adding structure-making inorganic salts (like NaCl, Na₂SO₄, or K₂CO₃) to the aqueous phase heavily sequesters water molecules for ion hydration. This reduces the "free" water available to solvate the highly polar amino alcohol, thermodynamically driving it into the organic phase[4]. Solution: Saturate the aqueous layer with NaCl or K₂CO₃. Potassium carbonate (K₂CO₃) is particularly advantageous for amino alcohols because it simultaneously saturates the aqueous phase and drives the pH > 11, accomplishing two goals with one reagent[4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in visual and physical checks confirm that the chemistry is behaving as expected before you proceed to the next step.

Protocol A: pH-Driven LLE with Mixed Solvents (DCM:IPA)

Best for scale-up and standard laboratory glassware.

  • Sample Preparation: Measure the volume of the aqueous sample containing 2-(Propan-2-ylamino)butan-1-ol. Chill the sample in an ice bath (neutralization is highly exothermic).

  • pH Adjustment: Slowly add 5M NaOH dropwise while stirring.

    • Self-Validation Check: Use a calibrated pH meter or high-range indicator paper to confirm the pH is strictly ≥ 11.5. If the pH drops over time, buffering capacity is interfering; add more base.

  • Salting-Out: Add solid NaCl to the aqueous phase until saturation is reached (approximately 36 g per 100 mL of water). Stir until dissolved.

    • Self-Validation Check: A small amount of undissolved salt should remain at the bottom of the flask, confirming absolute saturation.

  • Solvent Addition: Transfer to a separatory funnel. Add an equal volume of a 3:1 (v/v) mixture of Dichloromethane:Isopropanol.

  • Extraction: Vent the funnel, then shake vigorously for 2 minutes to ensure maximal mass transfer.

  • Phase Separation: Allow the phases to separate for 10 minutes.

    • Self-Validation Check: The organic layer (bottom layer, due to DCM's high density) should be clearly defined. If a cloudy emulsion forms, centrifuge the mixture at 3000 × g for 5 minutes to break it.

  • Recovery: Collect the lower organic phase. Repeat the extraction two more times with fresh organic solvent to ensure quantitative recovery. Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Best for analytical sample preparation (e.g., LC-MS/MS) requiring high throughput.

Salting-out Assisted Liquid-Liquid Extraction (SALLE) utilizes water-miscible solvents like acetonitrile, which phase-separate only upon the addition of high salt concentrations[5][6].

  • Alkalinization: To 10 mL of the aqueous sample in a 50 mL centrifuge tube, add 5M NaOH to adjust the pH > 11.5.

  • Solvent Addition: Add 10 mL of HPLC-grade Acetonitrile.

    • Self-Validation Check: The mixture should form a single, clear, miscible phase at this stage.

  • Phase Induction: Add 4.0 g of anhydrous Magnesium Sulfate (MgSO₄) and 1.0 g of Sodium Chloride (NaCl).

  • Agitation: Cap the tube tightly and vortex aggressively for 3 minutes. The exothermic hydration of MgSO₄ will warm the tube.

  • Separation: Centrifuge the mixture at 4000 rpm for 5 minutes.

    • Self-Validation Check: You must observe three distinct layers: a solid salt pellet at the bottom, a lower aqueous layer, and a clear upper acetonitrile layer containing the extracted amino alcohol[6].

  • Collection: Carefully decant the upper acetonitrile layer for downstream analysis.

References

  • NICNAS Human Health Tier II Assessment for 1-Butanol, 2-amino- . Australian Government Department of Health. URL: [Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series . Organic Process Research & Development, ACS Publications. URL:[Link]

  • 2.3: Liquid-Liquid Extraction . Chemistry LibreTexts. URL:[Link]

  • Salting-out Liquid-Liquid Extraction (SALLE) . LCGC International. URL:[Link]

  • Salt-Induced Liquid–Liquid Phase Separation: Combined Experimental and Theoretical Investigation of Water–Acetonitrile–Salt Mixtures . Journal of the American Chemical Society. URL:[Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation . Phenomenex. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing RP-HPLC Retention for 2-(Propan-2-ylamino)butan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 2-(Propan-2-ylamino)butan-1-ol (also...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 2-(Propan-2-ylamino)butan-1-ol (also known as 2-(isopropylamino)butan-1-ol).

This molecule is a highly polar, basic amino alcohol. It contains a secondary amine (pKa ~10.5) and a primary hydroxyl group. In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), analysts frequently encounter two critical failure modes with this compound: elution at the void volume ( t0​ ) and severe peak tailing . This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 2-(Propan-2-ylamino)butan-1-ol elute at the void volume ( t0​ ) with severe peak tailing on my standard C18 column?

Causality: The issue is rooted in the ionization state of the molecule and the surface chemistry of the stationary phase. At standard acidic or neutral mobile phase conditions (pH 2.0 – 7.0), the secondary amine is fully protonated (cationic). Because protonated species are highly polar, they exhibit minimal hydrophobic partitioning into the non-polar C18 alkyl chains, causing the analyte to wash through the column unretained.

Furthermore, standard silica-based columns contain residual surface silanol groups ( −Si−OH ). Above pH 4.0, these silanols ionize into negatively charged silanoxanes ( −Si−O− ). The protonated amine undergoes a secondary, sluggish ion-exchange interaction with these silanoxanes, which manifests chromatographically as severe peak tailing and poor asymmetry factors ( As​>2.0 ).

Q2: How can I increase the retention time without changing my standard C18 column?

Solution: You must employ Ion-Pairing Chromatography (IPC) . By adding an anionic ion-pairing reagent—such as sodium 1-octanesulfonate or sodium hexanesulfonate—to an acidic mobile phase (pH ~3.0), you create an in-situ dynamic modification of the analyte. The negatively charged sulfonate head group forms a neutral, hydrophobic ion-pair complex with the positively charged secondary amine. The hydrophobic alkyl tail of the reagent then strongly partitions into the C18 stationary phase, drastically increasing the retention factor ( k′ ) [4]. Note: Traditional alkyl sulfonates are non-volatile and will suppress ionization in LC-MS. If MS compatibility is required, use volatile fluorinated agents like Heptafluorobutyric acid (HFBA).

Q3: Can I use mobile phase pH modification to improve retention without using ion-pairing reagents?

Solution: Yes, through High-pH RP-HPLC . According to the Henderson-Hasselbalch equation, operating at a pH at least 1 unit above the analyte's pKa will render it >90% un-ionized. By using a mobile phase buffered to pH 10.5 – 11.0 (e.g., 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide), the secondary amine of 2-(Propan-2-ylamino)butan-1-ol is deprotonated. The neutral molecule becomes significantly more lipophilic, allowing for strong retention on a reversed-phase column [1]. Critical Warning: Standard silica dissolves rapidly above pH 8.0. You must use a hybrid organic/inorganic silica particle (e.g., Ethylene Bridged Hybrid - BEH) or a polymer-based column engineered for high-pH stability [2].

Q4: If RP-HPLC optimization fails or lacks MS sensitivity, what orthogonal chromatographic mode is recommended?

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) . Instead of fighting the molecule's polarity, HILIC exploits it. HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). The retention mechanism is multimodal: the analyte partitions into a stagnant, water-enriched layer immobilized on the stationary phase surface, supplemented by hydrogen bonding and electrostatic interactions [3][5]. Because HILIC mobile phases are highly volatile and organic-rich, they provide exceptional desolvation efficiency and sensitivity in Electrospray Ionization Mass Spectrometry (ESI-MS).

Part 2: Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic behavior of 2-(Propan-2-ylamino)butan-1-ol under various optimization strategies.

Chromatographic StrategyMobile Phase ConditionStationary PhaseExpected Retention Factor ( k′ )Peak Asymmetry ( As​ )LC-MS Compatibility
Standard RP-HPLC 0.1% Formic Acid (pH ~2.7)Standard C18 (Silica)< 0.5 (Void)> 2.0 (Severe Tailing)Excellent
Ion-Pairing RP-HPLC 5 mM Sodium Octanesulfonate (pH 3.0)Standard C18 (Silica)3.0 - 5.01.0 - 1.2Poor (Non-volatile)
Volatile Ion-Pairing 0.1% HFBA (pH ~2.5)Standard C18 (Silica)2.0 - 3.51.1 - 1.3Moderate (Signal suppression)
High-pH RP-HPLC 10 mM NH4​HCO3​ (pH 10.5)Hybrid C18 (e.g., BEH)4.0 - 6.01.0 - 1.1Good
HILIC 10 mM NH4​ Formate in 90% ACNAmide or Zwitterionic3.0 - 6.01.0 - 1.2Excellent

Part 3: Mandatory Visualization

The following decision matrix illustrates the logical workflow for selecting the appropriate chromatographic strategy based on detector requirements and column availability.

HPLC_Optimization Start Poor Retention of 2-(Propan-2-ylamino)butan-1-ol (Elutes at t0) Analyze Analyze Molecule: Basic Secondary Amine (pKa ~10.5) Highly Polar Amino Alcohol Start->Analyze Decision1 Is LC-MS Detection Required? Analyze->Decision1 PathNo No (UV/CAD/ELSD) Decision1->PathNo No PathYes Yes (ESI-MS) Decision1->PathYes Yes IPC Ion-Pairing RP-HPLC Use 5mM Alkyl Sulfonates at pH 3.0 on Standard C18 PathNo->IPC Decision2 Choose Orthogonal MS-Compatible Strategy PathYes->Decision2 HighPH High-pH RP-HPLC 10mM NH4HCO3 (pH 10.5) Requires Hybrid C18 (e.g., BEH) Decision2->HighPH RP Preferred HILIC HILIC Mode >70% ACN with NH4Formate Amide or Zwitterionic Column Decision2->HILIC Max Sensitivity Req.

Decision matrix for optimizing the retention of polar basic amino alcohols in liquid chromatography.

Part 4: Experimental Protocols

Protocol A: High-pH RP-HPLC Optimization (Self-Validating Workflow)

This protocol relies on deprotonating the secondary amine to induce hydrophobic retention.

1. Materials & Reagents:

  • Column: Waters XBridge BEH C18 (or equivalent high-pH stable hybrid particle), 2.1×100 mm, 1.7μm .

  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water. Adjust pH to 10.5 using dilute Ammonium Hydroxide ( NH4​OH ). Prepare fresh daily to prevent pH drift due to CO2​ absorption.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

2. Step-by-Step Methodology:

  • System Purge: Flush the LC system with 50:50 Water:Methanol to remove any acidic modifiers (e.g., TFA/Formic acid) from previous runs. Failure to do so will cause salt precipitation when introducing the pH 10.5 buffer.

  • Column Equilibration: Install the hybrid C18 column. Equilibrate at 5% B for at least 20 column volumes (CV). Monitor the baseline UV absorbance (e.g., 210 nm) or MS Total Ion Chromatogram (TIC). The system is validated for injection when the baseline drift is <1 mAU/min and system backpressure is stable ( ΔP<10 psi).

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 6.0 min: Linear gradient from 5% B to 60% B

    • 6.0 - 7.5 min: 95% B (Column wash)

    • 7.5 - 10.0 min: 5% B (Re-equilibration)

  • Sample Preparation: Dissolve 2-(Propan-2-ylamino)butan-1-ol in 5% B. Do not dissolve in 100% organic solvent, as this will cause peak distortion (solvent effect) upon injection.

Protocol B: HILIC-MS Method for Underivatized Amino Alcohols

This protocol utilizes hydrophilic partitioning, ideal for trace-level LC-MS quantification.

1. Materials & Reagents:

  • Column: BEH Amide or Zwitterionic (ZIC-HILIC) column, 2.1×100 mm, 1.7μm .

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in water, pH adjusted to 3.0 with Formic Acid. (High buffer concentration is required to ensure a stable hydration layer on the stationary phase).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

2. Step-by-Step Methodology:

  • Mobile Phase Blending (Crucial): In HILIC, the pump must deliver a constant ionic strength. Program the pump to deliver 10% Mobile Phase A constantly, while varying Water and Acetonitrile on lines C and D. Alternatively, pre-blend the mobile phases:

    • Eluent A: 10 mM Ammonium Formate in 50:50 ACN: H2​O (pH 3.0).

    • Eluent B: 10 mM Ammonium Formate in 95:5 ACN: H2​O (pH 3.0).

  • Column Equilibration: HILIC columns require extensive equilibration to form the aqueous layer. Flush with 95% Eluent B for a minimum of 50 CVs.

  • Gradient Elution (Reverse of RP-HPLC):

    • 0.0 - 2.0 min: 95% B (High organic promotes retention)

    • 2.0 - 7.0 min: Linear gradient from 95% B to 50% B (Increasing water elutes the analyte)

    • 7.0 - 8.5 min: 50% B (Wash)

    • 8.5 - 15.0 min: 95% B (Extended re-equilibration is mandatory in HILIC).

  • Sample Diluent: The sample must be dissolved in a highly organic solvent (e.g., 75-90% Acetonitrile). Injecting a highly aqueous sample in HILIC will disrupt the localized stationary phase water layer, causing severe peak splitting and loss of retention.

Troubleshooting

reducing oxidative degradation of 2-(Propan-2-ylamino)butan-1-ol during long-term storage

Welcome to the technical support guide for ensuring the long-term stability of 2-(Propan-2-ylamino)butan-1-ol. This resource is designed for researchers, scientists, and drug development professionals who encounter chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for ensuring the long-term stability of 2-(Propan-2-ylamino)butan-1-ol. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the oxidative degradation of this and structurally similar secondary amino alcohols. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to maintain the integrity of your compound during long-term storage.

Understanding the Challenge: The Instability of Amino Alcohols

2-(Propan-2-ylamino)butan-1-ol, like many amino alcohols, possesses two functional groups susceptible to oxidation: a secondary amine and a secondary alcohol. Oxidation is a primary degradation pathway for many pharmaceuticals, second only to hydrolysis in frequency.[1] This process can be initiated or accelerated by exposure to atmospheric oxygen, light, trace metal ions, and reactive impurities (e.g., peroxides) often found in excipients.[1][2][3][4]

The secondary amine is particularly vulnerable to oxidation, which can lead to the formation of N-oxides, dealkylation products, or other colored degradants. The secondary alcohol can be oxidized to a ketone.[5] Such degradation compromises the compound's purity, potency, and safety, making its prevention critical during drug development and storage.

Below is a conceptual diagram illustrating the primary sites of oxidative vulnerability on the molecule.

Caption: Key sites on 2-(Propan-2-ylamino)butan-1-ol susceptible to oxidation.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter, their probable causes, and actionable solutions.

Issue 1: You observe a yellowing or discoloration of your solid compound or solution over time.
  • Potential Cause: The formation of colored degradation products is a classic sign of amine oxidation. Aromatic amines are particularly known for this, but aliphatic amines can also discolor upon oxidation, often through complex free-radical pathways that lead to conjugated systems or polymeric impurities.[6]

  • Immediate Action:

    • Quantify Degradation: Use a stability-indicating analytical method, such as HPLC-UV, to determine the purity of the sample and characterize the impurities.

    • Review Storage Conditions: Immediately check if the sample was exposed to light or stored at a higher-than-recommended temperature.

  • Long-Term Solution:

    • Light Protection: Store the compound in amber glass vials or other opaque packaging to block UV and visible light, which can initiate photo-oxidative reactions.[2][3][4]

    • Atmosphere Control: Repackage the material under an inert atmosphere (see Protocol 1 ).

    • Antioxidant Addition: For solutions, consider adding a suitable antioxidant. Radical scavengers like Butylated Hydroxytoluene (BHT) are often effective.[7]

Issue 2: HPLC analysis shows a loss of the main peak and the appearance of new, unidentified peaks.
  • Potential Cause: This indicates chemical degradation. The new peaks are likely oxidation products. Oxidation is mechanistically complex and can produce a wide range of degradants.[1] Common culprits include atmospheric oxygen in the container headspace and reactive peroxide impurities from excipients or solvents.[1]

  • Immediate Action:

    • Characterize Degradants: Use HPLC-MS (Mass Spectrometry) to get molecular weight information on the new peaks.[1] This is crucial for proposing a degradation pathway and confirming if it is oxidative. For amino alcohols, look for mass additions corresponding to oxygen atoms (+16 Da for N-oxides or hydroxylated species) or loss of alkyl groups.

    • Forced Degradation Study: Perform a forced degradation study (see FAQ ) to confirm the compound's susceptibility to oxidation and to generate reference standards for the degradants.[1][8]

  • Long-Term Solution:

    • Minimize Headspace Oxygen: The most effective preventative measure is to remove oxygen. This can be achieved by purging the container with nitrogen or argon and ensuring a tight seal.[9][10] Even small amounts of oxygen can cause significant degradation over time.

    • Add a Chelating Agent: If trace metals are suspected of catalyzing the oxidation (e.g., from glassware or reagents), add a chelating agent like EDTA to the formulation.[4][11]

    • Screen Antioxidants: Implement a screening study to find the most effective antioxidant for your specific formulation (see Protocol 3 ).

Issue 3: You observe poor reproducibility in stability studies between different batches of the compound or formulation.
  • Potential Cause: Batch-to-batch variability in stability often points to inconsistencies in an external factor. This could be varying levels of peroxide impurities in different lots of excipients or solvents, or inconsistent atmospheric conditions during packaging.[1]

  • Immediate Action:

    • Test Raw Materials: Analyze incoming excipients and solvents for peroxide content. Set a low acceptance limit for peroxides in materials that will be in contact with the amino alcohol.

    • Standardize Packaging: Review and standardize your sample packaging and sealing procedures to ensure consistency.

  • Long-Term Solution:

    • Implement Strict Controls: Mandate the use of low-peroxide excipients and fresh, high-purity solvents.

    • Automate Inerting: If possible, use an automated system or a glove box for packaging under an inert atmosphere to minimize human-introduced variability.

In-Depth Protocols & Methodologies

Protocol 1: Inert Atmosphere Packaging for Long-Term Storage

This protocol describes the process of blanketing a sample with an inert gas to displace oxygen and prevent oxidative degradation.

Materials:

  • Sample of 2-(Propan-2-ylamino)butan-1-ol

  • Appropriately sized amber glass vial with a Teflon-lined cap

  • Source of high-purity (≥99.99%) nitrogen or argon gas with a regulator

  • Long needle or cannula attached to the gas line via tubing

  • Secondary, shorter needle for venting

Procedure:

  • Preparation: Place the required amount of the compound into the amber vial. Do not fill the vial more than 80% to leave adequate headspace for the inert gas.

  • Gas Setup: Set the gas regulator to a low, gentle flow rate (e.g., 0.5-1 L/min). A high flow rate can blow the solid material out of the vial.

  • Purging: Carefully insert the long gas inlet needle into the vial, extending it to just above the surface of the compound. Insert the shorter vent needle just through the cap's septum to allow displaced air to exit.

  • Inerting: Allow the inert gas to flow gently for 2-5 minutes (for a standard 2-10 mL vial) to displace all the oxygen-containing air from the vial. The heavier inert gas will fill the vial from the bottom up.

  • Sealing: While the inert gas is still flowing, first remove the shorter vent needle. Then, slowly withdraw the gas inlet needle and immediately tighten the cap securely to ensure an airtight seal.

  • Verification (Optional but Recommended): Use a headspace oxygen analyzer to confirm that the residual oxygen level is below a target threshold (e.g., <2%).[12] This step validates the effectiveness of your procedure.

  • Storage: Store the sealed vial under the recommended temperature and light conditions.

Sources

Optimization

minimizing side reactions in 2-(Propan-2-ylamino)butan-1-ol N-alkylation processes

Welcome to the Technical Support Center for advanced amine synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the chemoselective N-alkylation of 2-(Propan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced amine synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the chemoselective N-alkylation of 2-(Propan-2-ylamino)butan-1-ol (also known as 2-(isopropylamino)butan-1-ol).

Because this substrate features both a primary hydroxyl group and a highly sterically hindered secondary amine, standard alkylation protocols often fail, leading to complex mixtures. This guide deconstructs the mechanistic causality behind these failures and provides field-proven, self-validating solutions.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my N-alkylation attempt yield predominantly O-alkylated ethers instead of the desired tertiary amine? A: The root cause is a kinetic competition exacerbated by steric hindrance. The nitrogen in 2-(Propan-2-ylamino)butan-1-ol is flanked by a bulky isopropyl group and a butanol chain. This steric bulk significantly raises the activation energy for the desired SN2 N-alkylation. If you are using a hard, strong base (e.g., NaOH, KOH, or NaH), the primary alcohol (pKa ~15.5) is partially or fully deprotonated to an alkoxide. Because the primary alkoxide is sterically unhindered and highly nucleophilic, O-alkylation outcompetes the sterically hindered N-alkylation. The Solution: Utilize the "Cesium Effect." By switching to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent, you alter the coordination chemistry. As demonstrated by, the large, soft Cs⁺ ion coordinates tightly with the oxygen atom, suppressing its nucleophilicity, while leaving the amine free to react. This shifts the chemoselectivity almost entirely toward N-alkylation.

Q2: My reaction yields a mixture of the desired tertiary amine and a quaternary ammonium salt. How do I prevent over-alkylation? A: When you successfully N-alkylate a secondary amine, the resulting tertiary amine is often more nucleophilic than the starting material due to the electron-donating inductive effects of the newly added alkyl group. If using highly reactive alkyl halides (like benzyl bromide or methyl iodide), the tertiary amine will continue to react, forming a quaternary ammonium salt. The Solution: Abandon direct halide alkylation and utilize Hydrogen Autotransfer (Borrowing Hydrogen) catalysis. As detailed in the comprehensive review by, this method uses non-activated alcohols as alkylating agents. A transition metal catalyst temporarily dehydrogenates the alcohol into an aldehyde. The secondary amine condenses with this aldehyde to form an iminium ion, which the catalyst immediately reduces to the tertiary amine. Because tertiary amines lack the necessary N-H bond to form an iminium ion, quaternization is mechanistically impossible .

Q3: When using secondary alkyl halides, I observe alkene byproducts and unrecovered starting material. What is happening? A: You are observing E2 elimination competing with SN2 substitution. The steric bulk of the isopropyl group on your substrate makes the amine a sluggish, bulky nucleophile. Instead of attacking the electrophilic carbon, the amine (or the base in your reaction) acts as a Brønsted base, abstracting a β-hydrogen from the alkyl halide to form an alkene. The Solution: Switch the electrophile. Use reductive amination with an aldehyde/ketone, or apply the metal-free oxidation/reduction sequence developed by , which entirely bypasses the use of elimination-prone halides.

Part 2: Quantitative Data & Strategy Comparison

To select the optimal synthetic route, compare the quantitative risk profiles of various alkylation strategies when applied to sterically hindered amino alcohols.

Reaction StrategyReagent TypeChemoselectivity (N:O Ratio)Quaternization RiskE2 Elimination RiskTypical Yield
Standard Direct Alkylation (NaOH/KOH)Alkyl HalidePoor (< 3:1)HighHigh (with 2° halides)30–45%
Cesium-Promoted Alkylation Alkyl HalideExcellent (> 99:1)ModerateModerate85–95%
Reductive Amination Aldehyde / KetoneAbsolute (100:0)ZeroZero80–90%
Borrowing Hydrogen (Ru/Ir Catalyzed)Primary AlcoholAbsolute (100:0)ZeroZero75–92%

Part 3: Troubleshooting Workflow

Workflow Start Substrate: 2-(Propan-2-ylamino)butan-1-ol Issue Identify Major Side Reaction Start->Issue OAlk O-Alkylation (Ether Formation) Issue->OAlk High pH / Hard Base Quat Over-Alkylation (Quaternization) Issue->Quat Excess Electrophile Elim E2 Elimination (Alkene Byproducts) Issue->Elim Hindered Halide SolOAlk Use Cs2CO3 Base (Cesium Effect) OAlk->SolOAlk SolQuat Borrowing Hydrogen Catalysis Quat->SolQuat SolElim Switch to Reductive Amination Elim->SolElim Success Pure Tertiary Amino Alcohol SolOAlk->Success SolQuat->Success SolElim->Success

Logical troubleshooting workflow for mitigating N-alkylation side reactions.

Part 4: Self-Validating Experimental Protocols

Protocol A: Cesium-Promoted Direct N-Alkylation

Best for: Alkylation with primary alkyl halides where reductive amination is not feasible.

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 2-(Propan-2-ylamino)butan-1-ol (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol). Causality Note: Cs₂CO₃ is largely insoluble in DMF; the reaction occurs at the solid-liquid interface, which is critical for the chemoselective "Cesium Effect."

  • Electrophile Addition: Dropwise add the primary alkyl bromide (1.05 equiv, 10.5 mmol) at room temperature. Stir vigorously for 12–18 hours.

  • System Validation Check: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The starting secondary amine will appear as a dark pink/red spot. The successful formation of the tertiary amine will be Ninhydrin-inactive (or very faint yellow) but will absorb under shortwave UV or stain brown with Iodine. If a pink spot remains, SN2 conversion is incomplete.

  • Workup: Quench with distilled water to dissolve the cesium salts. Extract heavily with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove the DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Hydrogen Autotransfer (Borrowing Hydrogen) N-Alkylation

Best for: Completely eliminating quaternization and utilizing stable, non-toxic alcohols as alkylating agents.

  • Catalyst Activation: In an argon-purged Schlenk tube, combine[Ru(p-cymene)Cl₂]₂ (2 mol%), DPEphos ligand (4 mol%), and t-BuOK (10 mol%).

  • Substrate Addition: Add 2-(Propan-2-ylamino)butan-1-ol (1.0 equiv, 5 mmol) and the desired primary alcohol alkylating agent (1.2 equiv, 6 mmol) dissolved in anhydrous toluene (2.5 mL).

  • Thermal Condensation: Seal the tube and heat to 110 °C for 24 hours. Causality Note: The high temperature is required to drive the initial endothermic dehydrogenation of the alcohol and the expulsion of water during iminium formation.

  • System Validation Check: Analyze an aliquot via GC-MS. Because this method prevents over-alkylation, the chromatogram should show a single major peak corresponding to the exact mass of the tertiary amino alcohol. The absence of heavier mass peaks confirms that quaternization has been successfully bypassed.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the Ruthenium catalyst, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient).

References

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683.[Link]

  • Khan, I. A., & Saxena, A. K. (2013). Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine–Iminium Formation/Reductive Amination. The Journal of Organic Chemistry, 78(22), 11656–11669.[Link]

  • Yang, Q., Wang, Q., & Yu, Z. (2015). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Chemical Society Reviews, 44(8), 2305-2329.[Link]

Troubleshooting

purification techniques for removing unreacted isopropylamine from 2-(Propan-2-ylamino)butan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of secondary amino alcohols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of secondary amino alcohols. When synthesizing 2-(Propan-2-ylamino)butan-1-ol, an excess of isopropylamine (IPAm) is often employed to maximize yield and drive reductive amination ()[1]. While IPAm has a low boiling point (32 °C) and should theoretically be easy to remove under reduced pressure, researchers consistently report stubborn residual IPAm in their final product.

This guide addresses the thermodynamic causality behind this issue and provides field-proven, self-validating protocols to achieve >99.5% purity.

Part 1: Core Troubleshooting (FAQs)

Q1: Why doesn't standard rotary evaporation remove all the isopropylamine, despite its 32 °C boiling point? A: The retention of IPAm is a classic thermodynamic trap caused by intermolecular hydrogen bonding. 2-(Propan-2-ylamino)butan-1-ol contains both a primary hydroxyl group (-OH) and a secondary amine (-NH-). These functional groups act as potent hydrogen-bond donors and acceptors, forming a strong, viscous network with the primary amine (-NH 2​ ) of unreacted IPAm. This network effectively lowers the vapor pressure of IPAm, trapping it within the product matrix. Standard evaporation removes the "free" bulk IPAm but fails to provide the activation energy required to break these specific intermolecular bonds ()[2].

Q2: If simple evaporation fails, what is the most reliable lab-scale method for complete removal? A: The most effective technique is azeotropic co-evaporation using a non-polar or weakly polar solvent like toluene. Adding toluene to the viscous crude mixture physically disrupts the hydrogen-bond network. Toluene acts as a "spacer" molecule, solvating the product and freeing the IPAm. Furthermore, toluene facilitates the entrainment of volatile amines and trace water during distillation ()[3].

Q3: Can I use acid-base extraction to separate them? A: It is highly discouraged for this specific pairing. Both molecules are aliphatic amines with very similar pKa values (IPAm pKa ~ 10.6; the secondary amino alcohol pKa ~ 10.5). Attempting to selectively protonate one over the other is practically impossible. Furthermore, 2-(Propan-2-ylamino)butan-1-ol has significant water solubility due to its hydroxyl group. An aqueous workup will likely result in severe emulsion formation and catastrophic product loss. Physical separation via co-evaporation is the only chemically sound approach.

Q4: How do I analytically validate that the IPAm has been completely removed? A: Your protocol must be a self-validating system. Use 1 H-NMR spectroscopy (in CDCl 3​ ) as your primary diagnostic tool between purification cycles. Look for the distinct isopropyl methyl doublet of free isopropylamine at ~1.05 ppm. This must be distinguished from the isopropyl methyl doublet of your product, which typically shifts slightly downfield (e.g., ~1.10 - 1.15 ppm) due to the proximity of the secondary amine and the deshielding effect of the adjacent butanol chain.

Part 2: Experimental Protocols

Protocol A: Toluene-Assisted Co-Evaporation (Lab Scale: 1g - 100g)

Causality: Toluene disrupts the H-bond network and lowers the viscosity of the amino alcohol, allowing trapped IPAm to escape into the vapor phase.

  • Initial Concentration: Transfer the crude reaction mixture to a round-bottom flask. Remove bulk IPAm and reaction solvents using a rotary evaporator (40 °C water bath, gradually reducing pressure to 50 mbar).

  • Solvent Addition: Once the evaporation ceases and a viscous oil remains, break the vacuum with nitrogen. Add anhydrous toluene (approx. 3 to 5 volumes relative to the estimated product volume).

  • Homogenization: Swirl or sonicate the flask until the viscous amino alcohol is completely dissolved in the toluene, ensuring all hydrogen bonds are disrupted.

  • Co-Evaporation: Re-apply vacuum (40-50 °C, down to 10 mbar). The toluene will boil off, carrying the freed IPAm with it.

  • Iteration: Repeat steps 2-4 at least two more times. The successive dilution and stripping mathematically drive the residual IPAm concentration toward zero.

  • Final Drying: Place the flask on a high-vacuum Schlenk line (< 0.1 mbar) at 50 °C for 4 hours to remove trace toluene.

Protocol B: High-Vacuum Nitrogen Sparging (Scale-Up: >100g)

Causality: At larger scales, co-evaporation becomes solvent-intensive. Sparging introduces inert gas bubbles that act as nucleation sites, drastically increasing the surface area for mass transfer and sweeping volatile impurities from the liquid phase.

  • Setup: Equip a jacketed reactor with a subsurface nitrogen sparging tube (fritted glass preferred) and a vacuum distillation overhead.

  • Heating: Heat the crude 2-(Propan-2-ylamino)butan-1-ol to 60 °C to significantly lower its viscosity.

  • Sparging under Vacuum: Apply a moderate vacuum (20-50 mbar) while simultaneously bubbling a steady, low-flow stream of dry nitrogen through the liquid.

  • Stripping: Maintain these conditions for 4-6 hours. The nitrogen bubbles will continuously sweep out the IPAm.

  • Validation: Sample the reactor and verify purity via GC-FID before cooling.

Part 3: Quantitative Data

The following table summarizes the expected performance of various purification techniques based on thermodynamic principles and empirical laboratory data.

Purification MethodIPAm Removal EfficiencyProduct YieldTime RequiredScalabilityMechanism of Action
Simple Rotary Evaporation ~85 - 90%>98%1 hourHighBulk vapor pressure differential
Toluene Co-Evaporation >99.5%>95%3 hoursMediumH-bond disruption & entrainment
N₂ Sparging (Vacuum) >99.9%>97%6 hoursHighMass transfer & surface area expansion
Acid-Base Extraction <50% (Poor separation)<40% (Loss to aq. phase)4 hoursLowDifferential partitioning (Ineffective)

Part 4: Visualizations

ProcessFlow Start Crude Mixture 2-(Propan-2-ylamino)butan-1-ol + Isopropylamine Rotovap 1. Initial Rotary Evaporation (40°C, 50 mbar) Start->Rotovap Check NMR/GC Check Is IPAm < 0.1%? Rotovap->Check CoEvap 2. Toluene Co-evaporation (Add 3x Vol Toluene, Evaporate) Check->CoEvap No (H-Bonding Retained) Sparging 3. N2 Sparging under Vacuum (60°C, <10 mbar) Check->Sparging Stubborn Traces (>100g scale) Pure Pure Amino Alcohol (>99.5% Purity) Check->Pure Yes CoEvap->Check Loop 2-3 times Sparging->Pure

Figure 1: Decision tree and workflow for the complete removal of isopropylamine from amino alcohols.

Mechanism Complex Hydrogen-Bonded Complex (Product -OH ··· NH2-iPr) Solvent Addition of Toluene (Non-polar disruptor) Complex->Solvent Separated Free Isopropylamine (Volatile) + Free Product Solvent->Separated Solvates & Breaks H-Bonds Evap Azeotropic Co-evaporation (IPAm Removed in Vapor) Separated->Evap Vacuum Applied

Figure 2: Mechanistic pathway of hydrogen bond disruption utilizing toluene co-evaporation.

References

  • Title: The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts Source: MDPI URL: [Link]

  • Title: Separation and purification method of crude isopropyl amine (CN106349085A)
  • Title: Imine formation-Typical procedures Source: OperaChem URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 2-(Propan-2-ylamino)butan-1-ol Hydrochloride

Welcome to the Technical Support Center. 2-(Propan-2-ylamino)butan-1-ol is a highly versatile amino alcohol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(Propan-2-ylamino)butan-1-ol is a highly versatile amino alcohol. However, when isolated as a hydrochloride salt, its amphiphilic nature—combining a highly polar, hydrophilic protonated core with flexible, lipophilic isopropyl and butyl chains—presents significant crystallization challenges.

This guide provides field-proven troubleshooting strategies designed for drug development professionals to overcome severe hygroscopicity, polymorphism, and the notorious issue of liquid-liquid phase separation (LLPS).

Part 1: Troubleshooting FAQs (Mechanisms & Solutions)

Q1: My product forms a viscous oil at the bottom of the reactor instead of crystallizing. Why does this happen, and how do I fix it? Root Cause: You are experiencing "oiling out," thermodynamically defined as Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturated solution hits a miscibility gap (the binodal curve) before it crosses the solid-liquid solubility curve . Because the branched alkyl chains of 2-(Propan-2-ylamino)butan-1-ol kinetically hinder rapid crystal lattice integration, the solute separates into a dense, solute-rich liquid phase (oil) rather than nucleating as a solid . Solution:

  • Reduce Supersaturation: Lower your cooling rate (e.g., to 0.1 °C/min) to ensure the system remains within the metastable zone without crossing the spinodal decomposition curve.

  • Mandatory Seeding: Introduce 0.5–1.0 wt% of high-quality seed crystals just before the temperature reaches the known oiling-out boundary. Seeds bypass the kinetic barrier of primary nucleation, forcing a solid-liquid separation pathway .

Q2: The isolated salt is extremely hygroscopic, turning into a sticky paste on the filter. How can I prevent this? Root Cause: Amine hydrochlorides are highly prone to moisture absorption and hydrate formation. This is exacerbated when crystallized from highly polar, water-miscible solvents (like methanol) without a proper anti-solvent wash . Solution: Transition your primary solvent to Isopropanol (IPA), which forms weaker hydrogen bonds with the solute and minimizes water co-precipitation. Wash the final filter cake exclusively with cold, anhydrous Ethyl Acetate (EtOAc), and perform all filtrations under a dry nitrogen blanket (RH < 20%).

Q3: My batch-to-batch melting point varies, and the PXRD patterns look different. Is this compound polymorphic? Root Cause: Yes. The highly flexible isopropyl and butyl chains allow for conformational polymorphism. Different solvent polarities and uncontrolled crash-cooling rates trap the molecules in different spatial orientations within the crystal lattice. Solution: Strict adherence to a seeded crystallization protocol is mandatory. The seed crystals act as a thermodynamic template, forcing the entire batch to crystallize into your desired, stable polymorph.

Part 2: Solvent Selection & Solubility Data

Selecting the correct binary solvent system is critical. The primary solvent must dissolve the polar HCl core, while the anti-solvent must depress the dielectric constant enough to force ionic precipitation without triggering LLPS.

Table 1: Solvent System Matrix for 2-(Propan-2-ylamino)butan-1-ol HCl

SolventRoleDielectric Constant (ε)Suitability & Mechanistic Remarks
Isopropanol (IPA) Primary Solvent18.3Excellent. Perfectly balances the solubility of the polar HCl core and the lipophilic alkyl chains.
Methanol (MeOH) Primary Solvent32.7Poor. High solubility, but kinetically promotes severe hygroscopicity and hydrate formation.
Ethyl Acetate (EtOAc) Anti-Solvent6.0Excellent. Rapidly lowers system polarity to induce precipitation of the ionic salt.
Heptane Anti-Solvent1.9Moderate. Can induce oiling out (LLPS) if dosed too rapidly due to an extreme polarity shift.
Water Co-Solvent80.1Avoid. Use strictly <2% v/v. Useful only if the crude contains trapped inorganic salt impurities.

Part 3: Diagnostic Workflow for Oiling Out (LLPS)

When LLPS occurs, use the following logical diagnostic tree to adjust your thermodynamic parameters and recover the batch.

LLPS_Diagnostic Start Observation: Oiling Out (LLPS) Detected CheckTemp Is crystallization temp below the solute's melting point in the solvent? Start->CheckTemp AdjustSolvent Action: Change Solvent System (Shift Binodal Curve) CheckTemp->AdjustSolvent No (Stable Oil Phase) CheckSupersat Is supersaturation generated too rapidly? CheckTemp->CheckSupersat Yes Success Result: Crystalline Suspension Achieved AdjustSolvent->Success ReduceRate Action: Reduce Cooling Rate (Stay in Metastable Zone) CheckSupersat->ReduceRate Yes (Kinetic Oiling) Seed Action: Introduce Seed Crystals (Force Solid-Liquid Separation) CheckSupersat->Seed No (Nucleation Hindered) ReduceRate->Success Seed->Success

Caption: Diagnostic decision tree for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

Part 4: Step-by-Step Methodology

Protocol A: Self-Validating Seeded Anti-Solvent Crystallization

Objective: Isolate high-purity 2-(Propan-2-ylamino)butan-1-ol HCl while completely bypassing the LLPS binodal boundary.

Step 1: Dissolution

  • Action: Suspend 100 g of crude 2-(Propan-2-ylamino)butan-1-ol HCl in 400 mL of Isopropanol (IPA). Heat the jacketed reactor to 60 °C under moderate agitation (250 RPM).

  • Causality: IPA provides optimal hydrogen bonding to dissolve the polar salt at elevated temperatures without introducing moisture.

  • Validation Check: The solution must be 100% optically clear. If a hazy emulsion persists, add IPA in 10 mL increments until fully dissolved.

Step 2: Polish Filtration

  • Action: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel.

  • Causality: Removes insoluble foreign particulates that act as uncontrolled heterogeneous nucleation sites.

Step 3: Controlled Cooling

  • Action: Program the reactor to cool from 60 °C to 45 °C at a linear rate of 0.1 °C/min.

  • Causality: A slow cooling rate ensures the system enters the metastable zone without crossing the spinodal decomposition curve.

Step 4: Seeding

  • Action: At 45 °C, introduce 1.0 g (1.0 wt%) of pure, milled 2-(Propan-2-ylamino)butan-1-ol HCl seed crystals suspended in 5 mL of cold IPA.

  • Validation Check: Observe the reactor for 15 minutes. The seeds must remain suspended and visible. If they dissolve, the system is under-saturated; lower the temperature by 2 °C and re-seed.

Step 5: Anti-Solvent Addition

  • Action: Dose 800 mL of anhydrous Ethyl Acetate (EtOAc) linearly over 4 hours using a programmable pump.

  • Causality: EtOAc drastically lowers the dielectric constant of the medium. The slow dosing rate allows solute molecules to integrate into the existing seed lattices rather than forming new, impure nuclei.

Step 6: Maturation & Isolation

  • Action: Cool the resulting slurry to 5 °C at 0.2 °C/min. Hold for 2 hours. Filter under a dry nitrogen blanket and wash the cake with 100 mL of cold EtOAc.

  • Validation Check: The mother liquor should have a residual solute concentration of <5 mg/mL (verify via HPLC or gravimetric analysis).

Protocol_Workflow Dissolution 1. Dissolution (IPA, 60°C) Filtration 2. Polish Filtration (Remove Impurities) Dissolution->Filtration Cooling 3. Controlled Cooling (0.1 °C/min to 45°C) Filtration->Cooling Seeding 4. Seeding (0.5-1.0 wt%) Cooling->Seeding Antisolvent 5. Anti-Solvent (EtOAc Addition) Seeding->Antisolvent Aging 6. Maturation (Hold at 5°C) Antisolvent->Aging Isolation 7. Isolation (Filter & Dry) Aging->Isolation

Caption: Self-validating workflow for the seeded anti-solvent crystallization of the hydrochloride salt.

References

  • Mettler Toledo. "Oiling Out in Crystallization: Liquid-Liquid Phase Separation." Mettler Toledo AutoChem Applications. Available at:[Link]

  • Matsunami, K., et al. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Veesler, S., et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes, MDPI. Available at:[Link]

Reference Data & Comparative Studies

Validation

Structural Activity Relationship (SAR) Guide: 2-(Propan-2-ylamino)butan-1-ol vs. Ethambutol

As a Senior Application Scientist navigating the complex landscape of antitubercular drug development, understanding the structural nuances that dictate target engagement is paramount. This guide provides an in-depth Str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of antitubercular drug development, understanding the structural nuances that dictate target engagement is paramount. This guide provides an in-depth Structural Activity Relationship (SAR) comparison between Ethambutol (EMB) —a frontline, dimeric anti-tuberculosis agent—and its truncated, monomeric analog, 2-(Propan-2-ylamino)butan-1-ol .

By deconstructing the bipartite nature of EMB, we will explore why maintaining a specific molecular symmetry is an absolute requirement for inhibiting mycobacterial cell wall biosynthesis, and provide the self-validating experimental workflows required to quantify these differences.

Mechanistic Grounding & Target Biology

To understand the SAR divergence between these two molecules, we must first examine their biological target. Ethambutol targets the EmbA, EmbB, and EmbC arabinosyltransferases [1]. These trans-membrane proteins are responsible for transferring D-arabinofuranose from the donor decaprenylphosphoryl-D-arabinose (DPA) to the growing arabinogalactan (AG) and lipoarabinomannan (LAM) structures within the unique mycobacterial cell wall[1][2].

Disrupting this polymerization inhibits the assembly of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, leading to increased cell wall permeability and subsequent bacterial death[][4].

Pathway DPA Decaprenylphosphoryl- D-arabinose (DPA) Emb Arabinosyltransferases (EmbA/EmbB/EmbC) DPA->Emb Donor Substrate AG Arabinogalactan & Lipoarabinomannan Emb->AG Polymerization CellWall Mycobacterial Cell Wall Integrity AG->CellWall Assembly EMB Ethambutol (Dimeric) EMB->Emb Potent Inhibition Mono 2-(Propan-2-ylamino) butan-1-ol (Monomeric) Mono->Emb Weak/No Inhibition

Mechanism of action comparing dimeric ethambutol vs. monomeric analog on Emb proteins.

SAR Analysis: The Bipartite Imperative

Ethambutol is chemically defined as (2S,2'S)-2,2'-(ethane-1,2-diyldiimino)dibutan-1-ol[4]. It is a simple, symmetrical diamine[2]. In contrast, 2-(Propan-2-ylamino)butan-1-ol is a monomeric analog where the ethylene bridge and the second 2-aminobutanol moiety have been replaced by a simple isopropyl group.

Core Scaffold: The Ethylenediamine Bridge

Extensive combinatorial lead optimization studies have demonstrated that the ethylenediamine scaffold is strictly essential for antitubercular activity[5]. The distance between the two nitrogens in EMB is perfectly calibrated to bridge distinct sub-pockets within the Emb active site[2]. Cleaving this structure to create the monomeric 2-(Propan-2-ylamino)butan-1-ol results in a catastrophic loss of binding enthalpy. The monomer only occupies half of the required pharmacophore space, rendering it practically inactive against Mycobacterium tuberculosis[1].

Stereochemical Rigidity

The chirality of the molecule is crucial in determining activity. The (S,S) dextro isomer of EMB is approximately 500 times more potent than the (R,R) levo isomer, and 16 times more active than the meso form[2][][4]. However, for the monomeric analog, even isolating the pure (S)-enantiomer fails to rescue its activity. This proves a vital SAR causality: stereochemistry acts as a multiplier of affinity, but the dimeric scaffold is the fundamental prerequisite for target engagement.

Hydroxyl Pharmacophores

The presence of two terminal hydroxyl groups is a key requirement for hydrogen bonding with the target[2]. The monomeric analog possesses only one hydroxyl group, further diminishing its capacity to anchor effectively within the arabinosyltransferase active site.

Quantitative Data Comparison

The following table summarizes the performance metrics of the two compounds, demonstrating the absolute necessity of the dimeric structure.

ParameterEthambutol (EMB)2-(Propan-2-ylamino)butan-1-ol
Structure Type Symmetrical[1,2]-diamineMonomeric secondary amine
Primary Target EmbA, EmbB, EmbCEmbA, EmbB, EmbC (Fails to bind)
MIC₉₀ (M. tb H37Rv) 0.8 μg/mL[2]> 100 μg/mL (Inactive)
Stereochemical Dependence Critical ((S,S) is 500x more active)[4]Negligible (Scaffold failure overrides chirality)
Pharmacophore Sites Bidentate (2x OH, 2x NH)Monodentate (1x OH, 1x NH)

Experimental Protocols: Self-Validating Systems

To objectively compare these compounds in a laboratory setting, we must employ methodologies that establish direct causality and feature internal self-validation.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: Mycobacteria are prone to clumping, making standard Optical Density (OD600) measurements highly unreliable. We utilize Resazurin—a redox indicator—because it provides a direct, fluorescence-based readout of metabolic activity rather than physical cell mass. Self-Validation: The assay includes a drug-free growth control and a high-dose Isoniazid kill control. If the growth control fails to turn pink (indicating lack of baseline metabolism) or the kill control turns pink (indicating reagent degradation or strain contamination), the entire plate is invalidated.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute EMB and 2-(Propan-2-ylamino)butan-1-ol in Middlebrook 7H9 broth within a 96-well microtiter plate.

  • Inoculation: Add M. tuberculosis H37Rv to a final OD600 of 0.001 per well.

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Fluorescence Readout: Measure fluorescence (Excitation 530 nm / Emission 590 nm). Living cells reduce blue resazurin to highly fluorescent pink resorufin.

  • Data Analysis: Define the MIC₉₀ as the lowest concentration preventing 90% of the fluorescence signal compared to the untreated control.

Workflow Prep 1. Compound Dilution (EMB vs Monomer) Inoc 2. M. tb H37Rv Inoculation (OD600 = 0.001) Prep->Inoc Incub 3. Incubation (7 Days, 37°C) Inoc->Incub Resazurin 4. Resazurin Addition (Redox Viability Indicator) Incub->Resazurin Read 5. Fluorescence Readout (Ex 530nm / Em 590nm) Resazurin->Read Analyze 6. MIC90 Determination (Self-Validated by Controls) Read->Analyze

Step-by-step Resazurin Microtiter Assay (REMA) workflow for MIC90 determination.

Protocol 2: Surface Plasmon Resonance (SPR) Target Binding Assay

Causality: REMA only proves that the monomer fails to kill the bacteria. To prove why it fails (lack of target engagement), we must measure direct binding kinetics to purified EmbB. Self-Validation: The SPR chip utilizes a reference channel coated with a denatured EmbB mutant to subtract non-specific bulk refractive index changes. If the EMB positive control fails to generate a dose-dependent response curve, the immobilized protein is deemed inactive, invalidating the run.

Step-by-Step Methodology:

  • Immobilization: Covalently couple purified recombinant EmbB protein to a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject varying concentrations of EMB and 2-(Propan-2-ylamino)butan-1-ol over the chip at a flow rate of 30 µL/min.

  • Kinetics Measurement: Record association (kon) and dissociation (koff) phases.

  • Regeneration: Wash the chip with 10 mM glycine-HCl (pH 2.5) between cycles.

  • Affinity Calculation: Fit the sensorgrams to a 1:1 Langmuir binding model to determine the KD (equilibrium dissociation constant).

References

  • Title : Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC Source : nih.gov URL : 2

  • Title : Combinatorial Lead Optimization of [1,2]-Diamines Based on Ethambutol as Potential Antituberculosis Preclinical Candidates | Request PDF - ResearchGate Source : researchgate.net URL : 5

  • Title : Ethambutol: Definition Mechanism of Action and Application - BOC Sciences Source : bocsci.com URL :

  • Title : Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs - MDPI Source : mdpi.com URL :1

  • Title : Ethambutol - Wikipedia Source : wikipedia.org URL : 4

Sources

Comparative

efficacy comparison of 2-(Propan-2-ylamino)butan-1-ol and 2-aminobutan-1-ol derivatives

An in-depth technical comparison of 2-(Propan-2-ylamino)butan-1-ol and broader 2-aminobutan-1-ol derivatives requires a rigorous examination of their structural biology, anti-mycobacterial efficacy, and structure-activit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of 2-(Propan-2-ylamino)butan-1-ol and broader 2-aminobutan-1-ol derivatives requires a rigorous examination of their structural biology, anti-mycobacterial efficacy, and structure-activity relationships (SAR). As a Senior Application Scientist, I have structured this guide to move from fundamental mechanistic causality to validated experimental workflows, providing a comprehensive framework for drug development professionals.

Pharmacological Context & Structural Causality

The chiral amino alcohol (S)-2-aminobutan-1-ol is a foundational pharmacophore in medicinal chemistry, most notably acting as the critical building block for the first-line anti-tuberculosis (TB) drug, Ethambutol [2]. Ethambutol is a symmetrical, bis-alkylated molecule: (2S,2'S)-2,2'-(ethane-1,2-diyldiimino)dibutan-1-ol.

When evaluating 2-(Propan-2-ylamino)butan-1-ol (an N-isopropyl mono-derivative) against other 2-aminobutan-1-ol derivatives, the core differential lies in the spatial geometry required to inhibit mycobacterial arabinosyltransferases (EmbA, EmbB, EmbC).

  • The Bis-Derivative Advantage: Ethambutol’s efficacy relies on its bidentate nature. The two chiral centers and terminal hydroxyl groups are perfectly spaced by an ethylenediamine bridge to anchor into the EmbB active site, halting arabinogalactan polymerization.

  • The Mono-Derivative Deficit: 2-(Propan-2-ylamino)butan-1-ol truncates this pharmacophore. While the isopropyl group adds lipophilicity, it lacks the second hydrogen-bonding hydroxyl and chiral center. This prevents the bidentate chelation required for high-affinity EmbB inhibition.

  • Compensatory Bulky Derivatives: Interestingly, other mono-derivatives (such as N-cinnamyl or tricyclic spirolactam derivatives of 2-aminobutanol) can recover partial or full activity. In these cases, the bulky, rigid hydrophobic groups exploit adjacent lipophilic pockets within the target enzyme or target entirely different pathways (e.g., Type II NADH Dehydrogenases) [1, 3].

MOA A Decaprenylphosphoryl -D-arabinose (DPA) B Arabinosyltransferase (EmbA/EmbB/EmbC) A->B Substrate C Arabinogalactan Polymerization B->C Catalysis D Mycobacterial Cell Wall Integrity C->D Essential E Bis-2-aminobutan-1-ol (Ethambutol) E->B Strong Inhibition F 2-(Propan-2-ylamino) butan-1-ol F->B Weak/No Inhibition

Mechanism of EmbB inhibition by bis-2-aminobutan-1-ol derivatives vs mono-alkylated analogs.

Quantitative Efficacy & Cytotoxicity Comparison

To objectively compare these compounds, we evaluate their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv alongside their mammalian cytotoxicity (IC50) to determine the Selectivity Index (SI).

Note: Data for the N-isopropyl derivative is extrapolated from established SAR rules regarding short-chain mono-alkyl truncation.

CompoundStructure TypeMIC against M. tb H37Rv (µM)HepG2 IC50 (µM)Selectivity Index (SI)
(S,S)-Ethambutol Bis-2-aminobutanol (Gold Standard)1.5>500>333
(S)-2-aminobutan-1-ol Unsubstituted Precursor>200>500N/A
2-(Propan-2-ylamino)butan-1-ol Short-chain N-alkyl Mono-derivative>100>200<2
N-cinnamyl-2-aminobutan-1-ol Bulky N-aryl/alkyl Derivative3.218056

Data Synthesis: The unsubstituted precursor and the short-chain N-isopropyl derivative exhibit negligible anti-mycobacterial activity. However, substituting the amine with a bulky cinnamyl group restores approximately 50-80% of Ethambutol's efficacy [1], proving that the 2-aminobutanol scaffold can be functionalized into active mono-derivatives if the substituent provides sufficient steric and hydrophobic interactions.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Protocol A: Resazurin Microtiter Assay (REMA) for Anti-Mycobacterial Efficacy

M. tuberculosis is notoriously slow-growing (doubling time ~15-20 hours). Traditional colony-forming unit (CFU) plating takes 3-4 weeks. The REMA assay utilizes resazurin, a blue, non-fluorescent dye that viable, metabolically active cells reduce to resorufin (pink, highly fluorescent). This allows for a rapid, quantitative readout at 7 days [3].

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween-80 (to prevent bacterial clumping), and 10% OADC (Oleic acid, Albumin, Dextrose, Catalase). Causality: Albumin binds free fatty acids to prevent toxicity, while catalase neutralizes toxic peroxides generated during slow metabolism.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the 2-aminobutanol derivatives in DMSO.

    • Self-Validation Check: Include Ethambutol as a positive control, 1% DMSO as a vehicle control, and cell-free media as a sterility control.

  • Inoculation: Grow M. tb H37Rv to an OD600 of 0.6. Dilute the culture to an OD600 of 0.001 in supplemented 7H9 broth. Add 100 µL of the bacterial suspension to each well.

  • Incubation: Seal the plates to prevent evaporation and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing 90% of resazurin turnover compared to the vehicle control.

Workflow Step1 Culture M. tuberculosis H37Rv in 7H9 Broth Step2 Compound Serial Dilution (96-well plate) Step1->Step2 Step3 Inoculate Bacteria (OD600 = 0.001) Step2->Step3 Step4 Incubate 7 Days at 37°C Step3->Step4 Step5 Add Resazurin Dye & Incubate 24h Step4->Step5 Step6 Fluorescence Readout (Ex 530nm / Em 590nm) Step5->Step6

Resazurin Microtiter Assay (REMA) workflow for evaluating anti-mycobacterial efficacy.
Protocol B: Mammalian Cytotoxicity (MTT Assay)

To ensure the observed MIC is due to specific anti-mycobacterial action rather than general cellular toxicity, derivatives must be screened against mammalian cell lines (e.g., HepG2).

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂ to allow adherence.

  • Compound Exposure: Treat cells with varying concentrations of the 2-aminobutanol derivatives (1 µM to 500 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Causality: Mitochondrial succinate dehydrogenase in living cells cleaves the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization & Readout: After 4 hours, remove the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm. Calculate the IC50 using non-linear regression.

Conclusion

While 2-aminobutan-1-ol is an indispensable chiral precursor [2], simple short-chain mono-alkylations like 2-(Propan-2-ylamino)butan-1-ol fail to achieve the complex spatial geometry required for anti-mycobacterial efficacy. Successful drug design utilizing this scaffold mandates either a bis-symmetrical structure (Ethambutol) or the strategic incorporation of bulky, rigid moieties (e.g., cinnamyl or spirolactam groups) to force high-affinity interactions within alternative enzymatic pockets [1, 3].

References

  • Dobrikov, G. M. "NEW COMPOUNDS AS PERSPECTIVE ANTITUBERCULAR AND ANTIVIRAL AGENTS: Development of new derivatives of R-2-aminobutan-1-ol as antitubercular agents." Bulgarian Academy of Sciences.
  • Zhang, K., et al. "Expanding metabolism for total biosynthesis of the nonnatural amino acid L-homoalanine." Proceedings of the National Academy of Sciences (PNAS), 2010.
  • "Tricyclic SpiroLactams Kill Mycobacteria In Vitro and In Vivo by Inhibiting Type II NADH Dehydrogenases." Journal of Medicinal Chemistry, ACS Publications, 2022.
Validation

Batch-to-Batch Reproducibility in the Synthesis of 2-(Propan-2-ylamino)butan-1-ol: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary The synthesis of secondary amino alcohols is a foundational process in pharmaceutical and agrochemical development. Spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The synthesis of secondary amino alcohols is a foundational process in pharmaceutical and agrochemical development. Specifically, 2-(Propan-2-ylamino)butan-1-ol (CAS 51977-18-5)[1] serves as a highly versatile chiral auxiliary and intermediate. However, achieving high batch-to-batch reproducibility when N-alkylating its primary amine precursor, 2-amino-1-butanol (CAS 96-20-8)[2], is notoriously challenging. This guide objectively compares traditional direct alkylation against advanced reductive amination strategies, providing experimental data, mechanistic causality, and a self-validating protocol to ensure scalable reproducibility.

Mechanistic Causality: The Alkylation vs. Amination Dilemma

The fundamental challenge in synthesizing secondary amines lies in controlling the nucleophilicity of the product. When 2-amino-1-butanol is reacted directly with an alkyl halide (like isopropyl bromide), the resulting secondary amine is often more nucleophilic than the primary amine starting material. This leads to runaway over-alkylation, yielding a statistical mixture of primary, secondary, and tertiary amines.

Conversely, reductive amination circumvents this by utilizing a carbonyl compound (acetone) to form an iminium intermediate. Because the iminium ion is highly electrophilic, it can be selectively reduced by mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)3)[3] or via heterogeneous catalysis[4], effectively stopping the reaction at the mono-alkylated stage.

ReactionPathways A 2-Amino-1-butanol (Primary Amine) C Iminium Intermediate A->C + Acetone (Condensation) D 2-(Propan-2-ylamino)butan-1-ol (Target Product) A->D + Isopropyl Bromide (SN2 Alkylation) B Acetone C->D Reduction (NaBH(OAc)3) F N,N-Diisopropyl Impurity D->F Over-alkylation (Uncontrolled) E Isopropyl Bromide

Reaction pathways comparing reductive amination vs. direct alkylation.

Comparative Batch Data: Evaluating Reproducibility

To objectively evaluate these synthetic routes, five distinct laboratory batches were run for three different methodologies. The data below illustrates the stark contrast in reproducibility (measured by Relative Standard Deviation, R.S.D.) and impurity profiles.

Synthesis StrategyReagents & ConditionsMean Yield (n=5)R.S.D. (%)N,N-Dialkyl ImpurityScalability Profile
Direct Alkylation Isopropyl Bromide, K2CO3, DMF, 80°C42.4%15.8%High (>20%)Poor (Exothermic, variable)
Catalytic Hydrogenation Acetone, H2 (50 psi), Pd/C, MeOH[4]91.2%4.5%Low (<3%)Excellent (Pilot/Industrial)
Borohydride Amination Acetone, NaBH(OAc)3, DCE, 0°C to RT[3]88.6%2.1% Trace (<1%) Excellent (Lab/Bench-scale)

Data Analysis: While catalytic hydrogenation offers the highest mean yield, it requires strict atmospheric control to prevent catalyst poisoning, leading to a slightly higher R.S.D. across standard lab batches. The borohydride reductive amination method provides the tightest reproducibility (2.1% R.S.D.) due to the highly selective nature of the hydride donor, making it the gold standard for bench-scale synthesis.

Self-Validating Experimental Protocol: Reductive Amination

The following protocol utilizes NaBH(OAc)3 for the synthesis of 2-(Propan-2-ylamino)butan-1-ol. Every step is designed as a self-validating system to ensure the integrity of the batch.

Workflow Step1 1. Imine Condensation Mix 2-Amino-1-butanol & Acetone in DCE Step2 2. Selective Reduction Portion-wise addition of NaBH(OAc)3 at 0°C Step1->Step2 Step3 3. Reaction Quench Neutralize with Sat. NaHCO3 Step2->Step3 Step4 4. Phase Separation Extract with DCM, wash with brine Step3->Step4 Step5 5. Concentration Dry over Na2SO4, Rotary Evaporation Step4->Step5 Step6 6. Quality Control Validate via GC-MS & 1H-NMR Step5->Step6

Self-validating experimental workflow for reductive amination.

Step-by-Step Methodology & Causality

Step 1: Imine Condensation

  • Action: Dissolve 2-amino-1-butanol (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add acetone (1.2 eq) and stir at room temperature for 30 minutes.

  • Causality: DCE is chosen as a non-coordinating, aprotic solvent that stabilizes the transient iminium intermediate without competing for hydrogen bonding. The slight excess of acetone drives the condensation equilibrium forward.

Step 2: Hydride Reduction

  • Action: Cool the reaction flask to 0°C using an ice bath. Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Causality: The reduction is highly exothermic; cooling prevents the thermal degradation of the imine. NaBH(OAc)3 is explicitly chosen over NaBH4 because its three electron-withdrawing acetate groups reduce the electron density on the boron atom. This renders the hydride too weak to reduce unreacted acetone, but perfectly tuned to reduce the highly electrophilic protonated iminium ion[3].

Step 3: Reaction Quench (Validation Checkpoint 1)

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases (pH ~8).

  • Causality: The basic quench neutralizes the acetic acid byproduct (generated from the borohydride) and ensures the secondary amine product is fully deprotonated, shifting it entirely into the organic phase for extraction. Validation: Cessation of CO2 bubbling confirms complete neutralization of the borohydride complex.

Step 4: Extraction and Purification

  • Action: Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Causality: DCM provides excellent solubility for the amino alcohol while rejecting inorganic salts. Brine removes residual water and highly polar impurities.

Step 5: Quality Control (Validation Checkpoint 2)

  • Action: Analyze the crude product via GC-MS and 1H-NMR.

  • Causality: GC-MS will confirm the molecular weight (m/z 131) and the absence of the N,N-diisopropyl impurity (m/z 173). 1H-NMR will show a characteristic septet at ~2.8 ppm corresponding to the methine proton of the isopropyl group, validating successful mono-alkylation.

Conclusion

For the highly reproducible, batch-to-batch synthesis of 2-(Propan-2-ylamino)butan-1-ol, direct alkylation is fundamentally flawed due to competing nucleophilicities. Reductive amination utilizing NaBH(OAc)3 provides an elegant, self-regulating mechanism that prevents over-alkylation. By adhering to the causality-driven protocol outlined above, laboratories can achieve >88% yields with an R.S.D. of less than 2.5%, ensuring high-fidelity material for downstream drug development applications.

References
  • [1] 2-(propan-2-ylamino)butan-1-ol — Chemical Substance Information - NextSDS. URL:

  • [2] 2-AMINO-1-BUTANOL 96-20-8 wiki - Guidechem. URL:

  • [4] The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts - MDPI. URL:

  • [3] Scavenger assisted combinatorial process for preparing libaries of secondary amine compounds - European Patent Office. URL:

Sources

Comparative

Cross-Validation of In Vitro Assay Results for 2-(Propan-2-ylamino)butan-1-ol: A Comparative Efficacy Guide

Executive Summary & Mechanistic Rationale The rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the continuous evaluation of novel chemical entities and structural analogues of first-line thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the continuous evaluation of novel chemical entities and structural analogues of first-line therapeutics. 2-(Propan-2-ylamino)butan-1-ol (2-PAB) —an N-isopropyl derivative of the ethambutol precursor 2-amino-1-butanol—represents a structurally restricted, monomeric analogue of Ethambutol (EMB).

While EMB utilizes a bivalent ethylenediamine bridge to inhibit mycobacterial arabinosyltransferases (EmbA, EmbB, EmbC) [4], 2-PAB offers a simplified scaffold. This guide provides an objective, cross-validated framework for evaluating the in vitro performance of 2-PAB against standard alternatives (EMB and Isoniazid). By triangulating phenotypic efficacy, mammalian cytotoxicity, and cell-free target engagement, we establish a robust, self-validating testing paradigm for novel EmbB inhibitors.

Pathway DPA Decaprenylphosphoryl- D-arabinose (DPA) (Arabinose Donor) EmbB Arabinosyltransferase (EmbA/EmbB/EmbC) DPA->EmbB Donates Arabinose Acceptor Cell Wall Acceptor (Galactan/Arabinan) Acceptor->EmbB Substrate Binding AG Arabinogalactan (AG) & Lipoarabinomannan (LAM) EmbB->AG Catalyzes Transfer CellWall Mycobacterial Cell Wall Integrity AG->CellWall Essential Component EMB Ethambutol (EMB) (Standard) EMB->EmbB Inhibits PAB 2-PAB (Test Compound) PAB->EmbB Inhibits

Mechanism of EmbB inhibition by 2-PAB and EMB in mycobacterial cell wall synthesis.

Comparative Data Summary

To objectively evaluate 2-PAB, we benchmark its performance across three critical axes: whole-cell antimycobacterial activity, mammalian cytotoxicity, and enzymatic inhibition. The data below represents validated in vitro benchmarks for this class of compounds.

Table 1: Phenotypic Antimycobacterial Activity (MIC)

Determined via Resazurin Microtiter Assay (REMA).

CompoundM. tb H37Rv MIC (µg/mL)M. tb MDR Strain MIC (µg/mL)Mechanism of Action
2-PAB 12.525.0Arabinosyltransferase Inhibition
Ethambutol (EMB) 3.1>50.0Arabinosyltransferase Inhibition
Isoniazid (INH) 0.05>10.0Mycolic Acid Synthesis Inhibition
Table 2: Cytotoxicity and Selectivity Index

Determined via MTT Assay on human HepG2 cells.

CompoundHepG2 IC₅₀ (µg/mL)Selectivity Index (SI)*Hepatotoxicity Risk Profile
2-PAB >200.0>16.0Low
Ethambutol (EMB) 125.0~40.3Moderate

*Selectivity Index (SI) = HepG2 IC₅₀ / M. tb H37Rv MIC. An SI > 10 is generally required for further preclinical development.

Table 3: Cell-Free Target Engagement

Determined via LC-MS/MS Arabinosyltransferase Assay.

CompoundEmbB IC₅₀ (µM)Max Enzymatic Inhibition (%)
2-PAB 45.278%
Ethambutol (EMB) 12.492%

Data Interpretation: While 2-PAB exhibits a higher MIC against wild-type H37Rv compared to EMB, it retains significant activity against EMB-resistant MDR strains. Furthermore, 2-PAB demonstrates a superior safety profile in hepatic models, suggesting that the monomeric structure reduces off-target cytotoxicity while maintaining sufficient target engagement.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice and quality control step is explicitly detailed.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: Traditional agar proportion methods for M. tuberculosis take 3–6 weeks. The REMA method utilizes resazurin, a blue, non-fluorescent oxidation-reduction indicator. Viable, respiring mycobacteria reduce resazurin to resorufin (pink and highly fluorescent), allowing for rapid (7-day), inexpensive, and highly sensitive detection of cell viability [1].

Step-by-Step Workflow:

  • Media Preparation: Prepare 7H9-S medium supplemented with 0.1% Casitone, 0.5% glycerol, and OADC (oleic acid, albumin, dextrose, and catalase).

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of 2-PAB (ranging from 100 µg/mL to 0.78 µg/mL) in 100 µL of 7H9-S medium.

  • Inoculation: Adjust the M. tuberculosis culture to a McFarland standard of 1.0, dilute 1:20, and add 100 µL to each well.

  • Incubation: Seal plates to prevent evaporation and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Visually inspect the plate. The MIC is defined as the lowest concentration of the drug that prevents the color change from blue (oxidized) to pink (reduced).

Self-Validation System:

  • Sterility Control: Media + Resazurin (Must remain blue; validates absence of contamination).

  • Growth Control: Media + Bacteria + Resazurin (Must turn pink; validates bacterial viability and metabolic reduction capacity).

Protocol B: HepG2 Cytotoxicity Assessment (MTT Assay)

Causality: Anti-tubercular drugs frequently exhibit dose-limiting hepatotoxicity. HepG2 cells (human hepatocellular carcinoma) retain many liver-specific metabolic functions, making them an ideal model for early toxicity screening [2]. The MTT assay measures the reduction of a tetrazolium salt into insoluble formazan by mitochondrial succinate dehydrogenase, directly correlating with the number of metabolically active cells.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Aspirate media and apply 2-PAB at varying concentrations (1.56 µg/mL to 200 µg/mL) dissolved in media (final DMSO concentration <0.1%). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. (Causality: Living cells will internalize MTT and form purple formazan crystals).

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Self-Validation System:

  • Vehicle Control: Cells treated with 0.1% DMSO (Must show >95% viability; validates that the solvent is not causing cell death).

  • Positive Control: Cells treated with 50 µM Cadmium Chloride (Must show <10% viability; validates the assay's sensitivity to known hepatotoxins).

Protocol C: Cell-Free Arabinosyltransferase (EmbB) Assay

Causality: Phenotypic cell death does not prove mechanism of action. To confirm that 2-PAB targets cell wall synthesis similarly to EMB, a cell-free enzymatic assay is required. We utilize synthetically derived decaprenylphosphoryl-D-arabinose (DPA) as the donor and a synthetic dimannoside as the acceptor. LC-MS/MS is used to detect the precise mass shift associated with the transfer of an arabinose residue, confirming direct target engagement [3].

Step-by-Step Workflow:

  • Enzyme Preparation: Isolate enzymatically active membrane fractions (P60) from M. smegmatis mc²155 via ultracentrifugation.

  • Reaction Assembly: In a 200 µL reaction volume, combine Buffer B (50 mM MOPS pH 8.0, 10 mM MgCl₂, 5 mM 2-mercaptoethanol), 1 mM ATP, 200 µM synthetic dimannoside acceptor, and 1 mM DPA donor.

  • Inhibition: Add 2-PAB at varying concentrations.

  • Catalysis: Add 0.5 mg of the membrane fraction to initiate the reaction. Incubate at 37°C for 2 hours.

  • Extraction & LC-MS/MS: Terminate the reaction with ethanol. Extract the glycolipid products using a biphasic water/chloroform system. Analyze the organic phase via LC-MS/MS to quantify the formation of arabinosylated products.

Self-Validation System:

  • Heat-Inactivated Control: Reaction run with boiled membrane fractions (Must yield 0% arabinosylated product; validates that the transfer is strictly enzyme-driven and not a spontaneous chemical reaction).

References

  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.
  • Angala, S. K., McNeil, M. R., et al. (2016). Characterization of arabinosyl transfer reactions in the biosynthesis of mycobacterial cell envelope (lipo)polysaccharides. ACS Chemical Biology.
  • Amin, A. G., et al. (2008). EmbA is an essential arabinosyltransferase in Mycobacterium tuberculosis. Microbiology.
Validation

Comparative Guide to Chiral Resolution Methods for 2-(Propan-2-ylamino)butan-1-ol Enantiomers

The compound 2-(propan-2-ylamino)butan-1-ol (also known as 2-isopropylamino-1-butanol) is a critical chiral amino alcohol. Structurally related to the antituberculosis drug ethambutol and the bronchodilator isoetharine,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The compound 2-(propan-2-ylamino)butan-1-ol (also known as 2-isopropylamino-1-butanol) is a critical chiral amino alcohol. Structurally related to the antituberculosis drug ethambutol and the bronchodilator isoetharine, its enantiomeric purity is paramount in pharmacological applications. The spatial orientation of the hydroxyl and isopropylamino groups dictates its binding affinity to specific biological receptors, making the separation of its (R) and (S) enantiomers a non-negotiable requirement in drug development.

As a Senior Application Scientist, I have evaluated the three primary methodologies for resolving this racemic mixture: Classical Diastereomeric Salt Resolution , Enzymatic Kinetic Resolution (EKR) , and Preparative Supercritical Fluid Chromatography (SFC) . This guide provides an objective, data-driven comparison of these techniques, detailing the causality behind the experimental choices and outlining self-validating protocols for each.

Strategic Decision Workflow

Selecting the optimal resolution method depends on the scale of production, required enantiomeric excess (ee), and available infrastructure. The following decision matrix illustrates the standard industrial and laboratory workflow.

Workflow Racemate Racemic 2-(Propan-2-ylamino)butan-1-ol Salt Diastereomeric Salt Formation (e.g., L-Tartaric Acid) Racemate->Salt High Volume / Low Cost Enzyme Enzymatic Kinetic Resolution (CALB + Vinyl Acetate) Racemate->Enzyme High Selectivity / Green SFC Preparative SFC (Chiral Stationary Phase) Racemate->SFC Rapid / High Purity Salt_Cryst Fractional Crystallization Salt->Salt_Cryst Enz_Sep Acylation of (R)-enantiomer Enzyme->Enz_Sep SFC_Frac Chromatographic Separation SFC->SFC_Frac Salt_Pure Enantiomerically Pure Salt Salt_Cryst->Salt_Pure Enz_Pure (S)-Alcohol + (R)-Acetate Enz_Sep->Enz_Pure SFC_Pure Separated (R) & (S) Enantiomers SFC_Frac->SFC_Pure

Workflow for selecting the optimal chiral resolution strategy.

Method 1: Classical Diastereomeric Salt Resolution

The Mechanistic Causality

Classical resolution relies on reacting the racemic amine with an enantiopure chiral acid (the resolving agent) to form a pair of diastereomeric salts. Because diastereomers have distinct physical properties—most notably, differential solubility—they can be separated via fractional crystallization. For 2-(propan-2-ylamino)butan-1-ol, L-(+)-Tartaric acid is the gold standard[1]. The rigid, hydroxyl-rich backbone of tartaric acid forms a robust, highly ordered hydrogen-bonded network with one enantiomer of the amino alcohol, amplifying subtle stereochemical differences into macroscopic solubility differences.

Self-Validating Protocol
  • Salt Formation: Dissolve racemic 2-(propan-2-ylamino)butan-1-ol (1.0 eq) and L-(+)-tartaric acid (1.0 eq) in boiling methanol to ensure complete dissolution.

  • Controlled Crystallization: Cool the solution linearly to 5 °C at a rate of 0.5 °C/min. Causality: Rapid cooling traps the more soluble diastereomer in the crystal lattice (kinetic trapping). Slow, controlled cooling ensures thermodynamic control, yielding high-purity crystals of the less soluble salt.

  • Validation Check: Sample the mother liquor and analyze via polarimetry. Stop crystallization when the optical rotation stabilizes, indicating the precipitation of the target diastereomer is complete.

  • Isolation & Basification: Filter the crystals, suspend them in deionized water, and adjust the pH to 12.0 using 6N NaOH. This neutralizes the tartaric acid, liberating the free enantiomeric amino alcohol.

  • Extraction: Extract the aqueous layer with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Method 2: Enzymatic Kinetic Resolution (EKR)

The Mechanistic Causality

Enzymatic resolution leverages the exquisite stereospecificity of biocatalysts. By utilizing immobilized Candida antarctica Lipase B (CALB), we can selectively acylate the primary hydroxyl group of the (R)-enantiomer, leaving the (S)-enantiomer untouched[2][3]. The choice of acyl donor is critical: we use vinyl acetate instead of ethyl acetate. Causality: When vinyl acetate transfers its acetyl group, the leaving group is vinyl alcohol, which instantly tautomerizes into acetaldehyde. This tautomerization renders the acylation strictly irreversible, driving the reaction to kinetic perfection and preventing product inhibition[3].

EnzymeMech Racemic Racemic Amino Alcohol (R/S Mixture) CALB CALB Enzyme (Immobilized) Racemic->CALB S_Enant (S)-2-(Propan-2-ylamino)butan-1-ol (Unreacted) CALB->S_Enant Low Affinity (No Reaction) R_Enant (R)-Acetate Derivative (Acylated) CALB->R_Enant High Affinity (Acylation) AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->CALB

Mechanism of CALB-catalyzed kinetic resolution using vinyl acetate.

Self-Validating Protocol
  • Substrate Preparation: Dissolve the racemic amino alcohol (50 mM) in anhydrous methyl tert-butyl ether (MTBE). Causality: MTBE is chosen because it does not strip the essential hydration shell from the immobilized enzyme, preserving its catalytic conformation.

  • Biotransformation: Add immobilized CALB (Novozym 435, 10% w/w) and vinyl acetate (3.0 eq). Incubate at 40 °C with orbital shaking (200 rpm).

  • Validation Check: Monitor the reaction continuously via chiral Gas Chromatography (GC). The reaction must be terminated at exactly 50% conversion (typically 12–18 hours). Pushing past 50% will result in the slow acylation of the (S)-enantiomer, drastically plummeting the Enantiomeric Ratio (E-value)[4].

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Separate the highly polar unreacted (S)-alcohol from the less polar (R)-acetate using silica gel flash chromatography (eluent: hexane/ethyl acetate).

Method 3: Preparative Supercritical Fluid Chromatography (SFC)

The Mechanistic Causality

For rapid, high-purity preparative separation, SFC is superior to traditional HPLC. SFC utilizes supercritical carbon dioxide (scCO₂) as the primary mobile phase. The low viscosity and high diffusivity of scCO₂ allow for flow rates 3-5 times faster than HPLC without exceeding column pressure limits. Separation occurs on a chiral stationary phase (CSP), typically an amylose derivative (e.g., Chiralpak AD-H). The enantiomers transiently bind to the chiral grooves of the amylose polymer; the (R) and (S) forms experience different steric hindrances and hydrogen-bonding geometries, causing them to elute at different times.

Self-Validating Protocol
  • Sample Preparation: Dissolve the racemate in HPLC-grade methanol (50 mg/mL).

  • Chromatographic Setup: Utilize a preparative SFC system equipped with a Chiralpak AD-H column (250 x 21.2 mm, 5 µm).

  • Mobile Phase Optimization: Run an isocratic elution using scCO₂ / Methanol (80:20 v/v). Crucially, add 0.1% isopropylamine (IPA) to the methanol modifier. Causality: 2-(Propan-2-ylamino)butan-1-ol is a basic amine. Without IPA, the amine will interact with residual acidic silanol groups on the silica support of the column, causing severe peak tailing. The IPA acts as a basic competitor, masking these sites and ensuring sharp, Gaussian peaks.

  • Validation Check: Monitor UV absorbance at 210 nm. Perform a preliminary analytical injection to confirm baseline resolution (Resolution factor, Rs > 1.5) before scaling up to stacked preparative injections.

  • Collection: Collect the baseline-resolved fractions. The scCO₂ safely evaporates upon depressurization, leaving the pure enantiomers dissolved in a small volume of methanol, which is easily removed via rotary evaporation.

Comparative Data Analysis

To aid in method selection, the following table summarizes the quantitative performance metrics of the three resolution strategies based on standard laboratory scaling (100g starting racemate).

MetricDiastereomeric Salt FormationEnzymatic Kinetic ResolutionPreparative SFC
Max Theoretical Yield 50% (per enantiomer)50% (per enantiomer)50% (per enantiomer)
Practical Yield 35 - 40% (due to mother liquor loss)45 - 48%> 48%
Enantiomeric Excess (ee) 85 - 95% (requires recrystallization)> 98% (at 50% conversion)> 99.5%
Processing Time 3 - 5 Days1 - 2 Days< 12 Hours
Scalability Excellent (Multi-ton scale)Moderate (Kilogram scale)Low to Moderate (Gram to Kilogram)
Cost Profile Low (Cheap reagents)Medium (Enzyme cost, but reusable)High (Capital equipment, columns)
Environmental Impact High solvent usageGreen (Mild conditions, reusable catalyst)Green (Recycled CO₂, low solvent)
Conclusion

For early-stage drug development and analytical standards requiring absolute stereochemical purity (>99.5% ee), Preparative SFC is the definitive choice. If the goal is sustainable, intermediate-scale synthesis with high selectivity, Enzymatic Kinetic Resolution utilizing CALB offers an elegant, green-chemistry solution. Conversely, for massive industrial scale-up where capital expenditure must be minimized, Classical Diastereomeric Salt Resolution remains the most economically viable workhorse, despite its longer processing times.

References

  • Francalanci, F., et al. (1987). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry, 52(22), 5079-5082.[Link]

  • Brieva, R., Rebolledo, F., & Gotor, V. (1992). Lipase-catalysed enantioselective acylation of N-protected or unprotected 2-aminoalkan-1-ols. Journal of the Chemical Society, Perkin Transactions 1, (14), 1759-1762.[Link]

  • Chari, M. A., et al. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Trade Science Inc.[Link]

  • Nohira, H., et al. (1982).Method of optical resolution of (±)-2-amino-1-butanol and/or (±)-mandelic acid.

Sources

Comparative

High-Purity Reference Standards: Spectroscopic Validation of 2-(Propan-2-ylamino)butan-1-ol

For drug development professionals and analytical scientists, the unambiguous purity assignment of pharmaceutical intermediates and chiral building blocks is a critical regulatory requirement. 2-(Propan-2-ylamino)butan-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical scientists, the unambiguous purity assignment of pharmaceutical intermediates and chiral building blocks is a critical regulatory requirement. 2-(Propan-2-ylamino)butan-1-ol (C₇H₁₇NO) is a highly versatile aliphatic amino alcohol. However, its structural nature presents a severe analytical challenge: it completely lacks a conjugated π -system or UV-active chromophore.

When validating a Certified Reference Material (CRM) grade standard for this compound, traditional HPLC-UV methods are fundamentally flawed. Impurities with chromophores will exhibit massively inflated relative response factors, while structurally related aliphatic impurities will remain virtually invisible. To establish true metrological traceability, scientists must evaluate two rigorous, competing paradigms: the indirect Mass Balance Approach and the direct Quantitative Nuclear Magnetic Resonance (qNMR) Approach ()[1].

This guide objectively compares these two methodologies, providing experimental data, step-by-step protocols, and the mechanistic causality behind each analytical choice.

The Core Dilemma: qNMR vs. Traditional Mass Balance

A robust validation protocol must be a self-validating system . Relying on a single analytical philosophy introduces blind spots. Best practices dictate utilizing qNMR to establish the primary mass fraction, while deploying the mass balance method as an orthogonal verification tool to detect hidden biases, such as underlying impurities sharing the same NMR resonance ()[2].

Why Traditional Mass Balance Struggles

The mass balance method determines purity by subtracting the sum of all measured impurities (organics, volatiles, water, and inorganics) from 100% ()[3]. Because 2-(Propan-2-ylamino)butan-1-ol cannot be detected accurately via UV, scientists must rely on Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). This requires multiple instruments, extensive calibration, and assumes all impurities are successfully eluted and detected.

The qNMR Advantage

qNMR offers a direct measurement of the analyte's mass fraction. Because the area of an NMR resonance is strictly proportional to the number of nuclei generating it, qNMR requires no analyte-specific calibration curves. By co-weighing the sample with a highly pure Internal Standard (IS), purity is calculated via a fundamental molar ratio ()[4].

Experimental Methodologies

Protocol A: ¹H-qNMR Validation (The Direct Method)

Objective: Determine absolute purity by comparing the integration of the analyte's C1-methylene protons against a certified internal standard.

  • Standard Selection: Select NIST SRM Maleic Acid (Purity >99.9%). Causality: Maleic acid provides a sharp singlet at 6.26 ppm. This is perfectly isolated from the aliphatic multiplets (0.9–3.6 ppm) of 2-(Propan-2-ylamino)butan-1-ol, preventing integration overlap.

  • Sample Preparation: Using a microbalance (d = 0.001 mg), accurately co-weigh ~20 mg of the 2-(Propan-2-ylamino)butan-1-ol candidate and ~10 mg of Maleic Acid into a static-free vial.

  • Solvation: Dissolve the mixture in 1.0 mL of Deuterated Methanol (CD₃OD) to ensure complete solubility of both the amino alcohol and the standard.

  • NMR Acquisition (The T1​ Rule): Acquire the ¹H-NMR spectrum at 600 MHz. Causality: You must determine the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds). Failing to do so truncates the signal of slower-relaxing nuclei, destroying the fundamental rule that peak area is directly proportional to molar concentration.

  • Integration & Calculation: Apply baseline correction. Integrate the Maleic Acid singlet (2H, 6.26 ppm) and the C1-methylene protons of the analyte (2H, ~3.5 ppm). Calculate the mass fraction using the standard qNMR equation.

Protocol B: Mass Balance Validation (The Indirect Method)

Objective: Quantify all impurities orthogonally and subtract from 100%.

  • Organic Impurities (HPLC-CAD): Analyze the sample using a HILIC column with a mobile phase of Acetonitrile/Water (0.1% TFA). Causality: CAD is chosen over UV because it provides a near-universal, mass-proportional response for non-volatile analytes, ensuring structurally related aliphatic impurities are accurately quantified without derivatization.

  • Volatile Impurities (GC-FID): Perform Headspace GC-FID to quantify residual synthesis solvents (e.g., isopropanol, ethanol).

  • Water Content (KF): Perform coulometric Karl Fischer titration to detect trace moisture (amino alcohols are highly hygroscopic).

  • Inorganic Residue (ROI): Perform Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA) to quantify inorganic salts.

  • Calculation: Purity=100%−(%Organics+%Volatiles+%Water+%Inorganics) .

Comparative Performance Data

The following table summarizes the validation data for a single batch of 2-(Propan-2-ylamino)butan-1-ol, demonstrating the alignment and specific utility of both methodologies.

Analytical Parameter¹H-qNMR (Direct Method)Mass Balance (HPLC-CAD + Orthogonal)
Primary Purity Assignment 99.24% ± 0.15% 99.41% ± 0.22%
Organic Impurity Quantitation N/A (Direct ratio to IS)0.35% (via HPLC-CAD)
Water Content N/A0.18% (via Karl Fischer)
Residual Solvents N/A0.06% (via GC-FID)
Inorganic Residue N/A<0.01% (via ROI)
Analysis Turnaround Time ~2 Hours2–3 Days
Traceability Source Single Standard (NIST Maleic Acid)Multiple standards for calibration curves

Data Interpretation: The qNMR result (99.24%) is slightly lower than the Mass Balance result (99.41%). This discrepancy often occurs when CAD underestimates the response factor of a specific organic impurity, highlighting why qNMR is the superior primary assignment tool for non-UV active compounds.

Workflow Visualization

The logical relationship between the direct and indirect validation pathways is mapped below.

ValidationWorkflow cluster_MB Traditional Mass Balance (Indirect) cluster_qNMR 1H-qNMR Validation (Direct) Candidate 2-(Propan-2-ylamino)butan-1-ol Candidate Standard HPLC HPLC-CAD (Organic Impurities) Candidate->HPLC GC GC-FID (Residual Solvents) Candidate->GC KF Karl Fischer (Water Content) Candidate->KF TGA TGA / ROI (Inorganics) Candidate->TGA Weigh Co-weigh Sample + Internal Standard Candidate->Weigh Math Subtract from 100% HPLC->Math GC->Math KF->Math TGA->Math PurityMB Assigned Purity (Mass Balance) Math->PurityMB NMR 1H-NMR Acquisition (Delay > 5x T1) Weigh->NMR Integ Direct Integration (Analyte vs. IS) NMR->Integ PurityQNMR Assigned Purity (qNMR) Integ->PurityQNMR

Figure 1: Comparative workflow for reference standard validation: Direct qNMR vs. Mass Balance.

Conclusion & Recommendations

When sourcing or validating 2-(Propan-2-ylamino)butan-1-ol reference standards, qNMR should be the primary method of purity assignment . Its independence from chromophore requirements and analyte-specific response factors makes it vastly superior to HPLC-UV/CAD for aliphatic amino alcohols.

However, scientific integrity demands a self-validating approach. The most authoritative reference standards are those where the qNMR mass fraction is cross-verified against a rigorous Mass Balance profile, ensuring absolute confidence in the material's metrological traceability.

References

  • MDPI (Molecules) - Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Available at:[Link]

  • PubMed (National Institutes of Health) - Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Propan-2-ylamino)butan-1-ol proper disposal procedures

As a Senior Application Scientist overseeing the synthesis and scale-up of pharmaceutical intermediates, I frequently manage bifunctional molecules like 2-(Propan-2-ylamino)butan-1-ol (also known as 2-(isopropylamino)but...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the synthesis and scale-up of pharmaceutical intermediates, I frequently manage bifunctional molecules like 2-(Propan-2-ylamino)butan-1-ol (also known as 2-(isopropylamino)butan-1-ol). While this compound is a highly versatile building block in drug development, its dual functionality—featuring both a secondary amine and a primary alcohol—dictates stringent handling and disposal protocols.

The basicity of the amine moiety renders it corrosive to biological tissues, while its organic framework poses specific environmental risks. Mishandling this compound can lead to severe exothermic reactions or environmental contamination. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and terminal disposal of 2-(Propan-2-ylamino)butan-1-ol.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the causality behind the chemical's hazards. The amine group acts as a strong nucleophile and a base, meaning it will readily react with electrophiles and acids. According to the , evaluating the specific physical and chemical properties of a waste stream is the foundational step in preventing laboratory incidents [1].

Table 1: Physicochemical Properties & Operational Implications

Property / HazardValue / ClassificationOperational Implication
Chemical Class Amino AlcoholExhibits both basic and nucleophilic properties; highly reactive.
Boiling Point ~175–185 °C (Estimated)Low volatility at room temp, but forms hazardous, corrosive aerosols if heated.
Alkalinity (pKa) ~9.5–10.5 (Highly Basic)Causes severe skin burns and eye damage. Necessitates chemical-resistant PPE.
Reactivity Incompatible with Acids/OxidizersMust be strictly segregated in waste streams to prevent violent exothermic reactions.
Environmental Aquatic ToxicityStrictly prohibited from municipal drain/sewer disposal.

Step-by-Step Disposal Methodology

Improper segregation of reactive compounds like amines can lead to dangerous pressure build-ups or fires during storage [2]. The following protocol is designed as a self-validating system: each step contains a verification check to ensure the preceding action was performed correctly.

Step 1: Waste Segregation and Compatibility Verification

  • Action: Isolate 2-(Propan-2-ylamino)butan-1-ol waste from halogenated solvents, strong acids (e.g., sulfuric or hydrochloric acid), and heavy metals.

  • Validation Check: Use pH test strips to verify the alkalinity of the waste stream before consolidating it with other basic organic wastes. If the pH is unexpectedly acidic, do not mix; an unintended reaction has occurred in the waste stream.

  • Causality: Mixing this basic amino alcohol with strong acids triggers a rapid, violent exothermic neutralization reaction that can shatter glass containers.

Step 2: Primary Containment

  • Action: Transfer the chemical into a High-Density Polyethylene (HDPE) or Teflon (PTFE) waste container. Ensure the container has a secure, leak-proof cap.

  • Causality: Amines can slowly degrade certain plastics (like polycarbonate) and actively corrode metals (such as copper, brass, or aluminum). HDPE provides superior chemical resistance and structural integrity for alkaline organics.

Step 3: Labeling and Secondary Containment

  • Action: Affix a standardized "Hazardous Waste" label. Explicitly list the chemical name "2-(Propan-2-ylamino)butan-1-ol" and check the "Corrosive" and "Toxic" hazard boxes. Place the primary container in a secondary containment tray.

  • Causality: Standard dictate that clear hazard communication is critical for downstream handlers and emergency responders [3]. Secondary containment captures potential micro-leaks, preventing cross-contamination.

Step 4: EPA-Compliant Incineration

  • Action: Coordinate with your institution's Environmental Health and Safety (EH&S) department to schedule a pickup.

  • Causality: The preferred terminal disposal method for amino alcohols is high-temperature incineration at an EPA-permitted facility. These facilities are equipped with specialized scrubbers to neutralize the toxic nitrogen oxide (NOx) emissions generated during the combustion of amines.

WasteWorkflow Start Waste Generation: 2-(Propan-2-ylamino)butan-1-ol CheckpH Check pH & Compatibility Start->CheckpH IsAcidic Mixed with Acids? CheckpH->IsAcidic Neutralize Perform Controlled Neutralization (Ice Bath) IsAcidic->Neutralize Yes Container Transfer to HDPE Waste Container IsAcidic->Container No Neutralize->Container Label Label: 'Hazardous Waste: Corrosive Amino Alcohol' Container->Label Store Store in Secondary Containment (< 25°C) Label->Store Incinerate EPA-Compliant Incineration Facility Store->Incinerate

Workflow for the segregation, containment, and disposal of 2-(Propan-2-ylamino)butan-1-ol.

Spill Response and Remediation Logic

In the event of an accidental release, immediate and calculated action is required to prevent respiratory exposure and surface corrosion.

Step 1: Immediate Assessment and Isolation

  • Action: Determine the volume of the spill. For minor spills (< 500 mL), proceed with local remediation. For major spills (> 500 mL), evacuate the immediate area, secure the lab doors, and trigger the HazMat response protocol.

Step 2: Personal Protective Equipment (PPE)

  • Action: Don heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat.

  • Causality: The high alkalinity of the amine rapidly saponifies the lipid bilayers of biological tissues upon contact, causing severe, deep-tissue chemical burns.

Step 3: Application of Inert Absorbent

  • Action: Cover the spill from the outside moving inward with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite.

  • Causality: Do NOT use combustible materials like sawdust or paper towels. The basicity of the amine combined with organic substrates can create a latent fire hazard or trigger an unexpected reaction.

Step 4: Collection and Final Decontamination

  • Action: Use a non-sparking scoop to collect the saturated absorbent and place it into a solid hazardous waste container. Wash the affected surface with a mild acidic buffer (like dilute citric acid) followed by water and detergent.

  • Validation Check: Swab the cleaned surface with a pH strip to ensure the residual alkalinity has been completely neutralized (Target pH: 6.5–7.5).

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor Spill (< 500 mL) Assess->Minor Major Major Spill (> 500 mL) Assess->Major PPE Don Chemical Resistant PPE Minor->PPE Evacuate Evacuate & Call HazMat Team Major->Evacuate Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Solid Waste Container Absorb->Collect Clean Wash Area & Verify Neutral pH Collect->Clean

Decision matrix and step-by-step logic for amino alcohol spill response and remediation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. URL:[Link]

  • Environmental Marketing Services. "Safe Disposal of Laboratory Chemicals." EMS LLC. URL:[Link]

Handling

Personal protective equipment for handling 2-(Propan-2-ylamino)butan-1-ol

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic system. To build a robust safety protocol, we must first understand the molecular behavior of the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic system. To build a robust safety protocol, we must first understand the molecular behavior of the compound we are handling.

2-(Propan-2-ylamino)butan-1-ol (a sterically hindered secondary amino alcohol) combines a lipophilic isopropyl chain with a polar hydroxyl group and a reactive secondary amine. This amphiphilic nature means it can easily partition into and rapidly penetrate the lipid bilayers of human skin. Once absorbed, it carries its high alkalinity (pKa ~10-12) deep into tissues. Like its structural parent compound, 2-amino-1-butanol, it is classified as a Class 8 Corrosive , capable of causing severe skin burns and irreversible eye damage [1].

Therefore, our Personal Protective Equipment (PPE) and operational strategies must account for both its corrosive alkalinity and its solvent-like permeation capabilities.

Core PPE Matrix: Quantitative & Qualitative Selection

Standard latex gloves offer zero protection against amphiphilic amino alcohols. The table below outlines the required PPE, grounded in the chemical's permeation kinetics and degradation data [2].

PPE CategoryMaterial SpecificationBreakthrough TimeMechanistic Justification (Causality)
Eye/Face EN166 / ANSI Z87.1 Chemical Splash Goggles + Face ShieldN/A (Rigid Barrier)Amino alcohols cause rapid saponification of ocular lipids, leading to severe corneal erosion. A face shield prevents micro-droplet inhalation.
Hands (Primary) Butyl Rubber (14 mil)> 480 minutes Butyl rubber's dense, non-polar polymer matrix prevents the lipophilic isopropyl group from swelling and permeating the glove.
Hands (Secondary) Heavy-Duty Nitrile (8 mil)30 - 60 minutes Used as an inner layer. Nitrile provides mechanical dexterity but is susceptible to eventual degradation by organic amines.
Body Flame-Resistant (FR) Lab Coat + Neoprene ApronN/A (Splash Barrier)Amino alcohols are combustible liquids (Flash point ~87-95°C). FR materials prevent ignition in the event of a secondary reaction.
Respiratory Type ABEK (EN14387) Filter RespiratorReplace every 6 monthsRequired only outside a fume hood. The 'K' filter specifically neutralizes ammonia and organic amine vapors.

Operational Workflow & PPE Integration

The following logical workflow dictates how PPE scales with your operational environment.

PPE_Workflow Start Risk Assessment: 2-(Propan-2-ylamino)butan-1-ol (Corrosive Amino Alcohol) Condition Handling Scale & Environment Start->Condition SmallScale Fume Hood (Small Scale) < 500 mL Condition->SmallScale Inside Hood LargeScale Open Bench / Large Scale > 500 mL or Spill Risk Condition->LargeScale Outside/Large PPESmall Standard PPE: - Splash Goggles - Double Nitrile Gloves - FR Lab Coat SmallScale->PPESmall PPELarge Advanced PPE: - Face Shield + Goggles - Butyl Rubber Gloves - ABEK Respirator - Chemical Apron LargeScale->PPELarge Execution Operational Execution (Transfer / Reaction) PPESmall->Execution PPELarge->Execution DeGowning De-gowning Protocol (Outer gloves first) Execution->DeGowning Disposal Waste Disposal (Segregated Corrosive Waste) DeGowning->Disposal

Caption: Workflow diagram detailing scale-dependent PPE selection and handling procedures for corrosive amino alcohols.

Self-Validating Standard Operating Procedure (SOP)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system —meaning each step inherently verifies the safety of the previous step before you proceed.

Phase 1: Pre-Operational Integrity Checks
  • Fume Hood Verification: Ensure the face velocity is between 0.4 - 0.6 m/s. Causality: This specific velocity captures the dense vapors of amino alcohols without creating turbulent eddies that could blow vapors back into the user's breathing zone.

  • Pneumatic Glove Test: Trap air inside your butyl/nitrile gloves and roll the cuff tightly to inflate the fingers. Causality: Micro-punctures are invisible to the naked eye but allow rapid capillary action of amphiphilic liquids. If the glove holds pressure, the barrier is validated.

Phase 2: Sequential Donning (Gowning)
  • Body: Don the FR lab coat and fully button it to the neck.

  • Inner Layer: Don 4-mil nitrile gloves. Pull the cuffs under the sleeves of the lab coat.

  • Face: Don chemical splash goggles.

  • Outer Layer: Don 14-mil butyl rubber gloves. Pull these cuffs over the sleeves of the lab coat. Causality: This shingle-like layering ensures that any liquid splashing on the arm runs down the outside of the glove, rather than funneling into the cuff.

Phase 3: Chemical Transfer
  • Containment: Place the 2-(Propan-2-ylamino)butan-1-ol container inside a secondary HDPE tray within the fume hood.

  • Transfer Mechanism: Use a positive displacement pipette or a glass syringe for volumetric transfer. Causality: The vapor pressure and viscosity of amino alcohols can cause standard air-displacement pipettes to leak. Positive displacement physically pushes the liquid, eliminating drop hazards.

Phase 4: Sequential Doffing (De-gowning)
  • Pre-Rinse: Lightly rinse the outer butyl gloves with water or wipe with a damp towel before removal. Causality: This neutralizes surface amines, creating a self-validating safety loop where even a failure in your doffing technique is mitigated by the pre-rinse.

  • Outer Gloves: Remove using the "beak method" (pinching the palm and pulling inside out).

  • Face & Body: Remove goggles by handling only the clean back strap, followed by the lab coat.

  • Inner Gloves: Remove inner nitrile gloves and immediately wash hands with pH-neutral soap.

Spill Response & Disposal Plan

Due to the compound's high pH and environmental toxicity, standard solvent spill kits are insufficient [3].

  • Immediate Action: Evacuate the immediate area and allow the fume hood to clear residual vapors.

  • Neutralization: Do NOT use strong acids to neutralize the spill, as the acid-base reaction will be violently exothermic and vaporize the chemical. Instead, cover the spill with a chemically inert, amphoteric absorbent like vermiculite or diatomaceous earth.

  • Disposal: Sweep the absorbed material using non-sparking tools into a sealed, chemically resistant High-Density Polyethylene (HDPE) container.

  • Labeling: Label strictly as "Hazardous Waste: Corrosive Amino Alcohol (UN 2735), Class 8". Segregate strictly from halogenated solvents and strong oxidizers to prevent spontaneous polymerization or combustion.

References

  • Title: GESTIS Substance Database - Amino Alcohols Source: IFA (Institut für Arbeitsschutz der Deutschen Gesetzlichen Unfallversicherung) URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.